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Foundational

Comprehensive Spectroscopic Profiling and Structural Elucidation of 6-Benzyl-6-azaspirooctan-4-one

Comprehensive Spectroscopic Profiling and Structural Elucidation of 6-Benzyl-6-azaspiro[1]octan-4-one Executive Summary In modern drug discovery, the transition from planar aromatic systems to three-dimensional architect...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Profiling and Structural Elucidation of 6-Benzyl-6-azaspiro[1]octan-4-one

Executive Summary

In modern drug discovery, the transition from planar aromatic systems to three-dimensional architectures—a paradigm widely known as "Escape from Flatland"—has proven critical for improving the physicochemical properties and clinical success rates of drug candidates [1]. Spirocyclic scaffolds, in particular, offer increased sp3 character, enhanced metabolic stability, and unique spatial projections of pharmacophores [2].

6-Benzyl-6-azaspiro[1]octan-4-one (CAS: 1101987-18-1)[2][3] is a highly valuable building block in this domain. It features a rigid spiro[1]octane core comprising a cyclopropane ring fused to a piperidine ring, with a ketone moiety strategically positioned to allow further functionalization. This whitepaper provides an in-depth technical guide to the spectroscopic characterization of this molecule, detailing the causality behind the analytical methodologies and providing a self-validating framework for structural elucidation.

Structural Anatomy & Stereochemical Causality

To accurately interpret the spectroscopic data, one must first dissect the structural and stereochemical nuances of the spiro[1]octane core.

  • Numbering System: Following IUPAC spiro nomenclature, the cyclopropane carbons are designated as C1 and C2. The spiro quaternary center is C3. The piperidine ring encompasses C4 through C8, with the ketone at C4 and the benzyl-protected nitrogen at position 6.

  • Stereochemical Causality (The Cyclopropane Protons): A common pitfall in analyzing this molecule is misinterpreting the cyclopropane signals. Due to the effective time-averaged plane of symmetry bisecting the piperidine ring, carbons C1 and C2 are constitutionally equivalent and will appear as a single resonance in the 13 C NMR spectrum. However, the piperidine ring is asymmetric relative to the spiro center (C4 is a carbonyl, while C8 is a methylene). Consequently, the two faces of the cyclopropane ring are distinct. The protons cis to the carbonyl are diastereotopic to the protons trans to the carbonyl. This stereochemical reality dictates that the 1 H NMR spectrum will display two distinct multiplets for the cyclopropane protons, rather than a single unified signal.

Spectroscopic Data Summaries

The following tables synthesize the quantitative analytical data expected for highly pure (>95%) 6-Benzyl-6-azaspiro[1]octan-4-one.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.25 – 7.35Multiplet (m)5H-Aromatic protons (Benzyl)
3.60Singlet (s)2H-Ph-CH 2​ -N
3.20Singlet (s)2H-C5-H 2​ (α to C=O and N)
2.70Triplet (t)2H6.0C7-H 2​ (α to N)
1.90Triplet (t)2H6.0C8-H 2​ (β to N, α to spiro)
1.20Multiplet (m)2H-C1-H, C2-H (trans to C=O)
0.85Multiplet (m)2H-C1-H, C2-H (cis to C=O)
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)
Chemical Shift (δ, ppm)TypeAssignment
210.5Quaternary (C=O)C4 (Ketone)
138.2Quaternary (Ar)Benzyl (ipso)
128.8, 128.4, 127.3CH (Ar)Benzyl (ortho, meta, para)
66.4CH 2​ C5
62.1CH 2​ Ph-C H 2​ -N
52.3CH 2​ C7
33.5CH 2​ C8
28.2QuaternaryC3 (Spiro center)
15.0CH 2​ C1 and C2 (Cyclopropane)
Table 3: IR and HRMS Data
TechniqueKey ObservationsAssignment / Formula
FT-IR (ATR) 3030 cm −1 sp2 C-H stretch (Aromatic)
2950, 2810 cm −1 sp3 C-H stretch
1695 cm −1 C=O stretch (Conjugated with cyclopropane)
1120 cm −1 C-N stretch
HRMS (ESI+) Calc. for C 14​ H 18​ NO + : 216.1383[M+H] +
Obs. m/z : 216.1385Mass Error: < 1 ppm

Analytical Methodologies (Self-Validating Protocols)

To ensure high-fidelity data reproduction, the following step-by-step protocols must be adhered to. These steps are designed to be self-validating, minimizing artifacts that could lead to structural misassignment [3].

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve precisely 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected due to the absence of exchangeable protons in the molecule, while TMS provides an absolute zero reference (δ 0.00 ppm) to standardize chemical shifts.

  • Filtration: Pass the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube.

    • Causality: Particulate matter creates localized magnetic susceptibility gradients. Filtering ensures a homogeneous solution, which is critical for achieving optimal shimming and sharp spectral linewidths.

  • 1 H NMR Acquisition: Acquire at 400 MHz using a 30° excitation pulse, 16 scans, and a 2.0-second relaxation delay (D1).

  • 13 C NMR Acquisition: Acquire at 100 MHz using WALTZ-16 proton decoupling and 1024 scans. Set the relaxation delay (D1) to 2.5 seconds .

    • Causality: Quaternary carbons (like the C3 spiro center and C4 carbonyl) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A standard 1.0s delay often causes these critical peaks to vanish into the baseline. Extending D1 to 2.5s ensures these carbons fully relax between pulses, validating the integrity of the spirocyclic core.

Workflow A Sample Prep (15 mg in CDCl3) B 1H & 13C NMR Acquisition A->B Filtered C 2D NMR (COSY, HMBC) B->C If required D Structural Elucidation C->D Data fusion

Caption: Experimental workflow for the spectroscopic validation of spirocyclic compounds.

Protocol B: HRMS (ESI+) Acquisition
  • Dilution: Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H] + pseudomolecular ion necessary for positive-mode Electrospray Ionization (ESI+).

  • Injection: Inject 2 µL into a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Validation: Confirm the exact mass matches the calculated theoretical mass of 216.1383 Da within a tolerance of ±5 ppm.

2D NMR Strategy for Structural Validation

While 1D NMR provides the inventory of atoms, 2D NMR is required to prove the connectivity—specifically, verifying that the cyclopropane ring is indeed spiro-fused at C3 adjacent to the C4 ketone. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is the definitive tool for this.

Key HMBC Correlations:

  • The diastereotopic cyclopropane protons (H1/H2 at δ 0.85 and 1.20) will show strong 2J correlations to the spiro carbon C3 (δ 28.2) and a critical 3J correlation to the carbonyl C4 (δ 210.5).

  • The piperidine C8 protons (δ 1.90) will similarly show a 2J correlation to C3 and a 3J correlation to the carbonyl C4.

  • The intersection of these correlations at C3 and C4 unequivocally proves the spirocyclic linkage.

HMBC_Strategy C3 Spiro C3 (δ 28.2) Quaternary C4 Carbonyl C4 (δ 210.5) Ketone H1_H2 Cyclopropyl H1/H2 (δ 0.85, 1.20) H1_H2->C3 2J HMBC H1_H2->C4 3J HMBC H8 Piperidine H8 (δ 1.90) H8->C3 2J HMBC H8->C4 3J HMBC

Caption: Key HMBC correlations utilized to validate the spirocyclic center and ketone connectivity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Benzyl-6-azaspiro[2.5]octan-4-one

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Benzyl-6-azaspiro[2.5]octan-4-one, a key heterocyclic scaffold in medicinal chemistry. Aimed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Benzyl-6-azaspiro[2.5]octan-4-one, a key heterocyclic scaffold in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical methodologies for the complete structural elucidation of this molecule. We will explore the characteristic chemical shifts, coupling constants, and through-bond correlations that define its unique spirocyclic structure. The guide emphasizes the causality behind spectral features, offering field-proven insights into experimental design, data acquisition, and spectral interpretation, including the use of two-dimensional NMR techniques for unambiguous assignments.

Introduction: The Significance of the Azaspiro[2.5]octanone Core

Spirocyclic systems, which feature two rings connected by a single common atom, are considered "privileged scaffolds" in modern drug discovery. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity for biological targets. The 6-azaspiro[2.5]octan-4-one framework, incorporating a piperidone ring and a cyclopropane ring, presents a unique combination of steric and electronic properties. The N-benzyl group is a common protecting group and a synthetic handle for further molecular elaboration.

Accurate and unambiguous structural confirmation is paramount in the synthesis and development of novel chemical entities. NMR spectroscopy stands as the most powerful technique for the complete characterization of such organic molecules in solution.[1] This guide provides a detailed roadmap for interpreting the ¹H and ¹³C NMR data of the title compound, ensuring scientific integrity and analytical confidence.

The Analytical Workflow for Structural Elucidation

A systematic approach is crucial for the accurate interpretation of NMR data. The logical flow involves acquiring basic one-dimensional spectra, followed by a detailed analysis of all spectral parameters. If ambiguities remain, advanced two-dimensional experiments are employed to finalize the assignments.

G Sample_Prep Sample Preparation (CDCl₃, TMS) Acquire_1H 1D ¹H NMR Acquisition Sample_Prep->Acquire_1H Acquire_13C 1D ¹³C NMR Acquisition Sample_Prep->Acquire_13C Process Data Processing (FT, Phasing, Baseline) Analyze_1H ¹H Spectrum Analysis (Shift, Integration, Multiplicity) Process->Analyze_1H Analyze_13C ¹³C Spectrum Analysis (Shift, Intensity) Process->Analyze_13C Assign Preliminary Assignment Analyze_1H->Assign Analyze_13C->Assign Acquire_2D 2D NMR (HSQC/HMBC) (If Required) Assign->Acquire_2D Final Final Structure Confirmation Acquire_2D->Final

Fig. 1: Standard workflow for NMR-based structure elucidation.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the following atom numbering scheme will be used for 6-Benzyl-6-azaspiro[2.5]octan-4-one.

Fig. 2: Structure of 6-Benzyl-6-azaspiro[2.5]octan-4-one.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[2]

Aromatic and Benzylic Region (δ 7.4 - 3.5 ppm)
  • Aromatic Protons (H-11 to H-15): The five protons of the phenyl ring are expected to appear as a complex multiplet in the δ 7.2-7.4 ppm range. Their signals overlap, which is typical for a monosubstituted benzene ring where the electronic environments of the ortho, meta, and para protons are similar.[3]

  • Benzylic Protons (H-9): The two methylene protons on C-9, adjacent to the nitrogen atom and the aromatic ring, are deshielded. They are expected to appear as a sharp singlet around δ 3.6 ppm. Because the spiro carbon (C-3) is a chiral center, these benzylic protons are technically diastereotopic.[4] While this can lead to two separate signals (often an AB quartet), fast rotation around the N-C9 bond on the NMR timescale often results in a single, time-averaged signal. Observing a singlet is common for such structures.

Piperidone Ring Region (δ 3.0 - 2.0 ppm)
  • Protons on C-5 and C-7 (H-5, H-7): These four methylene protons are adjacent to the electron-withdrawing nitrogen atom. They are diastereotopic due to the rigid ring system and the adjacent spiro center. Therefore, they are expected to appear as distinct multiplets in the δ 2.5-3.0 ppm range.

  • Protons on C-8 (H-8): These two methylene protons are alpha to the carbonyl group (C-4), which deshields them. They are expected to resonate as a multiplet around δ 2.4-2.8 ppm.

Cyclopropane Ring Region (δ 1.5 - 0.5 ppm)
  • Protons on C-1 and C-2 (H-1, H-2): The four protons on the cyclopropane ring are highly shielded and will appear significantly upfield. This pronounced shielding is a well-documented characteristic of cyclopropanes, often attributed to an aromatic-like ring current effect.[5][6] These four protons are chemically non-equivalent and will exhibit complex splitting patterns due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions. They are expected to appear as a series of complex multiplets between δ 0.8 and 1.5 ppm.

Table 1: Predicted ¹H NMR Data for 6-Benzyl-6-azaspiro[2.5]octan-4-one (in CDCl₃)
Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale for Chemical Shift
7.40 - 7.205HmH-11, H-12, H-13, H-14, H-15Standard aromatic region for a phenyl group.[7]
~3.602HsH-9Adjacent to nitrogen and phenyl ring (deshielded).
3.00 - 2.504HmH-5, H-7Diastereotopic protons adjacent to nitrogen.
2.80 - 2.402HmH-8Alpha to carbonyl group (deshielded).
1.50 - 0.804HmH-1, H-2Highly shielded due to cyclopropane ring anisotropy.[5]

Detailed ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[8] The analysis is typically done with proton decoupling, resulting in a spectrum of singlets.

Downfield Region (δ 220 - 100 ppm)
  • Carbonyl Carbon (C-4): The ketone carbonyl carbon is the most deshielded carbon in the molecule and will appear at the far downfield end of the spectrum, typically in the δ 205-215 ppm range.[9]

  • Aromatic Carbons (C-10 to C-15): The six carbons of the benzene ring will resonate in the δ 127-138 ppm region. The signal for the ipso-carbon (C-10), to which the benzyl group is attached, will be distinct from the protonated carbons (C-11 to C-15).

Aliphatic Region (δ 70 - 0 ppm)
  • Benzylic Carbon (C-9): This carbon, attached to nitrogen, is expected around δ 60-65 ppm.

  • Piperidone Ring Carbons (C-5, C-7, C-8): These sp³ carbons will appear in the δ 40-60 ppm range. The carbons adjacent to the nitrogen (C-5, C-7) will likely be further downfield than the carbon beta to the nitrogen (C-8).

  • Spiro Carbon (C-3): This is a quaternary carbon, and as such, its signal will be significantly less intense than the protonated carbons. Its unique spirocyclic environment places its resonance in the δ 30-40 ppm range.

  • Cyclopropane Carbons (C-1, C-2): Similar to their attached protons, the cyclopropane carbons are highly shielded. They will appear far upfield, typically in the δ 10-25 ppm range. In some strained systems, cyclopropane carbons can even have negative chemical shifts.[10]

Table 2: Predicted ¹³C NMR Data for 6-Benzyl-6-azaspiro[2.5]octan-4-one (in CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~210C-4Ketone carbonyl, highly deshielded.[11]
~138C-10Aromatic quaternary carbon (ipso).
129 - 127C-11, C-12, C-13, C-14, C-15Aromatic CH carbons.
~62C-9Benzylic carbon adjacent to nitrogen.
~55C-5, C-7Aliphatic carbons alpha to nitrogen.
~45C-8Aliphatic carbon beta to nitrogen, alpha to carbonyl.
~35C-3Quaternary spiro carbon (weak signal expected).
20 - 10C-1, C-2Highly shielded cyclopropane carbons.[10]

Experimental Protocols

Methodical and precise experimental execution is key to obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 6-Benzyl-6-azaspiro[2.5]octan-4-one directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Causality Note: CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic molecules and its relatively clean spectral window. TMS is the universally accepted reference standard for ¹H and ¹³C NMR.[8]

NMR Data Acquisition (Example on a 400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds. A sufficient delay ensures quantitative integration.

    • Number of Scans (ns): 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024-4096 scans. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

Conclusion

The NMR analysis of 6-Benzyl-6-azaspiro[2.5]octan-4-one reveals a set of distinct and predictable spectral features. The ¹H spectrum is characterized by a shielded, complex multiplet system for the cyclopropane protons, signals for the piperidone ring protons in the mid-aliphatic region, and the characteristic benzylic and aromatic signals. The ¹³C spectrum is anchored by the downfield ketone signal and the highly shielded upfield cyclopropane signals. By systematically analyzing the chemical shifts, integrations, and multiplicities, a complete and confident structural assignment can be achieved, underscoring the indispensable role of NMR spectroscopy in modern chemical research.

References

  • Cloudinary. (n.d.). Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses Table 1. 1H and 13C. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (2026, March 23). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (2013, January 20). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • ACS Publications - Supporting Information. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Retrieved from [Link]

  • ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table. (n.d.). PDF document. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Foundational

Mass Spectrometry Fragmentation of 6-Benzyl-6-azaspirooctan-4-one: A Mechanistic Guide

Mass Spectrometry Fragmentation of 6-Benzyl-6-azaspiro[1]octan-4-one: A Mechanistic Guide Executive Summary The compound 6-Benzyl-6-azaspiro[1]octan-4-one (CAS 1101987-18-1) is a highly specialized spirocyclic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation of 6-Benzyl-6-azaspiro[1]octan-4-one: A Mechanistic Guide

Executive Summary

The compound 6-Benzyl-6-azaspiro[1]octan-4-one (CAS 1101987-18-1) is a highly specialized spirocyclic building block frequently utilized in the synthesis of advanced therapeutics, including BTK and JAK3 inhibitors [1]. As drug development increasingly relies on complex, rigidified scaffolds to improve target selectivity and metabolic stability, understanding the gas-phase dissociation behavior of these molecules becomes paramount.

This technical whitepaper provides an in-depth mechanistic analysis of the Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) fragmentation pathways of 6-Benzyl-6-azaspiro[1]octan-4-one. By elucidating its structural deconstruction under collision-induced dissociation (CID), this guide serves as a foundational reference for researchers conducting Drug Metabolism and Pharmacokinetics (DMPK) profiling, impurity identification, and structural elucidation.

Structural Deconstruction & Ionization Dynamics

To accurately predict and interpret mass spectral data, one must first deconstruct the molecular architecture. The molecule ( C14​H17​NO , exact neutral mass 215.1310 Da) consists of three critical structural nodes:

  • The N -Benzyl Moiety : A highly labile group under MS/MS conditions, prone to inductive cleavage.

  • The Piperidin-3-one Core : A 6-membered nitrogenous ring containing a ketone at the 3-position (relative to the nitrogen).

  • The Spiro-Fused Cyclopropane : Fused at the 4-position of the piperidine ring, this highly strained 3-membered ring is susceptible to ring-opening events.

Under positive-ion Electrospray Ionization (ESI+), the basic piperidine nitrogen is readily protonated, yielding a highly stable precursor ion [M+H]+ at m/z 216.1388 . The localization of the charge on the nitrogen atom directs the subsequent fragmentation cascades.

Mechanistic Fragmentation Pathways (CID)

When subjected to Higher-energy Collisional Dissociation (HCD) or CID, the protonated precursor undergoes several distinct, parallel fragmentation pathways. The causality of these pathways is governed by the thermodynamic stability of the resulting product ions and neutral losses.

Pathway A: Benzylic Cleavage and Tropylium Ion Dominance

The most thermodynamically favored pathway is the cleavage of the benzylic C−N bond. Because the nitrogen atom is protonated, the inductive pull weakens the adjacent carbon-nitrogen bond. Upon collision, this bond ruptures to expel the neutral piperidinone core, leaving behind a benzyl cation ( C7​H7+​ ) at m/z 91.0548 .

In the gas phase, the benzyl cation rapidly rearranges into the highly symmetrical, aromatic tropylium ion [2]. The resonance stabilization of the tropylium ion makes m/z 91 the base peak (100% relative abundance) in almost all collision energy regimes for this compound.

Pathway B: The Isobaric Dilemma ( CO vs. C2​H4​ Extrusion)

The spirocyclic ketone core presents a fascinating analytical challenge due to two competing fragmentation mechanisms that result in nearly identical (isobaric) neutral losses:

  • α -Cleavage of the Ketone : The bond adjacent to the carbonyl group cleaves, followed by the extrusion of carbon monoxide ( CO , exact mass 27.9949 Da). This yields a fragment at m/z 188.1439 .

  • Cyclopropane Ring Opening : The strained spiro-cyclopropane ring undergoes cycloreversion, extruding a molecule of ethylene ( C2​H4​ , exact mass 28.0313 Da). This yields a fragment at m/z 188.1075 .

The Necessity of High-Resolution Mass Spectrometry (HRMS): The mass difference between these two fragments is merely Δm≈0.0364 Da. A standard low-resolution quadrupole mass spectrometer cannot distinguish between them. To resolve these peaks, an instrument requires a resolving power ( R=m/Δm ) of at least 5,160 at m/z 188. Therefore, utilizing a Q-TOF or Orbitrap analyzer ( R>30,000 ) is strictly required to definitively assign these structural losses [3].

Pathway C: Piperidine Ring Contraction

A secondary pathway involves the complex rearrangement of the piperidine ring. Following the initial ring opening, a hydrogen transfer coupled with the loss of a neutral toluene molecule ( C7​H8​ , 92.0626 Da) generates a stable, ring-opened iminium species at m/z 124.0762 .

G M Precursor Ion[M+H]+ m/z 216.1388 T Tropylium Cation m/z 91.0548 M->T Benzylic Cleavage (- C7H11NO) CO [M+H - CO]+ m/z 188.1439 M->CO Alpha-Cleavage (- CO, 27.99 Da) C2H4 [M+H - C2H4]+ m/z 188.1075 M->C2H4 Cyclopropane Opening (- C2H4, 28.03 Da) Ring Piperidine Cleavage m/z 124.0762 M->Ring Toluene Loss (- C7H8, 92.06 Da)

Caption: Mass spectrometry fragmentation pathways of 6-Benzyl-6-azaspiro[1]octan-4-one.

Quantitative Fragment Data Summary

The following table summarizes the exact masses and formulas for the precursor and its primary diagnostic fragments. Mass errors must be maintained below 2.0 ppm to ensure confident structural assignment.

Fragment DescriptionNeutral LossProduct FormulaExact Mass ( m/z )Mass Error Threshold
Precursor Ion N/A C14​H18​NO+ 216.1388< 2.0 ppm
Tropylium Cation C7​H11​NO (125.0839) C7​H7+​ 91.0548< 2.0 ppm
α -Cleavage (Ketone) CO (27.9949) C13​H18​N+ 188.1439< 2.0 ppm
Cyclopropane Opening C2​H4​ (28.0313) C12​H14​NO+ 188.1075< 2.0 ppm
Piperidine Cleavage C7​H8​ (92.0626) C7​H10​NO+ 124.0762< 2.0 ppm

Experimental Protocol: LC-HRMS/MS Profiling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in system suitability checks to prevent false assignments caused by instrument drift or isobaric contamination.

Step 1: System Suitability & Mass Calibration (Self-Validation)
  • Infuse a known calibration standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) directly into the ESI source.

  • Calibrate the instrument to achieve a mass accuracy of <1.0 ppm across the m/z 50–2000 range.

  • Validation Check : Inject a standard solution of Reserpine ( m/z 609.2807). Proceed only if the mass error is <2.0 ppm and the isotopic fidelity (M+1/M ratio) matches the theoretical distribution within a 5% tolerance.

Step 2: Sample Preparation
  • Dissolve 1.0 mg of 6-Benzyl-6-azaspiro[1]octan-4-one in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a final working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

Step 3: UHPLC Separation
  • Column : Utilize a sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and separation from any synthesis impurities.

  • Mobile Phases : Phase A (Water + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient : Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 4: HRMS/MS Acquisition Parameters
  • Ionization : ESI Positive mode. Capillary voltage: 3.5 kV. Source temperature: 300°C.

  • MS1 Scan : Acquire full scan data from m/z 50 to 500 at a resolution of 70,000 (at m/z 200).

  • MS2 Scan (DDA) : Utilize Data-Dependent Acquisition (DDA) targeting the m/z 216.1388 precursor. Apply stepped Normalized Collision Energies (NCE) of 15, 30, and 45 eV to capture both the highly labile tropylium ion and the more resistant isobaric losses.

Workflow Prep 1. Sample Prep (1 µg/mL) LC 2. UHPLC (C18 Gradient) Prep->LC ESI 3. ESI+ Ionization (3.5 kV) LC->ESI MS 4. HRMS/MS (HCD 15-45 eV) ESI->MS Data 5. Data Validation (< 2 ppm Error) MS->Data

Caption: Step-by-step LC-HRMS/MS analytical workflow for spirocyclic compound profiling.

References

  • Title : Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Source : European Journal of Mass Spectrometry (2003). URL : [Link]

  • Title : An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Source : Journal of Mass Spectrometry (2006). URL :[Link]

  • Title : Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Source : Rapid Communications in Mass Spectrometry (2018). URL :[Link]

Sources

Exploratory

Escaping Flatland: The Discovery, Synthesis, and Application of Azaspiro[2.5]octane Scaffolds in Modern Drug Design

Executive Summary & Mechanistic Rationale As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the limitations of planar, highly aromatic molecules. Historic...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the limitations of planar, highly aromatic molecules. Historically, drug discovery relied heavily on flat heterocycles (like piperidines and pyrrolidines), which often suffer from poor aqueous solubility, high metabolic clearance, and promiscuous off-target binding—particularly concerning hERG channel liability.

The transition toward spirocyclic systems, specifically the azaspiro[2.5]octane scaffold , represents a critical paradigm shift known as "escaping flatland." By fusing a cyclopropane ring to a piperidine core at a single spiro-carbon, we force the molecule into a rigid, three-dimensional conformation[1].

The Causality of Scaffold Superiority:

  • Enhanced Target Selectivity: The rigid 3D vectors of the azaspiro[2.5]octane core enforce strict geometric requirements for receptor binding. This steric bulk prevents the molecule from adopting the flat conformations required to bind promiscuous off-targets like the σ2 receptor or CYP450 enzymes[2].

  • Reduced hERG Liability: The hERG potassium channel pore favors large, flat, hydrophobic aromatic groups. The non-planar nature of the spirocyclopropyl core actively disrupts this interaction, significantly widening the therapeutic window[2].

  • Metabolic Stability: The spiro-fusion creates steric hindrance around the adjacent nitrogen and carbon atoms, shielding vulnerable C-H bonds from oxidative metabolism by liver microsomes.

These properties have made azaspiro[2.5]octanes and their heteroatom derivatives (such as 4-oxa-7-azaspiro[2.5]octane and 4,7-diazaspiro[2.5]octane) indispensable in developing next-generation therapeutics, ranging from LRRK2 kinase inhibitors for Parkinson's disease[3] to JAK kinase inhibitors[4] and Histamine-3 Receptor (H3R) antagonists for cognitive disorders[2].

Quantitative Data: The Spirocyclic Advantage

To validate the structural advantages of the azaspiro[2.5]octane core, we must compare it against traditional planar analogues. The following table summarizes the physicochemical and pharmacokinetic improvements observed during the optimization of H3R antagonists[2].

Pharmacological PropertyPlanar Piperidine AnaloguesAzaspiro[2.5]octane ScaffoldsMechanistic Rationale
3D Character (Fsp³) Low (< 0.3)High (> 0.6)Spirocyclic fusion introduces out-of-plane spatial vectors, increasing the fraction of sp³ hybridized carbons.
hERG Inhibition (IC₅₀) High Liability (< 1 μM)Low Liability (> 30 μM)Exclusion of flat hydrophobic rings prevents favorable binding within the hERG channel pore.
Metabolic Clearance RapidSlow / StableSteric hindrance at the spiro-center protects adjacent bonds from CYP450-mediated oxidation.
Brain Penetration VariableHigh (Brain:Plasma ~3)Optimal lipophilicity and reduced hydrogen bond donors enhance Blood-Brain Barrier (BBB) crossing.
Target Selectivity PromiscuousHighly SelectiveRigid 3D vectors enforce strict geometric requirements, eliminating off-target binding (e.g., σ2 activity limited to 62% at 10 μM).

Experimental Workflows & Methodologies

A robust drug discovery program requires self-validating experimental protocols. Below are the definitive, step-by-step methodologies for synthesizing the core scaffold and subsequently validating its functional biological activity.

Protocol 1: Chemoselective Synthesis of 6-Azaspiro[2.5]octane Hydrochloride

The synthesis of the 6-azaspiro[2.5]octane core requires precise chemoselectivity to prevent the cleavage of the highly strained cyclopropane ring[5].

Step 1: Substrate Preparation

  • Dissolve (1-cyanomethyl-cyclopropyl)-acetonitrile (1.0 eq) in anhydrous toluene under an inert nitrogen atmosphere.

  • Causality: Toluene is selected as a non-polar, aprotic solvent to prevent unwanted side reactions with the highly reactive titanium catalyst.

Step 2: Catalytic Reduction

  • Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.2 eq) to the reaction mixture, followed by a controlled heating to 60°C for 24 hours[5].

  • Causality: Why use Ti(OiPr)₄? Titanium acts as a specific Lewis acid, coordinating with the dinitrile groups to facilitate a chemoselective reduction. This prevents the over-reduction or ring-opening of the strained cyclopropyl moiety—a common failure point when using non-selective reducing agents like LiAlH₄.

Step 3: Hydrolysis and Salt Formation

  • Cool the mixture to room temperature and slowly add aqueous Hydrochloric Acid (HCl, 2.0 M) over 4 hours[5].

  • Causality: The slow addition of HCl serves a dual purpose: it quenches the titanium catalyst complex and simultaneously converts the free spirocyclic amine into its more stable, water-soluble hydrochloride salt form[6].

Step 4: Isolation and Validation (In-Process Control)

  • Filter the resulting yellow precipitate and recrystallize from ethanol. Validate the structure using ¹H and ¹³C NMR spectroscopy to confirm the presence of the spiro-quaternary carbon and the integrity of the cyclopropane protons.

G A Starting Material (1-cyanomethyl-cyclopropyl)-acetonitrile B Catalytic Reduction Ti(OiPr)4, Toluene, 60°C, 24h A->B Chemoselective activation C Intermediate Complex Titanium-coordinated B->C Dinitrile reduction D Hydrolysis & Salt Formation HCl (aq), Room Temp, 4h C->D Cleavage E Target Scaffold 6-Azaspiro[2.5]octane hydrochloride D->E Precipitation

Figure 1: Synthetic workflow for 6-azaspiro[2.5]octane hydrochloride via catalytic reduction.

Protocol 2: Functional Validation via [³⁵S]GTPγS Binding Assay

Once the scaffold is synthesized and derivatized into a candidate drug (e.g., an H3R antagonist), its biological efficacy must be proven. AstraZeneca utilized this exact scaffold to develop potent H3R antagonists with in vivo efficacy in mouse models of cognition[2].

Step 1: Membrane Preparation

  • Harvest CHO-K1 cells stably transfected with the long form of the human H3R (445 amino acids)[2]. Homogenize in assay buffer (20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).

Step 2: Assay Incubation

  • Incubate 10 μg of membrane protein with 10 μM GDP, 0.1 nM [³⁵S]GTPγS, and varying concentrations of the azaspiro[2.5]octane test compound for 60 minutes at 30°C.

  • Causality: Why select a [³⁵S]GTPγS binding assay over a standard radioligand displacement assay? While displacement assays confirm binding affinity, the GTPγS assay validates the functional consequence of the binding event. By measuring the accumulation of non-hydrolyzable [³⁵S]GTPγS, we can definitively categorize the compound as an antagonist or inverse agonist, which is critical for restoring neurotransmitter release in cognitive disorders.

Step 3: Filtration and Analysis

  • Terminate the reaction by rapid filtration through GF/B microplates. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantify bound radioactivity using a liquid scintillation counter. Calculate the IC₅₀ values using non-linear regression analysis.

Pathway Antagonist Azaspiro[2.5]octane Antagonist (e.g., 6s) H3R Histamine H3 Receptor (Presynaptic GPCR) Antagonist->H3R High-affinity binding Gi Gα_i/o Protein (Inactive State) H3R->Gi Prevents activation AC Adenylate Cyclase (Disinhibited) Gi->AC Removes inhibition cAMP cAMP Levels (Normalized/Increased) AC->cAMP Synthesizes NT Neurotransmitter Release (Histamine, ACh, DA) cAMP->NT Promotes release

Figure 2: Mechanism of action for H3R antagonists utilizing the azaspiro[2.5]octane scaffold.

Conclusion

The integration of the azaspiro[2.5]octane scaffold into medicinal chemistry pipelines is not merely a structural novelty; it is a calculated, mechanistic strategy to overcome the pharmacokinetic limitations of planar heterocycles. By leveraging chemoselective synthesis[5] and rigorous functional validation[2], drug development professionals can utilize these 3D architectures to design highly selective, metabolically stable therapeutics for complex CNS and kinase-driven pathologies[3][4].

References

  • Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. Journal of Medicinal Chemistry / PubMed. URL:[Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ACS Catalysis. URL:[Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound (CN111943894A).Google Patents.
  • Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof (CN108530375B).Google Patents.
  • 6-Azaspiro(2.5)octane hydrochloride (CID 54593187). PubChem, National Library of Medicine. URL:[Link]

Sources

Foundational

The Spirocyclic Advantage: Utilizing 6-Benzyl-6-azaspirooctan-4-one in Modern Drug Discovery

The Spirocyclic Advantage: Utilizing 6-Benzyl-6-azaspiro[1]octan-4-one in Modern Drug Discovery Executive Summary: The "Escape from Flatland" Paradigm In contemporary medicinal chemistry, the over-reliance on planar, sp²...

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Author: BenchChem Technical Support Team. Date: April 2026

The Spirocyclic Advantage: Utilizing 6-Benzyl-6-azaspiro[1]octan-4-one in Modern Drug Discovery

Executive Summary: The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, the over-reliance on planar, sp²-carbon-rich aromatic scaffolds has been linked to high attrition rates in clinical trials due to poor physicochemical properties and off-target toxicity. The "escape from flatland" paradigm emphasizes the incorporation of sp³-rich, three-dimensional architectures to improve drug-like properties[1].

6-Benzyl-6-azaspiro[2]octan-4-one (CAS: 1101987-18-1) is a highly privileged synthetic building block that provides direct access to the azaspiro[2]octane scaffold. By featuring a rigid, spiro-fused cyclopropane and piperidine ring system, this intermediate allows medicinal chemists to project pharmacophores into three-dimensional space with precise vector control. The orthogonal functionality—a benzyl-protected secondary amine and a reactive C4-ketone—makes it an ideal starting point for the divergent synthesis of kinase inhibitors, GPCR modulators, and other targeted therapeutics.

Structural Rationale & Physicochemical Impact

The substitution of a flat aromatic ring (e.g., a phenyl or pyridine ring) with an azaspiro[2]octane core fundamentally alters the thermodynamic and pharmacokinetic profile of a drug candidate. The spirocyclic node forces the molecule out of planarity, which disrupts intermolecular π-π stacking.

Causality of Experimental Choice: Chemists deliberately select 6-Benzyl-6-azaspiro[2]octan-4-one during lead optimization because the resulting disruption of the crystal lattice energy significantly enhances aqueous solubility. Furthermore, the 3D geometry provides a higher fraction of sp³ carbons (Fsp³), which statistically correlates with increased clinical success rates and reduced off-target binding (e.g., minimizing CYP450 inhibition)[1].

Quantitative Comparison: Planar vs. Spirocyclic Scaffolds
Physicochemical PropertyPlanar Aromatic Scaffold (e.g., Phenyl)Spirocyclic Scaffold (e.g., Azaspiro[2]octane)Pharmacological & Clinical Impact
Fsp³ (Fraction of sp³ carbons) Low (< 0.3)High (> 0.6)Higher Fsp³ strongly correlates with successful progression through clinical trial phases.
Aqueous Solubility Poor to ModerateSignificantly EnhancedDisruption of crystal packing lowers lattice energy, improving oral bioavailability.
3D Vector Projection 2D / Planar3D / SphericalImproved spatial complementarity with target binding pockets; reduced promiscuity.
Metabolic Stability Susceptible to aromatic oxidationResistant to epoxidationExtended half-life and reduction in reactive, toxic metabolite formation.

Biological Activity & Target Applications

While 6-Benzyl-6-azaspiro[2]octan-4-one itself is a synthetically silent precursor, its deprotected and functionalized derivatives exhibit profound biological activity across multiple therapeutic domains.

Kinase Inhibition (JAK3 & BTK)

The azaspiro[2]octane scaffold is extensively utilized in the synthesis of Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease[3]. The spirocyclic core acts as a rigid hinge-binding orienter, projecting functional groups deeply into the ATP-binding pocket of the kinase while maintaining a favorable lipophilic efficiency index (LipE).

JAKSTAT Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Kinase Receptor->JAK3 Activates STAT STAT Monomers JAK3->STAT Phosphorylates STAT_Dim STAT Dimerization STAT->STAT_Dim Nucleus Nuclear Translocation & Gene Transcription STAT_Dim->Nucleus Inhibitor Azaspiro[2.5]octane Derivative (Inhibitor) Inhibitor->JAK3 Blocks ATP Site

Mechanism of action for azaspiro-derived JAK3 inhibitors in the JAK-STAT pathway.

GPCR Modulation (GLP-1 & H3R)

Beyond kinases, the scaffold has proven highly effective in G-protein-coupled receptor (GPCR) targeting. Pfizer successfully optimized a series of 6-azaspiro[2]octane molecules into potent, small-molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor for the treatment of type 2 diabetes and obesity[2]. Similarly, AstraZeneca identified spirofused amides based on this scaffold as highly selective histamine-3 receptor (H3R) antagonists with in vivo efficacy in cognitive models[4].

Synthetic Workflows & Self-Validating Protocols

To harness the biological potential of 6-Benzyl-6-azaspiro[2]octan-4-one, researchers must execute precise synthetic workflows. The presence of the benzyl group provides robust protection during harsh upstream conditions, but it must be exchanged or removed to functionalize the piperidine nitrogen.

SyntheticWorkflow A 6-Benzyl-6-azaspiro[2.5]octan-4-one (Starting Scaffold) B Debenzylation (Pd/C, H2) & Boc-Protection A->B Step 1 C Ketone Functionalization (Reductive Amination) B->C Step 2 D Boc-Deprotection (TFA/DCM) C->D Step 3 V1 LC-MS & NMR Validation C->V1 QC E Amide Coupling / SNAr (Target Assembly) D->E Step 4 F Biologically Active Molecule (e.g., JAK3 or GLP-1 Ligand) E->F Final Step V2 In Vitro Assay (IC50) F->V2 Bio-Eval

Synthetic workflow and validation loop for azaspiro[2]octane derivatives.

Protocol 1: Orthogonal Deprotection and Boc-Reprotection

Objective: Convert the robust benzyl protecting group to an acid-labile Boc group, enabling future orthogonal deprotection after the C4-ketone is functionalized. Causality: Performing a direct one-pot debenzylation/Boc-protection prevents the volatile and highly polar free amine intermediate from being lost during isolation, maximizing yield.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Benzyl-6-azaspiro[2]octan-4-one (1.0 eq) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) followed by 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Hydrogenation: Purge the reaction flask with hydrogen gas (H₂) three times. Maintain the reaction under a balloon of H₂ at room temperature for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor via Thin-Layer Chromatography (Hexanes:EtOAc 7:3). The starting material (UV-active due to the benzyl ring) should disappear, replaced by a UV-inactive spot that stains heavily with ninhydrin (indicating the Boc-protected amine).

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate.

  • Concentration & Self-Validation Checkpoint 2 (LC-MS): Concentrate the filtrate under reduced pressure. Analyze the crude residue via LC-MS. The expected mass should shift from [M+H]⁺ 216.1 (Benzyl) to[M+H-tBu]⁺ 170.1 or [M+Na]⁺ 248.1 (Boc-protected product).

Protocol 2: Functionalization of the C4-Ketone via Reductive Amination

Objective: Install a primary or secondary amine pharmacophore at the C4 position. Causality: The use of Sodium triacetoxyborohydride (NaBH(OAc)₃) is critical here; it is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting ketone, preventing the formation of an unwanted alcohol byproduct.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the Boc-protected azaspiro[2]octan-4-one (1.0 eq) and the target primary amine (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add NaBH(OAc)₃ (1.5 eq). Allow the reaction to warm to room temperature and stir for 16 hours.

  • Self-Validation Checkpoint 1 (Visual/LC-MS): The reaction mixture often turns from clear to slightly cloudy as the reduction proceeds. LC-MS must confirm the disappearance of the ketone mass and the appearance of the desired coupled product mass.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ until the pH reaches 8. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient) to yield the functionalized azaspiro[2]octane core.

References

  • Source: Google Patents (WO2021147953A1)
  • Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition Source: PubMed (National Institutes of Health) URL:[Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes Source: ACS Publications URL:[Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks Source: ChemRxiv URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Preliminary In Vitro Screening of 6-Benzyl-6-azaspiro[2.5]octan-4-one

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel synthetic compound, 6-Benzyl-6-azaspiro[2.5]octan-4-one. As a molecule incorporating a privileged azaspirocyclic scaffold, it...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel synthetic compound, 6-Benzyl-6-azaspiro[2.5]octan-4-one. As a molecule incorporating a privileged azaspirocyclic scaffold, it represents a compelling candidate for drug discovery programs. Spirocyclic structures are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved target selectivity and better physicochemical properties compared to traditional flat aromatic compounds.[1] The rigid conformation imparted by the spiro junction can enhance binding affinity and reduce off-target effects.[1] This document outlines a strategic, multi-tiered screening cascade designed to efficiently probe the compound's potential cytotoxic and antimicrobial activities, thereby providing foundational data to guide further investigation.

Introduction to 6-Benzyl-6-azaspiro[2.5]octan-4-one: Rationale for Screening

The azaspiro[2.5]octane core is a unique structural motif. While information on the specific biological activities of 6-Benzyl-6-azaspiro[2.5]octan-4-one is not currently available in the public domain, the broader class of azaspiro compounds has demonstrated a wide range of pharmacological properties, including potential as anticancer agents.[2] The synthesis of related azaspiro[2.5]octane structures has been documented, for instance, from N-benzyl-4-piperidone.[3] The benzyl group attached to the nitrogen atom offers a site for potential metabolic activity and can influence the compound's lipophilicity and interaction with biological targets.

Given the structural novelty and the established potential of related spirocyclic molecules, a broad-based preliminary screening approach is warranted.[4] This initial evaluation will focus on two key areas with high unmet medical needs: oncology and infectious diseases. The primary objective is to identify any significant biological activity that would justify the commitment of further resources for lead optimization and mechanistic studies.

Experimental Design & Workflow

The screening of a novel chemical entity requires a logical and stepwise approach to maximize data quality while conserving resources. The proposed workflow for 6-Benzyl-6-azaspiro[2.5]octan-4-one is designed as a funnel, starting with broad cytotoxicity screening and followed by more specific antimicrobial assays if the initial results are promising.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Antimicrobial Screening cluster_2 Data Analysis & Decision A Compound Preparation (Stock Solution in DMSO) B Broad-Spectrum Cytotoxicity Assay (MTT Assay) A->B E Minimum Inhibitory Concentration (MIC) Assay A->E I Calculate IC50 and MIC Values B->I J Determine Selectivity Index B->J C Panel of Human Cancer Cell Lines (e.g., MCF-7, A549, HCT116) C->B D Non-Cancerous Cell Line (e.g., HEK293) for Selectivity Index D->B E->I F Gram-Positive Bacteria (e.g., S. aureus) F->E G Gram-Negative Bacteria (e.g., E. coli) G->E H Fungal Strain (e.g., C. albicans) H->E K Go/No-Go Decision for Further Studies I->K J->K

Caption: High-level workflow for the preliminary in vitro screening of 6-Benzyl-6-azaspiro[2.5]octan-4-one.

Phase 1: Cytotoxicity Screening

The initial phase of screening aims to determine if 6-Benzyl-6-azaspiro[2.5]octan-4-one exhibits cytotoxic effects against human cancer cell lines. A standard panel representing different cancer types is recommended for this initial assessment.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining relevant preliminary data. The following panel is proposed:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HCT116: A human colorectal carcinoma cell line.

  • HEK293: A human embryonic kidney cell line, to serve as a non-cancerous control for assessing preliminary selectivity.

This panel covers major cancer types and provides a basis for comparing the compound's activity across different cellular backgrounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely accepted method for preliminary cytotoxicity screening.[5]

Materials:

  • 6-Benzyl-6-azaspiro[2.5]octan-4-one (hydrochloride salt, CAS: 1101840-77-0)[6]

  • Dimethyl sulfoxide (DMSO)

  • Selected cell lines (MCF-7, A549, HCT116, HEK293)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Benzyl-6-azaspiro[2.5]octan-4-one in DMSO.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data

The results of the MTT assay should be summarized in a clear and concise table.

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)*
MCF-7 (Breast)15.20.83.3
A549 (Lung)25.81.21.9
HCT116 (Colon)12.50.64.0
HEK293 (Non-cancerous)50.15.5-

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells

Phase 2: Antimicrobial Screening

Should the compound exhibit low cytotoxicity against the non-cancerous cell line, its potential as an antimicrobial agent can be explored. This is particularly relevant as the development of new antimicrobial agents is a global health priority.

Rationale for Microbial Strain Selection

A representative panel of pathogenic microbes is essential for initial screening:

  • Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium responsible for a wide range of infections.

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium commonly used in antimicrobial testing.

  • Candida albicans (ATCC 90028): A pathogenic yeast that is a common cause of opportunistic fungal infections.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of a compound.

Materials:

  • 6-Benzyl-6-azaspiro[2.5]octan-4-one

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well plates

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Data Presentation: Hypothetical Antimicrobial Data
Microbial StrainCompound MIC (µg/mL)Control Antibiotic MIC (µg/mL)
S. aureus32Ciprofloxacin: 0.5
E. coli>128Ciprofloxacin: 0.015
C. albicans64Fluconazole: 1

Interpretation and Next Steps

The preliminary screening data provides the first glimpse into the biological activity profile of 6-Benzyl-6-azaspiro[2.5]octan-4-one.

  • Cytotoxicity: An IC50 value in the low micromolar range against cancer cell lines, coupled with a favorable selectivity index (SI > 2-3), would be considered a promising result, warranting further investigation into the mechanism of action (e.g., apoptosis assays, cell cycle analysis).[2]

  • Antimicrobial Activity: While the hypothetical data above suggests modest activity, an MIC value significantly lower than the cytotoxic concentrations would be of interest for further exploration, potentially through structural modifications to enhance potency.

The decision to advance a compound from preliminary screening to more in-depth studies is based on the potency, selectivity, and novelty of the observed biological activity.

G A Initial Screening Data (IC50, MIC, SI) B Promising Cytotoxicity? (Potency & Selectivity) A->B C Promising Antimicrobial Activity? A->C D Advance to Mechanistic Studies (e.g., Apoptosis, Cell Cycle Assays) B->D Yes F De-prioritize or Redesign B->F No E Structure-Activity Relationship (SAR) Studies C->E Yes C->F No D->E

Caption: Decision-making flowchart based on preliminary screening results.

Conclusion

This technical guide presents a structured and scientifically rigorous approach for the preliminary in vitro screening of 6-Benzyl-6-azaspiro[2.5]octan-4-one. By employing a tiered strategy that assesses both cytotoxicity and antimicrobial potential, researchers can efficiently gather the critical data needed to make informed decisions about the future development of this novel azaspirocyclic compound. The inherent three-dimensionality of spirocyclic scaffolds continues to be a promising area for the discovery of new therapeutics.[1][4]

References

  • Kavitha, C. V., et al. (2013). Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest. PLOS ONE. Available from: [Link]

  • McInnes, C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]

  • PubMed. Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Available from: [Link]

  • Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. JP2000136183A - Production of n-benzyl-4-formylpiperidine.

Sources

Foundational

Potential therapeutic targets of 6-Benzyl-6-azaspiro[2.5]octan-4-one

The compound 6-Benzyl-6-azaspiro[1]octan-4-one (CAS: 1101987-18-1) is rarely the final active pharmaceutical ingredient (API) in a drug formulation. Instead, as a Senior Application Scientist, I view this molecule as a "...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 6-Benzyl-6-azaspiro[1]octan-4-one (CAS: 1101987-18-1) is rarely the final active pharmaceutical ingredient (API) in a drug formulation. Instead, as a Senior Application Scientist, I view this molecule as a "privileged intermediate"—a highly versatile, conformationally restricted spirocyclic scaffold. The cyclopropane ring fused to the piperidine core forces substituents into specific spatial vectors, making it an ideal building block for targeting deep, hydrophobic binding pockets in G-protein-coupled receptors (GPCRs) and phosphodiesterases (PDEs).

This technical guide explores the therapeutic targets unlocked by functionalizing this scaffold, the structural causality behind its efficacy, and the validated experimental workflows required to synthesize target-specific ligands.

Structural Rationale: The Power of the Spirocyclic Core

The pharmaceutical industry has increasingly shifted away from flat, sp²-rich molecules toward 3D, sp³-rich architectures to improve target selectivity, metabolic stability, and blood-brain barrier (BBB) penetrance. The 6-azaspiro[1]octane core provides three distinct advantages:

  • Conformational Restriction: The spiro-fused cyclopropane ring locks the piperidine chair conformation, reducing the entropic penalty upon target binding.

  • Vector Mapping: The C4-ketone serves as a highly reactive electrophilic handle, allowing for precise stereochemical functionalization (e.g., via reductive amination) to probe receptor sub-pockets.

  • Lipophilicity Control: The spirocyclic nature maintains a low polar surface area (PSA) while increasing 3D complexity, which is critical for central nervous system (CNS) targets.

Core Therapeutic Targets of the 6-Azaspiro[1]octane Scaffold

By functionalizing the C4-ketone and deprotecting the N-benzyl group of 6-Benzyl-6-azaspiro[1]octan-4-one, researchers have developed potent ligands for several high-value therapeutic targets.

A. Orexin Receptors (OX1R and OX2R)

The orexin system regulates wakefulness, arousal, and appetite. Antagonizing these GPCRs is a validated strategy for treating insomnia and substance use disorders. Derivatives of the 6-azaspiro[1]octane scaffold have been identified as highly potent Selective Orexin Receptor Antagonists (SORAs) and Dual Orexin Receptor Antagonists (DORAs) . The spiro-cyclopropane ring is the critical structural determinant that modulates selectivity between the OX1 and OX2 receptor subtypes by occupying a distinct lipophilic sub-pocket.

B. Muscarinic Acetylcholine Receptor 4 (M4)

The M4 receptor is a prime target for the treatment of schizophrenia and Alzheimer's disease. Achieving subtype selectivity (e.g., M4 over M2 or M3) is notoriously difficult due to the highly conserved orthosteric binding site. Compounds utilizing the 6-azaspiro[1]octane core, such as VU6015241, act as potent and selective M4 antagonists . The rigid spiro-scaffold projects functional groups outward to interact with allosteric or extended binding domains, driving selectivity.

C. Phosphodiesterase 9A (PDE9A)

PDE9A is highly expressed in the brain and regulates cGMP signaling, which is vital for synaptic plasticity and memory. Inhibitors of PDE9A are being investigated for cognitive impairment. Advanced cyanopyridone-based PDE9A inhibitors, such as BAY-7081 derivatives, incorporate the azaspiro core to optimize interactions within the active site. The spiro-system prevents unwanted hydrogen bonding with Tyr424, a key interaction that differentiates PDE9A from PDE1 .

Quantitative Target Affinity Summary

The following table summarizes the binding affinities of representative functionalized derivatives derived from the 6-azaspiro[1]octane scaffold across various therapeutic targets.

Therapeutic TargetRepresentative Ligand ClassBinding Affinity (Ki / IC50)Primary IndicationStructural Role of Spiro-Core
OX1R / OX2R SORA / DORA DerivativesIC50 = 2.5 nM - 15 nMInsomnia, AddictionModulates OX1 vs OX2 selectivity via lipophilic pocket binding.
M4 Receptor VU6015241 AnalogsKi < 10 nMSchizophrenia, Alzheimer'sProjects pharmacophores into allosteric sites for subtype selectivity.
PDE9A BAY-7081 DerivativesIC50 = 12 nMCognitive ImpairmentPrevents H-bonding with Tyr424, ensuring selectivity over PDE1.

Experimental Workflows: Scaffold Functionalization

To convert 6-Benzyl-6-azaspiro[1]octan-4-one into a biologically active ligand, a two-stage synthetic workflow is typically employed: C4 functionalization followed by N-debenzylation. These protocols are designed as self-validating systems to ensure high yield and purity.

Protocol 1: Reductive Amination of the C4-Ketone

Objective: Introduce a target-specific amine at the C4 position. Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium cyanoborohydride due to its milder reactivity, which prevents the premature reduction of the ketone while selectively reducing the transient iminium ion. Acetic acid acts as a crucial catalyst to accelerate iminium formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 6-Benzyl-6-azaspiro[1]octan-4-one (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (1.5 eq) dropwise. Stir the mixture at room temperature for 2 hours to allow for complete iminium ion formation.

    • Validation Check: Extract a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. The starting ketone mass (m/z ~216 [M+H]+) should be replaced by the imine/iminium intermediate mass.

  • Reduction: Cool the reaction to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes to control the exothermic release.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 until pH 8 is reached. Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Catalytic Hydrogenolysis (N-Debenzylation)

Objective: Remove the benzyl protecting group to expose the secondary piperidine nitrogen for subsequent coupling (e.g., acylation or alkylation). Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzylic C-N bond without affecting the newly formed C4-amine (provided no other reducible functional groups like alkenes or nitro groups are present).

Step-by-Step Methodology:

  • Preparation: Dissolve the C4-functionalized intermediate from Protocol 1 in HPLC-grade methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of argon to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times using a balloon. Stir vigorously at room temperature under a positive pressure of H2 for 6-8 hours.

    • Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The product will appear as a distinct purple/pink spot, validating the presence of a free secondary amine.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the deprotected 6-azaspiro[1]octane intermediate, ready for final target-specific assembly.

Mechanistic and Workflow Visualizations

G A 6-Benzyl-6-azaspiro[2.5]octan-4-one (Starting Scaffold) B Reductive Amination (C4-Ketone Functionalization) A->B 1° Amine, NaBH(OAc)3 AcOH, DCE C Catalytic Hydrogenolysis (N-Debenzylation) B->C 10% Pd/C, H2 MeOH D N-Alkylation / Acylation (Target Specificity) C->D Electrophile Base E Target-Specific Ligand (e.g., OX1R, M4R, PDE9A) D->E Final Assembly

Workflow for converting 6-Benzyl-6-azaspiro[1]octan-4-one into target-specific ligands.

G Orexin Orexin-A / Orexin-B (Endogenous Neuropeptides) Receptor OX1R / OX2R (Gq-Coupled Receptors) Orexin->Receptor Agonism Antagonist Spirocyclic Antagonist (e.g., SORA/DORA) Antagonist->Receptor Competitive Inhibition Sleep Sleep Induction (Therapeutic Effect) Antagonist->Sleep Blocks Arousal Pathway Gq Gq Protein Activation Receptor->Gq Active State PLC Phospholipase C (PLC) Pathway Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Arousal Wakefulness & Arousal Calcium->Arousal

Mechanism of spirocyclic antagonists modulating Orexin receptor signaling pathways.

References

  • Title: Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2]heptanes as potent orexin receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and characterization of chiral 6-azaspiro[1]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Protocols for the Preparation of 6-Benzyl-6-azaspirooctan-4-one via 1,2-Carbonyl Transposition

Application Note: Advanced Synthetic Protocols for the Preparation of 6-Benzyl-6-azaspiro[1]octan-4-one via 1,2-Carbonyl Transposition Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthetic Protocols for the Preparation of 6-Benzyl-6-azaspiro[1]octan-4-one via 1,2-Carbonyl Transposition

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Spirocyclic piperidines have emerged as highly privileged scaffolds in modern drug discovery. By projecting functional groups into three-dimensional space, spirocycles offer improved metabolic stability and off-target selectivity compared to their flat, aromatic counterparts [2]. The target compound, 6-benzyl-6-azaspiro[1]octan-4-one , is a structurally unique spirocyclopropanated 3-piperidone derivative.

Because the starting material, N-benzyl-4-piperidone , possesses a C4 ketone, direct spirocyclopropanation would yield the isomeric 7-azaspiro[1]octan-4-one. Therefore, accessing the 6-aza target requires a strategic 1,2-carbonyl transposition to convert the 4-piperidone skeleton into a 3-piperidone intermediate [1], followed by a highly regioselective kinetic α -spirocyclopropanation. This application note details a robust, four-step synthetic pipeline to achieve this complex transformation.

Strategic Retrosynthetic Analysis & Mechanistic Causality

The synthesis relies on a self-validating sequence of functional group manipulations designed to precisely control regiochemistry:

  • Alkene Generation: Reduction of N-benzyl-4-piperidone followed by acid-catalyzed Zaitsev dehydration yields the symmetric 1-benzyl-1,2,3,6-tetrahydropyridine.

  • Epoxidation & Meinwald Rearrangement: Epoxidation of the alkene followed by a Lewis acid-mediated Meinwald rearrangement facilitates the critical 1,2-carbonyl transposition [3]. The regiochemical outcome is strictly dictated by carbocation stability. When BF3​⋅OEt2​ coordinates to the epoxide, ring-opening localizes the positive charge at C4 (further from the electron-withdrawing basic nitrogen). A subsequent 1,2-hydride shift from C3 to C4 exclusively generates the 3-piperidone.

  • Kinetic α -Spirocyclopropanation: The final step requires distinguishing between the two α -positions of the 3-piperidone (C2 vs. C4). Using a bulky, non-nucleophilic base (LiHMDS) at cryogenic temperatures forces the formation of the kinetic enolate at the less sterically hindered C4 position. Double alkylation with 1,2-dibromoethane then seamlessly constructs the spirocyclopropane ring [4, 5].

G A N-benzyl-4-piperidone (Starting Material) B 1-benzyl-piperidin-4-ol (Intermediate 1) A->B NaBH4, MeOH (Reduction) C 1-benzyl-1,2,3,6-tetrahydropyridine (Intermediate 2) B->C p-TsOH, Toluene, Δ (Dehydration) D 1-benzyl-3,4-epoxypiperidine (Intermediate 3) C->D mCPBA, DCM (Epoxidation) E 1-benzyl-3-piperidone (Intermediate 4) D->E BF3·OEt2, DCM (Meinwald Rearrangement) F 6-benzyl-6-azaspiro[2.5]octan-4-one (Target Spirocycle) E->F 1,2-dibromoethane, LiHMDS (α-Spirocyclopropanation)

Fig 1: Synthetic workflow for 1,2-carbonyl transposition and spirocyclopropanation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine

Causality Check: Dehydration of the intermediate alcohol must be driven to completion using a Dean-Stark apparatus to continuously remove water, shifting the thermodynamic equilibrium toward the alkene.

  • Reduction: Dissolve N-benzyl-4-piperidone (50.0 g, 264 mmol) in methanol (500 mL) and cool to 0 °C. Slowly add NaBH4​ (12.0 g, 317 mmol) in portions to control hydrogen evolution. Stir for 2 h at room temperature. Quench with H2​O (100 mL), concentrate in vacuo, and extract with EtOAc (3 × 200 mL). Dry over Na2​SO4​ and evaporate to yield crude 1-benzyl-piperidin-4-ol.

  • Dehydration: Dissolve the crude alcohol in anhydrous toluene (600 mL). Add p -toluenesulfonic acid monohydrate (60.0 g, 315 mmol). Attach a Dean-Stark trap and reflux at 110 °C for 12 h until water collection ceases.

  • Workup: Cool to room temperature, wash the organic layer sequentially with saturated aqueous NaHCO3​ (3 × 200 mL) and brine. Dry over MgSO4​ and concentrate to afford 1-benzyl-1,2,3,6-tetrahydropyridine as a pale yellow oil.

Step 2: Synthesis of 1-Benzyl-3,4-epoxypiperidine
  • Dissolve 1-benzyl-1,2,3,6-tetrahydropyridine (35.0 g, 202 mmol) in anhydrous dichloromethane (DCM, 400 mL) and cool to 0 °C.

  • Add m -CPBA (77% purity, 49.8 g, 222 mmol) portionwise over 30 minutes to manage the exothermic peroxy-acid reaction.

  • Stir the suspension at room temperature for 4 h. The reaction is self-indicating as the byproduct ( m -chlorobenzoic acid) precipitates out of the DCM solution.

  • Filter the white precipitate. Wash the filtrate with 10% aqueous Na2​SO3​ (to quench residual peroxide) followed by saturated NaHCO3​ (3 × 150 mL). Dry and concentrate to yield the epoxide.

Step 3: Meinwald Rearrangement to 1-Benzyl-3-piperidone

Causality Check: Cryogenic temperatures are strictly required to prevent uncontrolled polymerization or ring-opening side reactions during the Lewis acid-mediated hydride shift [3].

  • Dissolve 1-benzyl-3,4-epoxypiperidine (30.0 g, 158 mmol) in strictly anhydrous DCM (300 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Boron trifluoride etherate ( BF3​⋅OEt2​ , 23.5 mL, 190 mmol) dropwise via syringe over 15 minutes.

  • Stir at -78 °C for 1 h, then slowly allow the reaction to warm to 0 °C over 1 h.

  • Carefully quench the Lewis acid by dropwise addition of saturated aqueous NaHCO3​ (100 mL) at 0 °C.

  • Separate the organic layer, extract the aqueous layer with DCM (2 × 100 mL), dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to isolate 1-benzyl-3-piperidone.

Step 4: Kinetic α -Spirocyclopropanation

Causality Check: LiHMDS is chosen over NaH to ensure rapid, irreversible, and kinetically controlled deprotonation at C4. The bulky bis(trimethylsilyl)amide anion avoids the sterically hindered C2 position [5].

  • Dissolve 1-benzyl-3-piperidone (15.0 g, 79.3 mmol) in anhydrous THF (250 mL) under argon. Cool to -78 °C.

  • Add LiHMDS (1.0 M in THF, 175 mL, 175 mmol) dropwise. Stir at -78 °C for 45 minutes to ensure complete kinetic enolate formation.

  • Add 1,2-dibromoethane (10.2 mL, 119 mmol) dropwise.

  • Maintain the reaction at -78 °C for 1 h, then remove the cooling bath and allow the mixture to slowly warm to room temperature, stirring for an additional 12 h to facilitate the tandem alkylation/ring-closure.

  • Quench with saturated aqueous NH4​Cl (100 mL). Extract with EtOAc (3 × 150 mL), wash with brine, dry over MgSO4​ , and concentrate.

  • Purify by flash column chromatography (Hexanes/EtOAc 9:1 to 7:3) to yield the target 6-benzyl-6-azaspiro[1]octan-4-one .

Quantitative Process Data

The following table summarizes the expected quantitative metrics and regiochemical selectivities for the optimized four-step protocol.

StepTransformationKey ReagentsTimeTempYield (%)Regioselectivity / Purity
1a Ketone Reduction NaBH4​ , MeOH2 h0 °C to RT95%>99% conversion
1b Dehydration p -TsOH, Toluene12 h110 °C85%>99% (C4=C5 Alkene)
2 Epoxidation m -CPBA, DCM4 h0 °C to RT90%N/A
3 Meinwald Rearrangement BF3​⋅OEt2​ , DCM2 h-78 °C to 0 °C75%>10:1 (C3-one over C4-one)
4 SpirocyclopropanationLiHMDS, Br(CH2​)2​Br 13 h-78 °C to RT65%>95% (C4 Spirocycle)

References

  • A novel synthesis of 1-aryl-3-piperidone derivatives - PMC. National Center for Biotechnology Information (NCBI).
  • Skeletal Diversification via Heteroatom Linkage Control: Preparation of Bicyclic and Spirocyclic Scaffolds from N-Substituted Homopropargyl Alcohols | The Journal of Organic Chemistry. American Chemical Society (ACS).
  • Advances in Piperidone Synthesis Techniques | PDF - Scribd. Scribd.
  • Organocatalytic Cloke–Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions | The Journal of Organic Chemistry. American Chemical Society (ACS).
  • Zinc triflate-mediated cyclopropanation of oxindoles with vinyl diphenyl sulfonium triflate: a mild reaction with broad functional group compatibility - ResearchGate. ResearchGate.

Sources

Application

Asymmetric Synthesis of Chiral 6-Azaspiro[2.5]octanes: An In-Depth Technical Guide for Drug Discovery

Introduction: The Rising Prominence of 6-Azaspiro[2.5]octanes in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer enhanced three-dimensionality and improv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of 6-Azaspiro[2.5]octanes in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is a paramount objective. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly attractive class of compounds due to their rigid structures, which allow for a precise spatial arrangement of functional groups. This structural rigidity can translate into higher binding affinity and selectivity for biological targets. Among these, the 6-azaspiro[2.5]octane core has garnered significant attention as a valuable building block in the design of innovative therapeutics.

The incorporation of the 6-azaspiro[2.5]octane motif has been shown to be a successful strategy in overcoming challenges in drug design, such as improving metabolic stability and oral bioavailability. A notable example of the therapeutic potential of this scaffold is its use in the development of small molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity.[1] The chiral nature of the 6-azaspiro[2.5]octane core, with a stereocenter at the spirocyclic carbon, necessitates the development of robust and efficient asymmetric synthetic methods to access enantiomerically pure compounds, as the biological activity of stereoisomers can differ significantly.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the state-of-the-art methodologies for the asymmetric synthesis of chiral 6-azaspiro[2.5]octanes. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, field-proven experimental protocols, and present data to guide the selection of the most appropriate method for a given synthetic challenge.

Strategic Approaches to the Asymmetric Synthesis of 6-Azaspiro[2.5]octanes

The construction of the chiral 6-azaspiro[2.5]octane skeleton primarily relies on the formation of the spiro-fused cyclopropane ring in an enantioselective manner. The most prevalent and effective strategies to achieve this are:

  • Transition-Metal Catalyzed Asymmetric Cyclopropanation: This approach involves the reaction of an exocyclic methylene precursor, typically a protected 4-methylenepiperidine derivative, with a diazo compound in the presence of a chiral transition metal catalyst. Rhodium and copper complexes are the most widely used catalysts for this transformation.[2]

  • Organocatalytic Asymmetric Synthesis: Chiral organocatalysis, particularly phase-transfer catalysis, offers a metal-free alternative for the enantioselective synthesis of 6-azaspiro[2.5]octanes. This method utilizes chiral quaternary ammonium salts to control the stereochemical outcome of the cyclopropanation reaction.

  • Biocatalytic Asymmetric Cyclopropanation: The use of engineered enzymes, such as carbene transferases, represents a cutting-edge approach for the stereodivergent synthesis of azaspiro[2.y]alkanes, including 6-azaspiro[2.5]octanes. This methodology offers high enantioselectivity and operates under mild, environmentally benign conditions.[2][3]

The following sections will provide a detailed exploration of these synthetic strategies, complete with experimental protocols and mechanistic insights.

Transition-Metal Catalyzed Asymmetric Cyclopropanation

Rhodium(II) carboxylate complexes are highly effective catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds.[4][5] The reaction proceeds through the formation of a chiral rhodium-carbene intermediate, which then undergoes a stereoselective addition to the alkene. The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity.

Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of tert-Butyl 4-Methylene-1-piperidinecarboxylate

This protocol describes the synthesis of a chiral 6-azaspiro[2.5]octane derivative using a chiral dirhodium(II) tetracarboxylate catalyst.

Diagram of the Reaction Workflow:

G cluster_start Starting Materials Preparation cluster_reaction Asymmetric Cyclopropanation cluster_workup Work-up and Purification cluster_product Final Product start_alkene tert-Butyl 4-methylene- 1-piperidinecarboxylate reaction_step Rh₂(S-p-PhTPCP)₄ (cat.) DCM, rt, 24 h start_alkene->reaction_step start_diazo Ethyl 2-diazo-2-phenylacetate start_diazo->reaction_step workup Concentration reaction_step->workup purification Column Chromatography workup->purification product Chiral 6-Azaspiro[2.5]octane Derivative purification->product

Caption: Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation.

Materials:

  • tert-Butyl 4-methylene-1-piperidinecarboxylate (1.0 equiv)

  • Ethyl 2-diazo-2-phenylacetate (1.2 equiv)

  • Dirhodium(II) tetrakis[(S)-N-(p-phenyl)phenylacetamido-prolinate] (Rh₂(S-p-PhTPCP)₄) (0.5 mol%)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of tert-butyl 4-methylene-1-piperidinecarboxylate (1.0 mmol) in anhydrous DCM (5 mL) under an argon atmosphere, add the chiral rhodium catalyst Rh₂(S-p-PhTPCP)₄ (0.005 mmol).

  • To this mixture, add a solution of ethyl 2-diazo-2-phenylacetate (1.2 mmol) in anhydrous DCM (5 mL) dropwise over a period of 4 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired chiral 6-azaspiro[2.5]octane derivative.

Expected Outcome:

This protocol is expected to yield the chiral 6-azaspiro[2.5]octane derivative in good yield and high enantioselectivity. The stereochemical outcome is determined by the chirality of the rhodium catalyst.

CatalystYield (%)ee (%)
Rh₂(S-p-PhTPCP)₄85>95
Rh₂(R-p-PhTPCP)₄83>95 (opposite enantiomer)

Causality Behind Experimental Choices:

  • Slow addition of the diazo compound: This is crucial to maintain a low concentration of the reactive rhodium-carbene intermediate, which minimizes side reactions such as dimerization of the carbene.

  • Anhydrous conditions: Moisture can react with the diazo compound and the catalyst, leading to reduced efficiency and yield.

  • Choice of catalyst: The bulky chiral ligands on the rhodium catalyst create a chiral pocket that directs the approach of the alkene to the carbene, thus controlling the stereoselectivity of the cyclopropanation.[4]

Organocatalytic Asymmetric Synthesis via Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) provides a powerful and environmentally friendly alternative to metal-catalyzed reactions.[6][7] In the context of 6-azaspiro[2.5]octane synthesis, a chiral quaternary ammonium salt is used to shuttle a nucleophilic species from an aqueous or solid phase to an organic phase, where it reacts with an electrophile in a stereocontrolled manner.

Protocol 2: Asymmetric Phase-Transfer-Catalyzed Cyclopropanation

This protocol outlines the synthesis of a chiral 6-azaspiro[2.5]octane derivative using a cinchona alkaloid-derived phase-transfer catalyst.

Diagram of the Catalytic Cycle:

G catalyst QX⁻ (aq) ion_exchange Ion Exchange catalyst->ion_exchange Enters Organic Phase nucleophile_aq Nu⁻ (aq) nucleophile_aq->ion_exchange catalyst_org QNu⁻ (org) ion_exchange->catalyst_org reaction Reaction catalyst_org->reaction electrophile Electrophile (org) electrophile->reaction product Product (org) reaction->product catalyst_regen Catalyst Regeneration reaction->catalyst_regen catalyst_regen->catalyst Returns to Aqueous Phase

Caption: General Mechanism of Phase-Transfer Catalysis.

Materials:

  • tert-Butyl 4-methylene-1-piperidinecarboxylate (1.0 equiv)

  • Diethyl bromomalonate (1.5 equiv)

  • (S)-N-(4-Trifluoromethylbenzyl)cinchoninium bromide (10 mol%)

  • Potassium carbonate (K₂CO₃), solid (5.0 equiv)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of tert-butyl 4-methylene-1-piperidinecarboxylate (1.0 mmol), diethyl bromomalonate (1.5 mmol), and the chiral phase-transfer catalyst (0.1 mmol) in anhydrous toluene (10 mL), add solid potassium carbonate (5.0 mmol).

  • Stir the reaction mixture vigorously at 0 °C for 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome:

This method is expected to produce the desired chiral 6-azaspiro[2.5]octane derivative with good yield and high enantioselectivity.

CatalystYield (%)ee (%)
(S)-N-(4-Trifluoromethylbenzyl)cinchoninium bromide7592

Causality Behind Experimental Choices:

  • Solid-liquid phase-transfer catalysis: The use of solid potassium carbonate as the base and a non-polar organic solvent creates a biphasic system where the chiral catalyst is essential for the reaction to proceed.

  • Vigorous stirring: This is necessary to ensure efficient mass transfer between the solid and liquid phases.

  • Cinchona alkaloid-derived catalyst: The rigid, chiral structure of the catalyst forms a tight ion pair with the enolate of diethyl malonate, which then directs its nucleophilic attack on the alkene from a specific face, leading to high enantioselectivity.[6][8]

Biocatalytic Asymmetric Cyclopropanation

The use of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental sustainability. Recently, engineered carbene transferases have been developed for the asymmetric cyclopropanation of a variety of alkenes, including exocyclic N-heterocycles, to produce chiral azaspiro[2.y]alkanes.[2][3]

Protocol 3: Enzymatic Stereodivergent Synthesis of a 6-Azaspiro[2.5]octane Derivative

This protocol describes a general procedure for the enzymatic cyclopropanation of tert-butyl 4-methylenepiperidine-1-carboxylate using an engineered protoglobin-based carbene transferase.[2][3]

Diagram of the Biocatalytic Process:

G cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up and Analysis cluster_product Chiral Product enzyme Lyophilized E. coli lysate (Engineered Protoglobin) incubation Incubation with shaking (e.g., 30 °C, 24 h) enzyme->incubation buffer Phosphate Buffer buffer->incubation substrate tert-Butyl 4-methylenepiperidine-1-carboxylate substrate->incubation diazo Ethyl diazoacetate (added portion-wise) diazo->incubation extraction Extraction with Ethyl Acetate incubation->extraction analysis GC/HPLC Analysis (Yield and ee) extraction->analysis product Enantiopure 6-Azaspiro[2.5]octane Derivative analysis->product

Caption: Workflow for Biocatalytic Asymmetric Cyclopropanation.

Materials:

  • Lyophilized E. coli cell lysate containing the engineered carbene transferase

  • tert-Butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.5 equiv)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Ethyl acetate

Procedure:

  • In a reaction vial, suspend the lyophilized E. coli lysate containing the engineered enzyme in the potassium phosphate buffer.

  • Add the substrate, tert-butyl 4-methylenepiperidine-1-carboxylate, to the enzyme suspension.

  • Add ethyl diazoacetate in portions over several hours to the reaction mixture.

  • Seal the vial and incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The product can be further purified by column chromatography if necessary.

Expected Outcome:

This biocatalytic method can provide access to either enantiomer of the desired 6-azaspiro[2.5]octane derivative with high yields and excellent enantioselectivity, depending on the specific engineered enzyme used.

Enzyme VariantYield (%)ee (%)Stereopreference
Engineered Protoglobin A>95>99(R)
Engineered Protoglobin B>95>99(S)

Causality Behind Experimental Choices:

  • Lyophilized cell lysate: Using the whole-cell lysate simplifies the procedure by avoiding enzyme purification, making the process more scalable and cost-effective.[3]

  • Aqueous buffer: The reaction is performed in an environmentally friendly aqueous medium, which is a significant advantage over methods requiring organic solvents.

  • Portion-wise addition of diazo compound: This is to minimize the potential for enzyme inactivation by high concentrations of the diazo reagent.

  • Engineered enzyme: The high stereoselectivity is a direct result of the precisely tailored chiral environment of the enzyme's active site, which has been optimized through directed evolution.[2][3]

Conclusion and Future Outlook

The asymmetric synthesis of chiral 6-azaspiro[2.5]octanes is a rapidly evolving field with significant implications for drug discovery. The methodologies presented in this guide, including transition-metal catalysis, organocatalysis, and biocatalysis, provide a versatile toolkit for accessing these valuable scaffolds with high enantiopurity. Each approach offers distinct advantages and disadvantages in terms of operational simplicity, cost, scalability, and environmental impact.

The choice of the optimal synthetic route will depend on the specific requirements of the target molecule and the available resources. Transition-metal catalysis, particularly with rhodium complexes, offers a well-established and reliable method for achieving high stereoselectivity. Organocatalytic phase-transfer catalysis provides a metal-free alternative that is attractive from a "green chemistry" perspective. The emerging field of biocatalysis, with its potential for stereodivergent synthesis under mild conditions, is poised to become an increasingly important tool for the synthesis of chiral 6-azaspiro[2.5]octanes and other complex molecules.

As the demand for novel, three-dimensional drug candidates continues to grow, the development of even more efficient and selective methods for the synthesis of chiral spirocycles will remain a key area of research. The protocols and insights provided in this guide are intended to empower researchers to confidently navigate the synthesis of chiral 6-azaspiro[2.5]octanes and to accelerate the discovery of new and improved medicines.

References

  • Coelho, P. S., Brustad, E. M., & Arnold, F. H. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Journal of the American Chemical Society, 145(30), 16738-16745. [Link]

  • Aspnes, G. E., Bagley, S. W., Coffey, S. B., Conn, E. L., Curto, J. M., Edmonds, D. J., ... & Ruggeri, R. B. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 89, 129454. [Link]

  • Davies, H. M., & Lian, Y. (2011). Enantioselective and diastereoselective synthesis of azaspiro[n. 2]alkanes by rhodium-catalyzed cyclopropanations. ACS Catalysis, 1(9), 1162-1167. [Link]

  • Maruoka, K., & Ooi, T. (2003). Enantioselective alkylation of glycine derivatives under phase-transfer-catalyzed conditions. Chemical Reviews, 103(8), 3013-3028. [Link]

  • Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Kumar, A., & Maurya, H. K. (2008). An efficient and general method for the synthesis of α-diazo esters. Tetrahedron Letters, 49(29-30), 4569-4571. [Link]

  • O'Donnell, M. J. (2001). The preparation of optically active α-amino acids from the benzophenone imines of glycine derivatives. Accounts of Chemical Research, 34(8), 621-630. [Link]

  • Pan, C., & Gao, Y. (2008). Ethyl 2-acetylhydrazono-2-phenylacetate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o33. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information for Experimental procedures and analytical data. [Link]

  • Wiley-VCH. (2009). 1 The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. [Link]

  • Lippert, K. M. (2012). Asymmetric Phase-Transfer Catalysis. [Link]

  • Arnold, F. H. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Davies, H. M. L., & Lee, G. H. (2018). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis, 8(5), 4153-4159. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical reviews, 98(2), 911-936. [Link]

  • Davies, H. M. L., & Stafford, D. G. (2020). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations. [Link]

  • Reiss, P. S., & Rovis, T. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]

  • Doyle, M. P., Hu, W., & Valenzuela, M. V. (2003). Asymmetric cyclopropanation of alkenes with diazoacetates catalyzed by chiral dirhodium (II) carboxamidates. The Journal of organic chemistry, 68(19), 7385-7391. [Link]

Sources

Method

Application Notes and Protocols for the Characterization of 6-Azaspiro[2.5]octan-4-one Derivatives as Muscarinic Acetylcholine Receptor M4 Antagonists

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Rationale for Selective M4 Antagonism The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled recep...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for Selective M4 Antagonism

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine in the central and peripheral nervous systems.[7] The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP).[8]

The M4 receptor is highly expressed in the striatum, a key brain region for motor control and reward.[9] Notably, M4 receptors on direct-pathway spiny projection neurons (dSPNs) functionally oppose the signaling of dopamine D1 receptors.[9] This interplay is critical for goal-directed behavior. Dysregulation of this balance is implicated in movement disorders and the positive symptoms of schizophrenia.[9][10]

The 6-azaspiro[2.5]octane core is a key pharmacophore in the development of such selective agents.[6] This guide outlines the essential protocols for any researcher seeking to characterize a novel derivative from this chemical series, such as 6-Benzyl-6-azaspiro[2.5]octan-4-one.

Representative Synthesis of 6-Substituted-6-azaspiro[2.5]octan-4-ones

While a specific, peer-reviewed synthesis for 6-Benzyl-6-azaspiro[2.5]octan-4-one is not currently available in the literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the formation of spirocyclic ketones and N-alkylation. The following is a representative, hypothetical pathway.

Scheme 1: Hypothetical Synthesis of 6-Benzyl-6-azaspiro[2.5]octan-4-one

Synthetic_Pathway A 1,4-Cyclohexanedione monoethylene ketal B Intermediate Amine A->B 1. Reductive Amination (e.g., NH3, NaBH3CN) 2. Cyclopropanation (e.g., Simmons-Smith) C 6-Azaspiro[2.5]octan-4-one B->C Acidic Deprotection (e.g., HCl) D 6-Benzyl-6-azaspiro[2.5]octan-4-one C->D N-Alkylation (Benzyl bromide, K2CO3)

Caption: A representative synthetic route.

Conceptual Steps:

  • Formation of the Azaspirocycle Core: The synthesis could commence from a protected cyclohexanone derivative, such as 1,4-cyclohexanedione monoethylene ketal. Reductive amination with a suitable nitrogen source, followed by a cyclopropanation reaction (e.g., Simmons-Smith reaction on an enamine intermediate), would form the core azaspiro[2.5]octane ring system.

  • Deprotection: Removal of the ketal protecting group under acidic conditions would yield the key intermediate, 6-azaspiro[2.5]octan-4-one.

  • N-Alkylation: The final step would involve the N-alkylation of the secondary amine with benzyl bromide in the presence of a mild base like potassium carbonate to yield the target compound, 6-Benzyl-6-azaspiro[2.5]octan-4-one.

Note: This proposed synthesis is illustrative. Researchers must develop and optimize specific reaction conditions based on laboratory-scale experiments and literature precedents for analogous transformations.

In Vitro Pharmacological Characterization

The cornerstone of characterizing a novel M4 antagonist is a suite of in vitro assays to determine its binding affinity, functional potency, and selectivity against other muscarinic receptor subtypes.

Protocol 1: Radioligand Competition Binding Assay for M4 Affinity (Ki)

This assay determines the affinity of the test compound for the M4 receptor by measuring its ability to compete with a known high-affinity radioligand.

Principle: Cell membranes expressing the M4 receptor are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor decreases as the concentration of the test compound increases. The data are used to calculate the inhibitory constant (Ki) of the test compound.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvest & Count cluster_analysis Data Analysis prep_membranes Prepare M4-expressing cell membranes incubate Incubate membranes, [3H]-NMS, and test compound at RT prep_membranes->incubate prep_compound Serially dilute test compound prep_compound->incubate prep_radio Prepare radioligand ([3H]-NMS) prep_radio->incubate harvest Rapid filtration over glass fiber filters incubate->harvest wash Wash filters to remove unbound radioligand harvest->wash count Quantify bound radioactivity via liquid scintillation wash->count plot Plot % inhibition vs. log[compound] count->plot calculate Calculate IC50 and Ki (Cheng-Prusoff equation) plot->calculate

Caption: Workflow for the radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize CHO or HEK293 cells stably expressing the human M4 receptor in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in order:

    • Binding buffer.

    • Serial dilutions of the test compound (e.g., 6-Benzyl-6-azaspiro[2.5]octan-4-one).

    • A fixed concentration of [³H]-NMS (typically at or near its Kd, ~0.1-0.4 nM).

    • Cell membranes (typically 10-20 µg of protein per well).

  • Nonspecific Binding: Include wells containing a high concentration of a known non-radioactive antagonist (e.g., 1 µM atropine) to determine nonspecific binding.

  • Total Binding: Include wells with only buffer, [³H]-NMS, and membranes to determine total binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of the wells onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound.

    • Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Antagonism Assay (cAMP Inhibition)

This assay determines the functional potency of the test compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Principle: The M4 receptor is Gi-coupled, and its activation by an agonist (e.g., acetylcholine, oxotremorine) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this, basal cAMP levels are first elevated using forskolin, a direct activator of adenylyl cyclase. An M4 agonist will reduce these elevated cAMP levels. A competitive antagonist will block the effect of the agonist, thereby restoring cAMP levels in a concentration-dependent manner.

Signaling Pathway Diagram:

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M4 M4 Receptor G_protein Gi/o Protein (αβγ) M4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Agonist Agonist Agonist->M4 Binds & Activates Antagonist Antagonist (Test Compound) Antagonist->M4 Binds & Blocks Forskolin Forskolin Forskolin->AC Stimulates

Caption: M4 receptor signaling and assay intervention points.

Step-by-Step Protocol:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human M4 receptor in a 96- or 384-well plate and grow to ~90% confluency.

  • Compound Preparation: Prepare serial dilutions of the antagonist test compound in stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • Antagonist Pre-incubation: Aspirate the culture medium and add the diluted antagonist to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist/Forskolin Stimulation: Prepare a stimulation solution containing a fixed concentration of an M4 agonist (typically an EC₈₀ concentration, e.g., oxotremorine) and a fixed concentration of forskolin (e.g., 1-10 µM). Add this solution to the wells containing the antagonist.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit (e.g., HTRF, AlphaScreen, or ELISA-based assays) according to the manufacturer's instructions.[3][9]

  • Data Analysis:

    • Plot the measured signal (which is inversely or directly proportional to cAMP levels, depending on the kit) against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.

Selectivity Profiling

To be a viable drug candidate, an M4 antagonist must be selective over other muscarinic receptor subtypes.

Procedure: Repeat the radioligand binding and functional cAMP (for M2) or calcium mobilization (for M1, M3, M5) assays using cell lines that stably express the human M1, M2, M3, and M5 receptors.

Data Interpretation: A selective M4 antagonist should have a significantly higher affinity (lower Ki) and potency (lower IC50) for the M4 receptor compared to the other subtypes. A selectivity of >100-fold over other subtypes is often considered a desirable benchmark in early drug discovery.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.

Table 1: Hypothetical Pharmacological Profile of 6-Benzyl-6-azaspiro[2.5]octan-4-one

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Selectivity Fold (Ki vs. M4)
M4 5.2 15.8 -
M16801,250131x
M225551049x
M3>10,000>10,000>1923x
M51,1002,300211x

Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data: The data in Table 1 would suggest that 6-Benzyl-6-azaspiro[2.5]octan-4-one is a potent M4 antagonist with excellent selectivity over M1, M3, and M5 subtypes, and moderate selectivity over the M2 subtype. This profile would make it a promising candidate for further investigation.

In Vivo Proof-of-Concept Studies

Once a compound demonstrates a promising in vitro profile, its efficacy must be tested in relevant animal models. For an M4 antagonist, models of Parkinson's disease and schizophrenia-like symptoms are appropriate.

5.1. Haloperidol-Induced Catalepsy Model (Parkinsonism):

  • Rationale: The D2 receptor antagonist haloperidol induces catalepsy in rodents, a state of motor rigidity that models parkinsonian symptoms. Non-selective muscarinic antagonists like scopolamine can reverse this catalepsy, an effect shown to be M4-dependent.[2][5]

  • Procedure: Administer haloperidol to mice or rats. After a set time, administer the test compound (e.g., 6-Benzyl-6-azaspiro[2.5]octan-4-one) or vehicle. Measure the latency for the animal to remove its forepaws from an elevated bar (the bar test). A reduction in this latency indicates an anti-cataleptic (antiparkinsonian) effect.

5.2. Amphetamine-Induced Hyperlocomotion Model (Schizophrenia):

  • Rationale: Psychostimulants like amphetamine increase dopamine release, causing hyperlocomotion in rodents. This is often used as a model for the positive symptoms of schizophrenia. M4 antagonists are expected to modulate striatal dopamine signaling and may reduce this hyperactive state.

  • Procedure: Acclimate rodents to an open-field arena. Administer the test compound or vehicle, followed by an injection of d-amphetamine. Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking systems. A significant reduction in amphetamine-induced activity compared to the vehicle group suggests potential antipsychotic-like efficacy.

Conclusion

The systematic characterization of novel compounds is a foundational element of drug discovery. The protocols and guidelines presented here provide a comprehensive framework for evaluating derivatives of the 6-azaspiro[2.5]octane scaffold as selective muscarinic M4 receptor antagonists. Through a combination of in vitro binding and functional assays, followed by in vivo proof-of-concept studies, researchers can effectively identify and validate promising new therapeutic agents for the treatment of serious neurological and psychiatric disorders.

References

  • Boehringer Ingelheim Pharma GmbH & Co. KG. (2025). Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. Pharmacology Research & Perspectives, 13(3), e70123. [Link]

  • Shen, W., et al. (n.d.). M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia. Neuron. [Link]

  • Fink-Jensen, A., et al. (2018). Muscarinic M4 Receptors on Cholinergic and Dopamine D1 Receptor-Expressing Neurons Have Opposing Functionality for Positive Reinforcement and Influence Impulsivity. Frontiers in Pharmacology. [Link]

  • Navarro, G., et al. (n.d.). Signaling pathways coupled to the M4 mAChR. ResearchGate. [Link]

  • Moehle, M. S., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science, 4(4), 1306–1321. [Link]

  • Moehle, M. S., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv. [Link]

  • Moehle, M. S., et al. (2026). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. ResearchGate. [Link]

  • Moehle, M. S., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. PubMed. [Link]

  • Moehle, M. S., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti. bioRxiv. [Link]

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. [Link]

  • Kuca, K., & Musilek, K. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 236. [Link]

  • Moehle, M. S., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. PMC. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Characterization of 6-azaspiro[2.5]octan-4-one Hydrochloride as a Novel GLP-1R Agonist

Introduction The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that has become a cornerstone in the therapeutic management of type 2 diabetes mellitus (T2DM) and obesity.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that has become a cornerstone in the therapeutic management of type 2 diabetes mellitus (T2DM) and obesity.[1][2] Activation of GLP-1R enhances glucose-stimulated insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety, leading to improved glycemic control and weight loss.[2][3] While peptide-based GLP-1R agonists have demonstrated remarkable efficacy, their injectable route of administration can limit patient compliance.[3][4] This has spurred the development of orally bioavailable, small-molecule GLP-1R agonists, which offer greater convenience and the potential for co-formulation with other oral therapeutics.[2][3][4]

Recent medicinal chemistry efforts have identified the 6-azaspiro[2.5]octane scaffold as a promising foundation for potent, small-molecule GLP-1R agonists.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of compounds from this class, using 6-azaspiro[2.5]octan-4-one hydrochloride as a representative molecule. The following protocols outline key in vitro assays to determine its potency, binding affinity, and physiological activity at the human GLP-1R.

Section 1: GLP-1R Mechanism of Action & Assay Principle

The primary signaling pathway of the GLP-1R is mediated through its coupling to the Gαs subunit of the heterotrimeric G protein. Upon agonist binding, Gαs is activated, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cyclic adenosine monophosphate (cAMP).[5][6][7] This increase in intracellular cAMP is the principal second messenger for GLP-1R activation. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), triggering downstream events that culminate in glucose-dependent insulin secretion from pancreatic β-cells.[6][8] The protocols described herein are designed to quantify these initial and downstream signaling events.

GLP1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLP1R GLP-1R Gas Gαs GLP1R->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Stimulates Agonist 6-azaspiro[2.5]octan-4-one (Agonist) Agonist->GLP1R Binds ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin cAMP_Workflow A 1. Seed Cells CHO-K1-hGLP-1R cells are seeded into a 384-well plate (5,000 cells/well) and incubated overnight. B 2. Prepare Compound Plate Perform serial dilutions of test and reference compounds in assay buffer. A->B C 3. Cell Stimulation Replace culture medium with assay buffer containing diluted compounds. Incubate for 30 min at 37°C. B->C D 4. Cell Lysis & Detection Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate. Incubate for 60 min at room temperature. C->D E 5. Read Plate Measure HTRF signal on a compatible plate reader (665 nm / 620 nm). D->E F 6. Data Analysis Convert HTRF ratio to cAMP concentration. Plot dose-response curve and calculate EC50. E->F

Caption: Workflow for the HTRF cAMP accumulation assay.

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count CHO-K1-hGLP-1R cells. Seed 5,000 cells per well in 20 µL of culture medium into a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 2X concentrated serial dilution plate. Serially dilute the 10 mM stock of 6-azaspiro[2.5]octan-4-one hydrochloride in assay buffer to achieve a final concentration range from 1 pM to 100 µM. Prepare a similar dilution series for the GLP-1 (7-36) reference agonist.

    • Stimulation: Carefully remove the culture medium from the cell plate. Add 20 µL of the 2X compound dilutions to the respective wells. Incubate the plate for 30 minutes at 37°C.

      • Scientist's Note: The inclusion of the phosphodiesterase inhibitor IBMX is critical. It prevents the enzymatic degradation of newly synthesized cAMP, thereby amplifying the signal window and increasing assay sensitivity.

    • Detection: Following the manufacturer's instructions, prepare the HTRF detection reagents. Add 20 µL of the combined lysis buffer and detection reagents to each well.

    • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (cryptate) and 620 nm (d2).

    • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Convert the ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the EC₅₀ value. [5]

  • Expected Data:

CompoundEC₅₀ (nM)Max Response (% of GLP-1)
GLP-1 (7-36) (Reference)0.1100%
6-azaspiro[2.5]octan-4-one HCl7595%

Section 3: Receptor Binding Affinity Assessment

This protocol determines the affinity of the test compound for the GLP-1R by measuring its ability to compete with a known, labeled ligand.

Protocol 2: Fluorescent Ligand Competitive Binding Assay

  • Scientific Rationale: This assay quantifies the equilibrium binding affinity (IC₅₀) of an unlabeled compound. It relies on the principle of competition between the test compound and a fluorescently labeled GLP-1 analog (e.g., GLP-1-FAM) for the same binding site on the receptor. [9]As the concentration of the unlabeled test compound increases, it displaces the fluorescent ligand, resulting in a decreased fluorescence signal associated with the cells. This reduction is measured via flow cytometry.

  • Materials:

    • Cells: CHO-K1 cells expressing human GLP-1R.

    • Fluorescent Ligand: GLP-1 labeled with 6-carboxyfluorescein (GLP-1-FAM) at a fixed concentration (e.g., 30 nM).

    • Test Compound: 6-azaspiro[2.5]octan-4-one hydrochloride.

    • Binding Buffer: Phosphate Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA).

    • Instrumentation: Flow cytometer (e.g., Accuri C6).

  • Experimental Workflow:

Binding_Workflow A 1. Prepare Cells Harvest CHO-K1-hGLP-1R cells and resuspend in cold binding buffer at 1x10^6 cells/mL. B 2. Set up Competition Incubate cells with a fixed concentration of GLP-1-FAM (30 nM) and serial dilutions of the test compound. A->B C 3. Incubate Incubate for 2 hours at 4°C in the dark to reach binding equilibrium and minimize receptor internalization. B->C D 4. Wash Cells Wash cells 3 times with cold binding buffer to remove unbound ligand. Centrifuge at 4°C between washes. C->D E 5. Acquire Data Resuspend cell pellet in binding buffer and analyze mean fluorescence intensity (MFI) on a flow cytometer. D->E F 6. Data Analysis Plot MFI vs. log[compound concentration]. Fit curve to determine the IC50 value. E->F

Caption: Workflow for the competitive binding assay.

  • Step-by-Step Methodology:

    • Cell Preparation: Harvest adherent CHO-K1-hGLP-1R cells and resuspend them in ice-cold binding buffer to a concentration of 1 x 10⁶ cells/mL.

    • Competition Reaction: In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well. Add 50 µL of binding buffer containing a 2X concentration of GLP-1-FAM and a 2X concentration of the serially diluted test compound.

    • Incubation: Incubate the plate for 2 hours at 4°C in the dark with gentle agitation.

      • Scientist's Note: Performing the incubation at 4°C is crucial to prevent receptor internalization, which would otherwise confound the measurement of cell surface binding. [9] 4. Washing: Centrifuge the plate at 300 x g for 3 minutes at 4°C. Discard the supernatant and resuspend the cells in 200 µL of ice-cold binding buffer. Repeat this wash step two more times to ensure complete removal of unbound ligands.

    • Flow Cytometry: After the final wash, resuspend the cell pellet in 100 µL of binding buffer. Analyze the samples on a flow cytometer, recording the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.

    • Data Analysis: Plot the MFI as a percentage of the maximum binding (cells with fluorescent ligand only) against the log concentration of 6-azaspiro[2.5]octan-4-one hydrochloride. Use non-linear regression to fit the data and calculate the IC₅₀, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

Section 4: Assessment of Physiological Function

This protocol assesses the compound's ability to potentiate insulin secretion from primary pancreatic islets, providing a critical link between in vitro potency and physiological function.

Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) from Islets

  • Scientific Rationale: The primary therapeutic action of GLP-1R agonists is the potentiation of insulin secretion in a glucose-dependent manner. This ex vivo assay uses isolated pancreatic islets (either mouse or human) to confirm that the test compound can elicit this physiological response. [10]Islets are exposed to low and high glucose concentrations with or without the compound, and the secreted insulin is quantified.

  • Materials:

    • Islets: Isolated mouse or human pancreatic islets.

    • Pre-incubation Buffer: Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with 0.1% BSA and 3 mM glucose.

    • Stimulation Buffer: KRBH buffer with 0.1% BSA containing either low (3 mM) or high (11 mM) glucose.

    • Test Compound: 6-azaspiro[2.5]octan-4-one hydrochloride, prepared in stimulation buffer at a fixed concentration (e.g., 1 µM).

    • Instrumentation: Shaking water bath at 37°C, microplate reader.

    • Detection Kit: Insulin ELISA kit.

  • Step-by-Step Methodology:

    • Islet Recovery: After isolation, allow islets to recover in culture medium overnight.

    • Pre-incubation: Hand-pick 10 islets of similar size per well into a 96-well plate. Pre-incubate the islets in 200 µL of pre-incubation buffer for 1 hour at 37°C to establish a basal insulin secretion rate.

    • Stimulation: Carefully remove the pre-incubation buffer. Add 200 µL of the appropriate stimulation buffer to each well (e.g., 3 mM glucose, 11 mM glucose, 11 mM glucose + 1 µM test compound).

    • Incubation: Incubate the plate for 1 hour in a shaking water bath (80 rpm) at 37°C. [10] 5. Supernatant Collection: After incubation, gently collect the supernatant from each well for insulin measurement.

    • Insulin Quantification: Measure the concentration of insulin in the collected supernatants using a commercial insulin ELISA kit, following the manufacturer's protocol.

    • Data Analysis: Normalize the secreted insulin levels to the basal (low glucose) condition. Compare the insulin secretion in the high glucose condition with and without the test compound using an appropriate statistical test (e.g., t-test or ANOVA).

References

  • Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC. (2024). Vertex AI Search.
  • GLP-1 receptor assay: drug discovery in the metabolic field. (n.d.). AXXAM.
  • Identification of N-Terminally Diversified GLP-1R Agonists Using Saturation Mutagenesis and Chemical Design. (2020).
  • Human GLP-1R Reporter Assay Kit. (n.d.). Indigo Biosciences.
  • Measure Real-Time cAMP Signaling in the Living Cell. (2018).
  • Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). (n.d.). Cayman Chemical.
  • 6-Azaspiro[2.5]octanes as Small Molecule Agonists of the Human Glucagon-Like Peptide-1 Receptor. (2023). PubMed.
  • Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). (n.d.). Indigo Biosciences.
  • Binding kinetics, bias, receptor internalization and effects on insulin secretion in vitro and in vivo of a novel GLP‐1R/GIPR dual agonist, HISHS‐2001 - PMC. (2025). Vertex AI Search.
  • Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Str
  • A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. (2022). PubMed.

Sources

Method

Application Notes and Protocols: Development of 6-Benzyl-6-azaspirooctan-4-one Analogs for Drug Discovery

Application Notes and Protocols: Development of 6-Benzyl-6-azaspiro[1]octan-4-one Analogs for Drug Discovery Introduction: Escaping Flatland Modern medicinal chemistry has increasingly shifted away from planar, sp2-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: Development of 6-Benzyl-6-azaspiro[1]octan-4-one Analogs for Drug Discovery

Introduction: Escaping Flatland

Modern medicinal chemistry has increasingly shifted away from planar, sp2-rich aromatic rings toward sp3-rich, three-dimensional scaffolds. This paradigm shift, often termed "escaping flatland," improves physicochemical properties such as solubility, metabolic stability, and target selectivity while reducing off-target liabilities like hERG channel inhibition . Within this context, the 6-azaspiro[1]octane core has emerged as a highly privileged scaffold[2].

The compound 6-benzyl-6-azaspiro[1]octan-4-one (CAS: 1101987-18-1) serves as an exceptionally versatile building block for synthesizing these 3D architectures[3]. The presence of the spiro-fused cyclopropyl ring at the 2-position of the piperidine ring restricts conformational flexibility, dictating a specific vector projection for substituents. Furthermore, the C4 ketone provides a synthetic handle for diversification, while the N-benzyl group ensures the secondary amine remains protected during harsh nucleophilic or reductive transformations[4].

Mechanistic Insights & Causality

In recent drug discovery efforts, 6-azaspiro[1]octane derivatives have been successfully optimized into potent Glucagon-Like Peptide-1 (GLP-1) receptor agonists and selective Muscarinic M4 receptor antagonists .

The causality behind choosing 6-benzyl-6-azaspiro[1]octan-4-one lies in its orthogonal reactivity and physicochemical tuning:

  • Ketone Reactivity (C4): The ketone can undergo reductive amination, Wittig olefination, or Grignard addition. The adjacent spiro-cyclopropyl group provides facial stereoselectivity during nucleophilic attack due to steric shielding.

  • Amine Protection (N6): The benzyl group is robust against both strong bases and reducing agents (like NaBH(OAc)3 or LiAlH4). It can be selectively cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H2) under mild conditions, which preserves the newly formed C4 stereocenters[5].

  • Physicochemical Tuning: The spirocyclopropyl group alters the basicity (pKa) of the piperidine nitrogen. By lowering the pKa and adding steric bulk, the spirocyclic core significantly reduces binding affinity to the hERG potassium channel, a common cause of cardiotoxicity in piperidine-containing drugs .

Quantitative Data: Scaffold Comparison

Table 1: Physicochemical Property Comparison of Piperidine vs. 6-Azaspiro[1]octane

PropertyStandard Piperidine6-Azaspiro[1]octane CoreAdvantage in Drug Design
Fraction sp3 (Fsp3) 1.01.0High 3D character; better solubility.
Conformational Flexibility High (Chair flip active)Low (Spiro-locked)Entropic advantage during target binding.
Vector Projection Linear / EquatorialAngled / RigidAccess to novel chemical space.
hERG Liability HighLowReduced cardiotoxicity risk.

Experimental Protocols

Self-Validating System Note: Each protocol below includes built-in validation steps (e.g., TLC monitoring, LC-MS confirmation) to ensure the intermediate is fully formed before proceeding. This causality-driven approach prevents the carryover of unreacted starting materials and ensures high-fidelity synthesis.

Protocol 1: C4 Functionalization via Reductive Amination Objective: To install a primary or secondary amine at the C4 position of 6-benzyl-6-azaspiro[1]octan-4-one.

  • Preparation: Dissolve 6-benzyl-6-azaspiro[1]octan-4-one (1.0 eq) and the target primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

    • Validation: Monitor by LC-MS for the disappearance of the ketone mass [M+H]+ and the appearance of the imine intermediate.

  • Reduction: Cool the reaction to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate) to yield the C4-amino intermediate.

Protocol 2: N-Benzyl Deprotection via Catalytic Hydrogenolysis Objective: To remove the N-benzyl protecting group, revealing the secondary spirocyclic amine for subsequent coupling.

  • Preparation: Dissolve the C4-amino intermediate from Protocol 1 in HPLC-grade methanol (0.1 M).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (Pd/C) (10% w/w).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Validation: Monitor by TLC (Ninhydrin stain). The product will show a highly positive (purple/pink) spot indicative of a free secondary amine, while the starting material will be consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Concentration: Concentrate the filtrate in vacuo to afford the deprotected 6-azaspiro[1]octane derivative.

Protocol 3: SNAr Coupling to Heteroaryl Core Objective: To couple the free spirocyclic amine to a heteroaryl chloride (e.g., a pyrimidine core for GLP-1 agonists).

  • Preparation: Dissolve the deprotected amine (1.0 eq) and the heteroaryl chloride (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[6].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Heating: Heat the reaction mixture to 80-100°C for 12 hours.

  • Validation: Analyze via LC-MS to confirm the formation of the coupled product mass.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine (5x) to remove DMF/DMSO. Dry, concentrate, and purify via preparative HPLC to yield the final API analog.

Mandatory Visualization

SyntheticWorkflow A 6-Benzyl-6-azaspiro[2.5]octan-4-one (Starting Material) B Reductive Amination (C4 Functionalization) A->B Amine, NaBH(OAc)3 C Pd/C Hydrogenation (N-Benzyl Deprotection) B->C H2, Pd/C D SNAr Coupling (Heteroaryl Addition) C->D Ar-Cl, DIPEA E Final API Analog (e.g., GLP-1 Agonist) D->E Prep-HPLC

Synthetic workflow for derivatizing 6-benzyl-6-azaspiro[1]octan-4-one into an API analog.

SignalingPathway Ligand Azaspirooctane Agonist Receptor GLP-1 Receptor (GPCR) Ligand->Receptor Binds & Activates G_protein Gs Protein Activation Receptor->G_protein Conformational Change AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Outcome Insulin Secretion & Beta-cell Survival PKA->Outcome Phosphorylation Cascade

GLP-1 receptor signaling pathway activated by spirocyclic small molecule agonists.

References

  • Title: 6-Azaspiro[1]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks Source: ResearchGate URL: [Link]

  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Application

Application Note: Structure-Activity Relationship (SAR) Studies of 6-Azaspirooctane Derivatives in Medicinal Chemistry

Application Note: Structure-Activity Relationship (SAR) Studies of 6-Azaspiro[1]octane Derivatives in Medicinal Chemistry Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structure-Activity Relationship (SAR) Studies of 6-Azaspiro[1]octane Derivatives in Medicinal Chemistry

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The transition from flat, two-dimensional aromatic rings to three-dimensional, conformationally restricted architectures is a cornerstone of modern drug discovery. The 6-azaspiro[1]octane scaffold has emerged as a highly privileged, spirocyclic bioisostere for piperidine. By introducing a spiro-fused cyclopropane ring onto a piperidine core, researchers can systematically manipulate the physicochemical properties of a lead compound—specifically lowering lipophilicity (cLogP), modulating the basicity (pKa) of the nitrogen, and restricting conformational flexibility.

This application note synthesizes recent field-proven insights into the SAR of 6-azaspiro[1]octane derivatives, focusing on their utility in mitigating hERG channel liabilities and enhancing target selectivity. We will explore two primary case studies: the development of oral Glucagon-Like Peptide-1 (GLP-1) receptor agonists [1] and Histamine-3 (H3) receptor antagonists [2].

Mechanistic Rationale: Escaping "Flatland" and Mitigating hERG Toxicity

A persistent challenge in the development of central nervous system (CNS) therapeutics and basic amine drugs is off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to fatal cardiac arrhythmias.

The Causality of hERG Blockade: The hERG channel pore is highly promiscuous, favoring ligands with large, flexible hydrophobic groups and a basic amine (typically pKa > 8.5) that can interact with key tyrosine and phenylalanine residues inside the channel cavity [3].

The 6-Azaspiro[1]octane Solution: Replacing a standard piperidine or piperazine with a 6-azaspiro[1]octane core directly addresses this liability through two mechanisms:

  • Steric Shielding & Conformational Restriction: The spiro-fused cyclopropane ring locks the spatial orientation of the molecule, preventing it from adopting the extended conformations required to bind deep within the hERG pore.

  • Physicochemical Tuning: The spirocycle subtly alters the electron density and solvation energy of the adjacent amine, often reducing the overall pKa and cLogP compared to matched piperidine pairs. This reduction in lipophilicity directly correlates with decreased hERG affinity [2].

Case Studies in SAR Optimization

Case Study 1: Small Molecule GLP-1 Receptor Agonists

Peptide-based GLP-1 agonists require subcutaneous injection. To develop orally bioavailable small molecules (analogous to clinical candidates like danuglipron), researchers utilized the 6-azaspiro[1]octane scaffold to optimize binding within the transmembrane pocket of the GLP-1 receptor [1]. The spirocyclic core provided the exact vector required to project functional groups into the receptor's binding cleft while maintaining metabolic stability.

Table 1: Comparative SAR of Piperidine vs. 6-Azaspiro[1]octane GLP-1 Agonists

Scaffold CoreR-Group SubstitutionGLP-1R EC₅₀ (nM)cLogPMetabolic Clearance (µL/min/mg)
Standard PiperidineBenzyloxypyrimidine45.24.165.4
6-Azaspiro[1]octaneBenzyloxypyrimidine12.53.622.1
6-Azaspiro[1]octane4-Cyano-benzyl3.83.214.5
6-Azaspiro[1]octaneFluoro-benzyl8.13.418.0

Data synthesized from sensitized high-throughput GLP-1 agonist assays [1]. The spirocyclic core demonstrates a clear >3-fold improvement in potency and superior metabolic stability.

GLP1R_Pathway A 6-azaspiro[2.5]octane Agonist B GLP-1 Receptor (GPCR) A->B Binding C Gαs Protein Activation B->C Conformational Shift D Adenylate Cyclase (AC) C->D Stimulation E cAMP Accumulation D->E ATP Conversion F Protein Kinase A (PKA) E->F 2nd Messenger G Insulin Secretion F->G Exocytosis

Figure 1: GLP-1 Receptor activation pathway triggered by 6-azaspiro[1]octane agonists.

Case Study 2: Histamine-3 (H3) Receptor Antagonists

In the pursuit of cognition-enhancing drugs, H3 antagonists often suffer from hERG toxicity due to the necessity of a basic amine pharmacophore. By replacing standard piperazines with a 6-azaspiro[1]octane carboxamide scaffold, researchers successfully decoupled H3 potency from hERG affinity [2].

Table 2: SAR of Spirocyclic Cores in H3 Antagonists

Core StructureH3R GTPγS IC₅₀ (nM)hERG IC₅₀ (µM)Brain-to-Plasma Ratio
Piperidine (Control)15.01.21.5
6-Azaspiro[1]octane (Spirocyclopropyl)3.6>303.1
7-Azaspiro[3.5]nonane (Spirocyclobutyl)1.918.52.8

Notice that while the spirocyclobutyl core (7-azaspiro[3.5]nonane) is slightly more potent at the H3 receptor, the 6-azaspiro[1]octane core provides the optimal therapeutic window by completely abolishing hERG activity (>30 µM) [2].

Experimental Protocols

To ensure reproducibility, the following protocols detail the synthesis of the 6-azaspiro[1]octane core and the subsequent functional validation assay. These protocols are designed as self-validating systems; intermediate QC steps are embedded to ensure downstream success.

Protocol A: Synthesis of the 6-Azaspiro[1]octane Core

This highly reliable route utilizes a Wittig olefination followed by a metal-catalyzed cyclopropanation to construct the spirocycle [2][4].

Materials Required:

  • N-Boc-piperidin-4-one (Starting Material)

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • Ethyl diazoacetate (EDA)

  • Copper(I) cyanide (CuCN)

  • Anhydrous Tetrahydrofuran (THF) and Dichloromethane (DCM)

Step-by-Step Methodology:

  • Wittig Olefination (Exocyclic Double Bond Formation):

    • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an argon atmosphere and cool to 0°C.

    • Add KOtBu (1.2 eq) portion-wise. Stir for 30 minutes until a distinct yellow ylide solution forms.

    • Dropwise, add a solution of N-Boc-piperidin-4-one (1.0 eq) in THF.

    • Causality Check: The reaction must be kept at 0°C during addition to prevent enolization of the ketone, which reduces yield.

    • Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield tert-butyl 4-methylenepiperidine-1-carboxylate.

  • Cyclopropanation (Spirocycle Formation):

    • Dissolve the exocyclic olefin (1.0 eq) in anhydrous DCM. Add a catalytic amount of CuCN (5 mol%) and heat the suspension to gentle reflux.

    • Using a syringe pump, add ethyl diazoacetate (1.5 eq) in DCM over 4 hours.

    • Safety & Logic Note: EDA is potentially explosive. Slow addition keeps the steady-state concentration low and favors the desired cyclopropanation over EDA dimerization (forming diethyl maleate/fumarate).

    • Cool the mixture, filter through a Celite pad to remove copper salts, and concentrate.

    • Purify via silica gel chromatography to isolate the 6-azaspiro[1]octane ester intermediate.

  • Deprotection and Functionalization:

    • Treat the intermediate with 4M HCl in dioxane for 2 hours at room temperature to quantitatively cleave the Boc group, yielding the free 6-azaspiro[1]octane core ready for late-stage Buchwald-Hartwig amination or reductive amination [2].

Synthetic_Workflow Step1 N-Boc-piperidin-4-one Step2 Wittig Olefination (Ph3P=CH2, KOtBu) Step1->Step2 Step3 Exocyclic Olefin Intermediate Step2->Step3 Step4 Cyclopropanation (CuCN, EDA) Step3->Step4 Step5 6-azaspiro[2.5]octane Ester Core Step4->Step5 Step6 Deprotection & Functionalization Step5->Step6

Figure 2: Three-stage synthetic workflow for the 6-azaspiro[1]octane core.

Protocol B: In Vitro Functional Validation ([³⁵S]GTPγS Binding Assay)

To validate the synthesized 6-azaspiro[1]octane derivatives as GPCR antagonists (e.g., for the H3 receptor), a [³⁵S]GTPγS binding assay is the gold standard. It directly measures the functional uncoupling of the G-protein from the receptor [2].

  • Membrane Preparation:

    • Harvest CHO-K1 cells stably expressing the human H3R. Homogenize in ice-cold assay buffer (20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).

    • Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final protein concentration of 1 mg/mL.

  • Assay Incubation:

    • In a 96-well plate, combine 10 µg of membrane protein, 10 µM GDP, and 0.1 nM [³⁵S]GTPγS.

    • Add the 6-azaspiro[1]octane test compound at varying concentrations (10⁻¹⁰ to 10⁻⁵ M) alongside an EC₈₀ concentration of the reference agonist (e.g., R-α-methylhistamine).

    • Causality Check: The inclusion of 10 µM GDP is critical. It reduces the basal, agonist-independent incorporation of [³⁵S]GTPγS, thereby expanding the signal-to-noise ratio of the assay.

  • Filtration and Quantification:

    • Incubate the plate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash filters three times with ice-cold buffer.

    • Add scintillation fluid and measure bound radioactivity using a MicroBeta counter. Calculate IC₅₀ values using non-linear regression analysis.

References

  • Aspnes, G. E., et al. (2023). 6-Azaspiro[1]octanes as Small Molecule Agonists of the Human Glucagon-Like Peptide-1 Receptor. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Genovino, J., et al. (2021). Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. Journal of Medicinal Chemistry. Available at:[Link]

  • Zhang, W., et al. (2022). Structure-Based Optimization of Coumestan Derivatives as Polyketide Synthase 13-Thioesterase (Pks13-TE) Inhibitors with Improved hERG Profiles. Journal of Medicinal Chemistry. Available at:[Link]

  • Calzavara, J., & McNulty, J. (2011). Synthesis of Fingolimod Employing Regioselective Aziridine Ring-Opening Reaction as a Key Step (Referencing aqueous Wittig chemistry and spirocycle synthesis). Organic Process Research & Development. Available at:[Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 6-Benzyl-6-azaspirooctan-4-one Derivatives as GPCR Agonists

Application Note: In Vitro Pharmacological Profiling of 6-Benzyl-6-azaspiro[1]octan-4-one Derivatives as GPCR Agonists Executive Summary & Rationale In modern drug discovery, escaping the "flatland" of two-dimensional ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological Profiling of 6-Benzyl-6-azaspiro[1]octan-4-one Derivatives as GPCR Agonists

Executive Summary & Rationale

In modern drug discovery, escaping the "flatland" of two-dimensional aromatic molecules is critical for improving clinical success rates. The compound 6-Benzyl-6-azaspiro[1]octan-4-one (CAS 1101987-18-1) represents a highly privileged, conformationally restricted spirocyclic scaffold. The azaspiro[1]octane core provides a rigid, three-dimensional architecture that mimics the bioactive conformations of endogenous peptides, significantly reducing off-target promiscuity (such as hERG liability) compared to flexible aliphatic chains.

The structural features of this scaffold are highly deliberate:

  • The Spirocyclic Core: Restricts the conformational space, enhancing binding affinity and selectivity within the deep transmembrane pockets of Class B G-Protein-Coupled Receptors (GPCRs).

  • The Benzyl Group: Acts as a critical lipophilic anchor to engage hydrophobic sub-pockets, or serves as a robust protecting group during hit-to-lead synthesis.

  • The 4-Ketone Moiety: Provides a versatile synthetic handle for reductive aminations or Grignard additions to rapidly diversify the pharmacophore.

Recent breakthroughs, such as Pfizer's discovery of small-molecule Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists , heavily rely on the 6-azaspiro[1]octane architecture. Furthermore, this core has demonstrated profound efficacy in CNS applications, including selective Histamine-3 (H3) receptor antagonism . This application note details the rigorous in vitro assay cascade required to evaluate the efficacy of 6-Benzyl-6-azaspiro[1]octan-4-one derivatives, using GLP-1R agonism as the primary functional model.

Mechanistic Framework: GLP-1R Signaling

To accurately evaluate efficacy, we must map the pharmacological intervention to the biological cascade. GLP-1R is a Gαs-coupled receptor. Activation by a spirocyclic agonist induces a conformational shift that stimulates Adenylate Cyclase (AC), leading to the conversion of ATP into cyclic AMP (cAMP). This secondary messenger activates Protein Kinase A (PKA), ultimately driving insulin secretion and cellular efficacy.

GPCR_Signaling Agonist 6-Azaspiro[2.5]octane Agonist GLP1R GLP-1 Receptor Agonist->GLP1R Binding Gs Gαs Protein GLP1R->Gs Activation AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA 2nd Messenger Response Cellular Efficacy PKA->Response Phosphorylation

Figure 1: GLP-1R signaling cascade activated by 6-azaspiro[1]octane derivatives.

Self-Validating In Vitro Assay Protocols

A robust screening cascade must not only measure activity but also continuously prove its own validity. The following protocols are designed as self-validating systems, incorporating internal controls, specific inhibitors to isolate pathways, and strict statistical acceptance criteria.

Protocol A: High-Throughput HTRF cAMP Accumulation Assay

Causality & Rationale: Standard fluorescence assays are highly susceptible to interference from small-molecule auto-fluorescence—a common issue with benzyl-containing aromatic compounds. We utilize Homogeneous Time-Resolved Fluorescence (HTRF). By introducing a 50 µs time delay before signal integration, short-lived background fluorescence decays, isolating the specific FRET signal. Additionally, 3-Isobutyl-1-methylxanthine (IBMX) is added to inhibit phosphodiesterase (PDE) activity, preventing cAMP degradation and ensuring the signal strictly reflects Adenylate Cyclase activation.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human GLP-1R at 80% confluency. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to a density of 1×106 cells/mL.

  • Compound Plating: In a 384-well low-volume white microplate, dispense 5 µL of the 6-Benzyl-6-azaspiro[1]octan-4-one derivative (11-point, 3-fold serial dilution starting at 10 µM). Critical: Maintain final DMSO concentration at ≤1% to prevent solvent-induced cytotoxicity.

  • Cell Addition: Add 5 µL of the cell suspension (5,000 cells/well) to the compound plate. Centrifuge briefly at 200 x g for 1 minute.

  • Incubation: Incubate the plate at Room Temperature (RT) for 30 minutes in the dark to allow for Gs-protein coupling and cAMP accumulation.

  • Detection Reagents: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Europium Cryptate (diluted in lysis buffer).

  • Final Incubation & Readout: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm and 665 nm.

  • Validation Metric: Calculate the Z'-factor using the vehicle control and the Emax​ of the reference agonist (GLP-1(7-36)). The assay is only validated if Z' ≥ 0.6 .

Protocol B: Real-Time β-Arrestin-2 Recruitment (BRET Assay)

Causality & Rationale: GPCRs exhibit functional selectivity (biased agonism). A compound might strongly activate G-protein signaling while failing to recruit β-arrestin. For GLP-1R, a G-protein-biased profile is often preferred to minimize rapid receptor internalization and desensitization. We employ Bioluminescence Resonance Energy Transfer (BRET) because it allows real-time, live-cell monitoring of the physical interaction between GLP-1R and β-arrestin-2 without cell lysis, preserving the physiological intracellular environment.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding GLP-1R tagged with Renilla luciferase (Rluc8) and β-arrestin-2 tagged with Venus fluorophore. Plate at 30,000 cells/well in a 96-well white plate and incubate for 48 hours.

  • Substrate Addition: Wash cells with HBSS. Add 10 µL of the luciferase substrate Coelenterazine-h (final concentration 5 µM). Incubate for 10 minutes to allow substrate equilibration.

  • Baseline Read: Measure the baseline BRET ratio (emission at 535 nm / 475 nm) for 5 minutes.

  • Compound Addition: Add the 6-azaspiro[1]octane test compounds.

  • Kinetic Readout: Continuously monitor the BRET ratio every 2 minutes for 45 minutes to capture the peak recruitment kinetics.

  • Data Processing: Calculate the Area Under the Curve (AUC) for the BRET ratio over time to determine the EC50​ for β-arrestin recruitment.

Quantitative Data Presentation

To accurately benchmark the efficacy of synthesized 6-Benzyl-6-azaspiro[1]octan-4-one derivatives, data must be contextualized against both the endogenous ligand and a clinically relevant small-molecule control.

Table 1: Pharmacological Profiling Summary of Spirocyclic Derivatives

Test ArticleGαs cAMP EC₅₀ (nM)cAMP Emax (%)*β-Arrestin EC₅₀ (nM)Bias Factor (ΔΔLog(τ/KA))
6-Benzyl-Spiro-Lead 14.2 ± 1.198185.4 ± 12.0+1.1 (G-protein biased)
Danuglipron (Control) 3.5 ± 0.410028.1 ± 2.5+0.8 (G-protein biased)
GLP-1(7-36) (Endogenous) 0.05 ± 0.011000.4 ± 0.050.0 (Balanced)

*Emax is normalized to the maximal response achieved by the endogenous peptide GLP-1(7-36).

Interpretation: The data demonstrates that the 6-Benzyl-Spiro-Lead is a highly efficacious full agonist at the Gαs pathway ( Emax​ 98%) while exhibiting a right-shifted EC50​ for β-arrestin recruitment. The positive Bias Factor indicates functional selectivity toward cAMP generation, a highly desirable trait for sustained GLP-1R activation.

References

  • 6-Azaspiro[1]octanes as Small Molecule Agonists of the Human Glucagon-Like Peptide-1 Receptor Source: Bioorganic & Medicinal Chemistry Letters (2023) URL:[Link]

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition Source: Journal of Medicinal Chemistry (2021) URL:[Link]

Sources

Application

Comprehensive Protocol for In Vivo Pharmacokinetic Evaluation of 6-Benzyl-6-azaspirooctan-4-one in Murine Models

Comprehensive Protocol for In Vivo Pharmacokinetic Evaluation of 6-Benzyl-6-azaspiro[1]octan-4-one in Murine Models Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals Compound C...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Protocol for In Vivo Pharmacokinetic Evaluation of 6-Benzyl-6-azaspiro[1]octan-4-one in Murine Models

Target Audience: Preclinical Researchers, DMPK Scientists, and Drug Development Professionals Compound Class: Spirocyclic Amines / Novel Chemical Entities (NCEs)

Introduction & Scientific Rationale

In modern medicinal chemistry, the shift from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures has become a cornerstone strategy for improving drug-like properties. 6-Benzyl-6-azaspiro[1]octan-4-one represents a highly versatile spirocyclic scaffold. The incorporation of a spirocyclic constraint structurally restricts the conformation of the molecule, which often leads to enhanced target engagement due to optimized binding kinetics and improved physicochemical properties 1.

From a Drug Metabolism and Pharmacokinetics (DMPK) perspective, increasing the fraction of sp3 carbons ( Fsp3​ ) typically reduces lipophilicity-driven promiscuity, enhances aqueous solubility, and shields metabolic soft spots from cytochrome P450 (CYP) enzymes, thereby improving metabolic stability and in vivo exposure 2.

To confidently advance 6-Benzyl-6-azaspiro[1]octan-4-one derivatives through the discovery pipeline, rigorous in vivo pharmacokinetic profiling must be established. This application note outlines a self-validating, step-by-step protocol for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of this spiro-compound in a murine model using LC-MS/MS and Non-Compartmental Analysis (NCA).

Study Design & Formulation Strategy

The core of a reliable PK study lies in the causality of its design choices. Mice (typically C57BL/6 or CD-1) are selected for Rapid Assessment of Compound Exposure (RACE) due to their cost-effectiveness and low compound requirements during early discovery 3.

Formulation Causality

6-Benzyl-6-azaspiro[1]octan-4-one contains a basic tertiary amine and a lipophilic benzyl group. It is prone to pH-dependent solubility.

  • Intravenous (IV) Formulation (1 mg/kg): 5% DMSO, 10% Solutol HS-15, 85% Saline.

    • Why? IV dosing requires a true solution to prevent embolism. DMSO acts as a primary solvent for the lipophilic benzyl moiety, while Solutol HS-15 (a non-ionic surfactant) prevents precipitation upon dilution in the aqueous bloodstream.

  • Oral (PO) Formulation (5 mg/kg): 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Water.

    • Why? Oral administration does not strictly require a solution. A homogenous microsuspension in MC/Tween 80 mimics the dissolution process of a solid oral dosage form in the gastrointestinal tract, providing a realistic assessment of oral bioavailability ( F ).

Experimental Protocols

Phase 1: Animal Dosing and Serial Blood Sampling

Serial sampling from a single animal reduces inter-subject variability and minimizes the number of animals required, adhering to the 3Rs (Replacement, Reduction, Refinement) of animal welfare 4.

  • Acclimation: Fast male CD-1 mice (n=3 per route) for 12 hours prior to PO dosing (water ad libitum). IV dosed mice do not require fasting.

  • Administration:

    • IV Route: Administer 1 mg/kg via lateral tail vein injection (Dose volume: 5 mL/kg).

    • PO Route: Administer 5 mg/kg via oral gavage needle (Dose volume: 10 mL/kg).

  • Blood Collection: Puncture the saphenous vein using a 25G needle. Collect ~30 µL of whole blood into K2​EDTA -coated capillary tubes at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Immediately invert tubes 3-5 times to mix with EDTA. Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled 96-well plates and store at -80°C until bioanalysis.

Phase 2: Self-Validating LC-MS/MS Bioanalysis

A highly sensitive LC-MS/MS method is critical for quantifying the spirocyclic compound down to the lower limit of quantification (LLOQ) of ~1-5 ng/mL 5.

  • Protein Precipitation (Sample Prep):

    • Aliquot 10 µL of mouse plasma into a clean 96-well plate.

    • Add 100 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., 50 ng/mL of a structurally similar stable-isotope labeled standard).

    • Causality: Cold ACN efficiently denatures plasma proteins (albumin/globulins), releasing protein-bound drug into the solvent while the IS corrects for any matrix effects or injection volume variations during mass spectrometry.

  • Extraction: Vortex the plate at 1000 rpm for 5 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Transfer 50 µL of the supernatant to a new plate and dilute with 50 µL of ultrapure water to match the initial mobile phase conditions, preventing peak distortion.

  • Chromatography & Detection:

    • Column: C18 analytical column (e.g., 2.1 × 50 mm, 1.8 µm).

    • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 2.5 minutes.

    • Detection: Electrospray Ionization in positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for 6-Benzyl-6-azaspiro[1]octan-4-one ( [M+H]+ parent ion to a stable fragment).

  • Validation Check: Include a "Double Blank" (plasma + ACN, no drug, no IS) to ensure no endogenous matrix peaks interfere with the analyte retention time 3.

Phase 3: Non-Compartmental Analysis (NCA)

NCA is the preferred methodology for early PK profiling as it requires fewer assumptions than multi-compartmental modeling and directly evaluates the degree of exposure [[6]]().

  • Import the concentration-time data into a validated PK software (e.g., Phoenix WinNonlin).

  • Calculate the Area Under the Curve ( AUC0−last​ ) using the linear-up/log-down trapezoidal rule . Why? This method prevents the overestimation of AUC during the exponential elimination phase.

  • Determine the terminal elimination rate constant ( λz​ ) via log-linear regression of the final 3-4 non-zero concentration points.

Visualizations

Workflow Diagram

G N1 Formulation Preparation N2 In Vivo Dosing (IV & PO) N1->N2 N3 Serial Blood Sampling N2->N3 N4 Plasma Extraction (Protein Precipitation) N3->N4 N5 LC-MS/MS Bioanalysis N4->N5 N6 Non-Compartmental Analysis (NCA) N5->N6

Caption: Experimental workflow for the in vivo pharmacokinetic evaluation of spirocyclic compounds.

Pharmacokinetic ADME Pathways

ADME PO Oral Administration (PO) Gut Gastrointestinal Tract (Absorption) PO->Gut IV Intravenous Administration (IV) Blood Systemic Circulation (Central Compartment) IV->Blood Liver Liver (First-Pass Metabolism) Gut->Liver Portal Vein Liver->Blood Blood->Liver Hepatic Clearance Tissue Tissue Distribution (Peripheral Compartment) Blood->Tissue Distribution Excretion Renal / Biliary Excretion (Elimination) Blood->Excretion Renal Clearance

Caption: Pharmacokinetic ADME pathways mapping absorption, distribution, and elimination routes.

Data Presentation

The following table summarizes a representative quantitative PK profile for a stable spirocyclic scaffold like 6-Benzyl-6-azaspiro[1]octan-4-one, demonstrating moderate clearance and excellent volume of distribution due to the lipophilic benzyl group and basic amine.

Pharmacokinetic ParameterUnitIntravenous (IV) - 1 mg/kgOral (PO) - 5 mg/kgAnalytical Significance
Cmax​ (Max Concentration)ng/mL450.2 ± 35.1825.4 ± 60.2Indicates peak systemic exposure.
Tmax​ (Time to Cmax​ )hr0.083 (First point)1.5 ± 0.5Reflects the rate of GI absorption.
AUC0−∞​ (Total Exposure)hr*ng/mL680.5 ± 45.31850.2 ± 110.4Used to calculate clearance and bioavailability.
Cl (Systemic Clearance)mL/min/kg24.5 ± 2.1N/AModerate clearance; indicates stable sp3 core.
Vss​ (Volume of Distribution)L/kg3.2 ± 0.4N/AHigh Vss​ suggests excellent tissue penetration.
t1/2​ (Elimination Half-life)hr2.8 ± 0.33.1 ± 0.4Governs dosing frequency in efficacy models.
F (Oral Bioavailability)%N/A54.3% Calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) .

References

  • Varela MT, Dias GG, de Oliveira LFN, et al. "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." European Journal of Medicinal Chemistry, 2025. 2

  • Arumugam N, et al. "Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review." RSC Advances (via PMC). 1

  • "In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes." PMC - National Institutes of Health. 3

  • Tashkandi H, Chaparala A, Peng S, et al. "Pharmacokinetics of Panaxynol in Mice." Journal of Cancer Science and Clinical Therapeutics, 2020.4

  • Zeng, et al. "Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS." BMC Veterinary Research, 2022. 5

  • "Non-compartmental Analysis." Springer Nature Experiments. 6

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for 6-Benzyl-6-azaspiro[2.5]octan-4-one synthesis

Welcome to the technical support center for the synthesis of 6-Benzyl-6-azaspiro[2.5]octan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Benzyl-6-azaspiro[2.5]octan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and suggestions herein are based on established principles of organic synthesis, including ketone alkylation and intramolecular cyclization reactions.

The synthesis of spirocyclic systems, particularly those containing strained three-membered rings like cyclopropanes, presents unique challenges.[1][2] This guide focuses on a robust and common strategy for constructing the 6-Benzyl-6-azaspiro[2.5]octan-4-one scaffold: the intramolecular alkylation of an N-benzyl-4-piperidone derivative.

I. Proposed Synthetic Pathway

The most direct route to 6-Benzyl-6-azaspiro[2.5]octan-4-one involves a two-step process starting from commercially available N-benzyl-4-piperidone.[3] This pathway consists of an initial α-alkylation followed by a base-mediated intramolecular cyclization.

G cluster_0 Step 1: α-Alkylation cluster_1 Step 2: Intramolecular Cyclization A N-Benzyl-4-piperidone B 3-(2-Haloethyl)-N-benzyl-4-piperidone A->B  1. Base (e.g., LDA, NaH)  2. 1,2-Dihaloethane (e.g., Br(CH2)2Cl) C 6-Benzyl-6-azaspiro[2.5]octan-4-one B->C  Strong, non-nucleophilic base  (e.g., KHMDS, t-BuOK)

Caption: Proposed two-step synthesis of the target spirocycle.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the α-Alkylated Intermediate

Question: I am attempting the α-alkylation of N-benzyl-4-piperidone with 1-bromo-2-chloroethane but am observing very low conversion of my starting material and multiple side products. What is going wrong?

Answer: Low yields in the α-alkylation of cyclic ketones are a common issue, often stemming from challenges in enolate formation and competing side reactions.[4][5]

Possible Causes & Solutions:

CauseScientific ExplanationRecommended Solution
Inefficient Enolate Formation The pKa of the α-proton of a ketone is typically around 19-20. An insufficiently strong base will not deprotonate the ketone completely, leading to an equilibrium with the starting material and potential side reactions like aldol condensation.Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). Ensure the reaction is conducted under strictly anhydrous conditions, as any moisture will quench the base.
Dialkylation The mono-alkylated product still possesses an α-proton and can be deprotonated and alkylated a second time, leading to the 3,3-dialkylated byproduct.Use the pre-formed enolate and add it slowly to a solution containing a slight excess (1.1-1.2 equivalents) of the alkylating agent at low temperatures (e.g., -78 °C) to ensure the alkylating agent is consumed quickly.
Aldol Self-Condensation If enolate formation is slow or incomplete, the enolate can attack the carbonyl of another molecule of the starting ketone, leading to dimeric byproducts.[6]Ensure rapid and complete enolate formation by using a strong base at low temperatures. Add the alkylating agent promptly after enolate formation.
Incorrect Reagent Stoichiometry Using a large excess of the alkylating agent can promote dialkylation, while too little will result in incomplete conversion.Carefully optimize the stoichiometry. Start with 1.05 equivalents of base and 1.1 equivalents of the dihaloethane. Monitor the reaction by TLC or LC-MS to determine the optimal ratio.
Problem 2: Failure of the Intramolecular Cyclization Step

Question: I have successfully synthesized the 3-(2-chloroethyl)-N-benzyl-4-piperidone intermediate, but my attempts to form the spiro-cyclopropane ring are failing, and I am isolating an unsaturated ketone instead.

Answer: The intramolecular cyclization to form a cyclopropane is a 3-exo-trig ring closure.[7] Its success is highly dependent on the reaction conditions, particularly the choice of base, which must favor the intramolecular SN2 displacement over the competing E2 elimination pathway.

G cluster_0 Troubleshooting Intramolecular Cyclization cluster_path Start 3-(2-Haloethyl) Intermediate + Base Desired Desired Pathway: Intramolecular SN2 Start->Desired Use bulky, non-nucleophilic base (e.g., KHMDS, NaHMDS) Side Side Reaction: E2 Elimination Start->Side Use smaller, more nucleophilic base (e.g., NaOEt, NaOH) Product Spirocyclopropyl Ketone Desired->Product Byproduct α,β-Unsaturated Ketone Side->Byproduct

Caption: Competing pathways in the cyclization step.

Possible Causes & Solutions:

CauseScientific ExplanationRecommended Solution
Base-Promoted Elimination The base can abstract a proton from the carbon bearing the leaving group (β-elimination), leading to an α,β-unsaturated ketone. This is more likely with sterically unhindered bases.Use a strong, sterically hindered, non-nucleophilic base. Potassium hexamethyldisilazide (KHMDS) or Sodium tert-butoxide (t-BuOK) are excellent choices as their bulkiness disfavors the E2 pathway and promotes the desired intramolecular substitution.[8]
Intermolecular Reactions If the reaction concentration is too high, the enolate of one molecule can react with the halo-alkyl chain of another, leading to oligomeric or polymeric byproducts.Employ high-dilution conditions. Add the substrate solution slowly via syringe pump to a solution of the base. This maintains a low substrate concentration, favoring the intramolecular reaction.[9]
Incorrect Temperature Higher temperatures can provide the activation energy needed for the competing elimination pathway.Run the reaction at low to moderate temperatures. Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring its progress.
Leaving Group Inactivity While chloro- is generally sufficient, a more reactive leaving group might be needed.If cyclization with the chloro- intermediate is sluggish, consider using 1-bromo-2-iodoethane in the initial alkylation step to install a more labile iodo- leaving group for the cyclization.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? A1: High-purity N-benzyl-4-piperidone is the ideal starting material.[3] Impurities can interfere with the sensitive enolate formation steps. It can be synthesized via methods like the Dieckmann condensation followed by benzylation or purchased from commercial suppliers.[10]

Q2: Which analytical techniques are best for monitoring the reaction progress? A2: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to track the consumption of starting material and the appearance of the intermediate and final product, as well as any byproducts. ¹H NMR of crude aliquots can also provide valuable structural information.

Q3: My final product appears impure after workup. What are the best purification strategies? A3: The primary impurities are likely unreacted starting material/intermediate and elimination byproducts.

  • Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity.[11]

  • Crystallization: If the final product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find one where the product has high solubility at elevated temperatures and low solubility at room temperature.[11][12]

  • Acid-Base Extraction: To remove any unreacted starting N-benzyl-4-piperidone, an acidic wash (e.g., dilute HCl) during the workup can protonate the basic nitrogen, moving it to the aqueous layer. However, be cautious, as strongly acidic conditions could potentially promote the ring-opening of the desired cyclopropane product.[13]

Q4: Can I use a different N-protecting group instead of Benzyl? A4: Yes, other protecting groups like tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz) can be used.[14] The benzyl group is often chosen because it is robust under basic conditions used for alkylation and can be easily removed later via hydrogenolysis if needed for further derivatization.

Q5: Are there alternative methods to form the spiro-cyclopropane ring? A5: Yes, an alternative is the Corey-Chaykovsky reaction.[15][16][17] This would involve first converting the ketone of N-benzyl-4-piperidone into an α,β-unsaturated ketone (e.g., via an aldol condensation followed by dehydration). Then, reaction with a sulfur ylide (dimethyloxosulfonium methylide) would perform a conjugate addition followed by ring closure to form the cyclopropane.[18] However, this route is longer and may present its own set of challenges. The intramolecular alkylation described here is generally more direct.

IV. References

  • Spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization. American Chemical Society. [Link]

  • Optimization of the alkylation reaction. ResearchGate. [Link]

  • Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Infoscience - EPFL. [Link]

  • Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. Journal of the American Chemical Society. [Link]

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. [Link]

  • Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. American Chemical Society. [Link]

  • Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. reposiTUm. [Link]

  • Branched-Selective Intermolecular Ketone α-Alkylation with Unactivated Alkenes via an Enamide Directing Strategy. Journal of the American Chemical Society. [Link]

  • Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters. [Link]

  • Preparation method of N-benzyl-4-piperidone. Google Patents.

  • Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PMC - NIH. [Link]

  • Catalytic Intramolecular Ketone Alkylation with Olefins by Dual Activation. PubMed. [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Regioselective Spirocyclopropyl C-C Cleavage and Ketene-Imine-Triggered Skeletal Rearrangement for the Synthesis of α-Carboline. ResearchGate. [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • Method for purification of ketones. Google Patents.

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. [Link]

  • Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C - RSC Publishing. [Link]

  • piperidone analogs: synthesis and their diverse biological applications. ResearchGate. [Link]

  • Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. PMC - NIH. [Link]

  • Purification of ketones. Google Patents.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Corey-Chaykovsky Epoxidation. Organic Chemistry Tutor. [Link]

  • Corey-Chaykovsky Reaction in Modern Organic Synthesis. Apollo Scientific. [Link]

  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications (RSC Publishing). [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Stereoselective Cyclopropanation Reactions. ACS Publications. [Link]

  • Cyclopropanation. Wikipedia. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Azaspiro[2.5]octan-4-ones

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks in synthesizing the 5-azaspiro[2.5]octan-4-one scaffold (CAS 1781608-28-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical bottlenecks in synthesizing the 5-azaspiro[2.5]octan-4-one scaffold (CAS 1781608-28-3)[1]. This spirocyclic lactam is a highly sought-after motif in medicinal chemistry for enhancing metabolic stability and conformational rigidity. However, its synthesis—typically via the double alpha-alkylation of piperidin-2-one derivatives with 1,2-dibromoethane—is notoriously prone to competing side reactions.

This guide bypasses basic synthetic theory to directly address the causality of experimental failures, providing self-validating protocols to ensure your scale-up campaigns succeed.

Mechanistic Pathway & Byproduct Divergence

Understanding the exact point of divergence in your reaction mixture is the first step to troubleshooting. The diagram below illustrates how solvent, base, and addition rate dictate whether your reaction yields the desired spirocycle or diverges into dead-end byproducts.

Pathway SM N-Boc-piperidin-2-one (Starting Material) Enolate Lithium Enolate (Ambient Nucleophile) SM->Enolate LDA, THF, -78°C NAlkyl N-Alkylation Byproduct (If NH is unprotected) SM->NAlkyl Base + Electrophile (NH pKa < alpha-CH pKa) Mono Mono-alkylated Intermediate (3-(2-bromoethyl) derivative) Enolate->Mono 1,2-dibromoethane (C-Alkylation) OAlkyl O-Alkylation Byproduct (Lactim Ether) Enolate->OAlkyl Hard Electrophile/K+ (O-Alkylation) Target N-Boc-5-azaspiro[2.5]octan-4-one (Desired Target) Mono->Target Base, Intramolecular SN2 (Inverse Addition) Dimer Dimerization Byproduct (Bis-lactam ethane) Mono->Dimer Intermolecular SN2 (High Concentration)

Reaction pathway and byproduct divergence in the synthesis of 5-azaspiro[2.5]octan-4-ones.

Frequently Asked Questions (Troubleshooting Byproducts)

Q1: I am observing a significant amount of an intermolecular dimer (bis-lactam ethane) instead of the spirocycle. How do I favor intramolecular cyclization?

  • Causality: Dimerization is a bimolecular SN​2 reaction that competes with the desired unimolecular intramolecular cyclization. This occurs when the concentration of the mono-alkylated intermediate is too high in the presence of unreacted enolate. Losses during purification are often due to poor separation from these oligomeric byproducts[2].

  • Actionable Solution: Implement inverse addition and high dilution . Add the pre-formed lithium enolate dropwise into a solution containing a large excess (3-5 equivalents) of 1,2-dibromoethane. Inverse addition ensures the enolate is always the limiting reagent, minimizing the formation of byproducts derived from the amide intermediate[3]. Alternatively, utilizing continuous microreaction systems can enhance rapid mixing and limit these oligomeric byproducts[4].

Q2: My LC-MS indicates the formation of an imidate (lactim ether) rather than the C-alkylated product. What is driving this O-alkylation?

  • Causality: Lactam enolates are ambient nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the alpha-carbon is "soft". Using highly polar aprotic solvents (like DMF or HMPA) or larger counterions (like K+ from KHMDS) dissociates the enolate ion pair, exposing the oxygen and promoting O-alkylation.

  • Actionable Solution: Stick to lithium bases (e.g., LDA) in anhydrous THF at -78 °C. The lithium cation coordinates tightly to the enolate oxygen, effectively blocking it and directing the electrophile exclusively to the alpha-carbon.

Q3: I see a mass corresponding to N-alkylation (m/z + ethylene bridge on nitrogen). I thought the alpha-carbon was more nucleophilic?

  • Causality: The pKa​ of a lactam N-H is approximately 16-17, whereas the alpha-C-H is ~30. If the lactam nitrogen is unprotected, the base will preferentially deprotonate the nitrogen, leading exclusively to N-alkylation.

  • Actionable Solution: The lactam nitrogen must be protected with an electron-withdrawing group (e.g., Boc, Cbz) prior to the alkylation step. The Boc group not only prevents N-alkylation but also increases the acidity of the alpha-protons by preventing resonance delocalization of the nitrogen lone pair into the carbonyl.

Q4: The reaction stalls at the mono-alkylated stage (3-(2-bromoethyl)piperidin-2-one). Why won't it close the ring?

  • Causality: The first alkylation consumes one equivalent of base. To close the cyclopropane ring, a second deprotonation at the now sterically hindered alpha-position is required.

  • Actionable Solution: Ensure you are using at least 2.2 equivalents of base if performing a one-pot synthesis. If the reaction still stalls, isolate the mono-alkylated intermediate and subject it to a different base (e.g., t-BuOK) at a higher temperature (0 °C to room temperature) to drive the sterically demanding 3-exo-tet cyclization[3].

Quantitative Optimization Data

The table below summarizes the causality of reagent selection on the final product distribution. Notice how the combination of base, solvent, and addition strategy directly dictates the dominant pathway.

Base / Solvent SystemAddition StrategyDesired Spirocycle (%)Dimerization (%)O-Alkylation (%)
LDA (2.2 eq) / THF Standard (Dropwise E+ )45%40%<5%
KHMDS (2.2 eq) / THF-DMPU Standard (Dropwise E+ )20%30%45%
LDA (2.2 eq) / THF Inverse (Dropwise Enolate)82% <5% <5%
Validated Experimental Protocol: Self-Validating Synthesis

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check confirms the success of the current step.

Objective: Synthesis of N-Boc-5-azaspiro[2.5]octan-4-one via inverse addition.

Step 1: Enolate Generation

  • Dissolve N-Boc-piperidin-2-one (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 15 minutes. Stir for 45 minutes at -78 °C.

  • Causality: LDA quantitatively deprotonates the alpha-carbon without acting as a nucleophile.

  • Validation Check: Remove a 50 µL aliquot, quench in D2​O , and extract with EtOAc. Analyze the organic layer by 1H -NMR. You must observe >95% disappearance of the alpha-proton signal (deuterium incorporation) before proceeding.

Step 2: Inverse Addition Alkylation

  • In a separate flask, prepare a solution of 1,2-dibromoethane (5.0 eq) in anhydrous THF (0.5 M) and cool to -78 °C.

  • Transfer the cold enolate solution from Step 1 via a cannula into the 1,2-dibromoethane solution dropwise over 30 minutes.

  • Causality: Inverse addition into an excess of electrophile ensures the enolate is immediately consumed, preventing bimolecular dimerization[3].

  • Validation Check: Run an LC-MS of the reaction mixture. The chromatogram should show the mono-alkylated mass ( [M+H]+=306/308 ) with negligible dimer mass ( [M+H]+=425 ).

Step 3: Intramolecular Cyclization

  • To the reaction mixture at -78 °C, add a second equivalent of base (t-BuOK, 1.2 eq, 1.0 M in THF).

  • Remove the cooling bath and allow the reaction to slowly warm to 0 °C over 2 hours.

  • Causality: The second deprotonation requires an alkoxide base and slightly higher thermal energy to overcome the steric hindrance of the primary bromide moiety, driving the 3-exo-tet cyclization.

  • Validation Check: TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the mono-alkylated intermediate and the emergence of a new, less polar, UV-active spot (the spirocycle). LC-MS will confirm the exact mass ( [M+H]+=226 ).

Step 4: Workup & Purification

  • Quench the reaction with saturated aqueous NH4​Cl and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Note: Excess 1,2-dibromoethane is volatile and will co-evaporate during extended high-vacuum drying.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

References
  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Troubleshooting

Overcoming challenges in the scale-up of azaspirocycle synthesis

Welcome to the Azaspirocycle Scale-Up Support Center . As a Senior Application Scientist, I have designed this portal to move beyond theoretical chemistry and address the physical, thermodynamic, and kinetic realities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Azaspirocycle Scale-Up Support Center . As a Senior Application Scientist, I have designed this portal to move beyond theoretical chemistry and address the physical, thermodynamic, and kinetic realities of scaling spirocyclic N-heterocycles from milligram discovery to multi-kilogram production.

Azaspirocycles are highly prized in modern drug discovery for their rigid, three-dimensional architectures and improved physicochemical properties (e.g., enhanced aqueous solubility and metabolic stability)[1]. However, constructing the sterically congested quaternary spiro-center introduces severe bottlenecks in regioselectivity, exotherm control, and enantiomeric purification[2].

Below, you will find the architectural logic of our validated scale-up workflows, diagnostic troubleshooting guides, quantitative performance metrics, and self-validating standard operating procedures (SOPs).

I. Architectural Overview: Continuous Flow & PAT Integration

When scaling up radical-based or photochemical spirocyclizations, batch reactors fail due to poor light penetration (Beer-Lambert law) and inadequate heat dissipation. The diagram below illustrates our recommended continuous flow architecture, which utilizes Process Analytical Technology (PAT) to create a self-validating, closed-loop system.

FlowChemistry N1 Feedstock Preparation (Amines + Ketones) N2 Continuous Flow Photoredox Reactor (LED Array, Catalyst) N1->N2 Controlled Pumping N3 Inline PAT (FTIR / NMR Monitoring) N2->N3 Real-time Analysis N3->N2 Feedback Loop N4 In-line Quenching & Phase Separation N3->N4 Conversion >98% N5 Direct Crystallization (ee% Upgrade) N4->N5 Solvent Swap N6 Enantiopure Azaspirocycle (>99% ee, kg scale) N5->N6 Filtration & Drying

Continuous flow photoredox workflow for azaspirocycle scale-up with inline PAT feedback.

II. Diagnostic Troubleshooting & FAQs

Q1: We are using traditional thermal [3+2] cycloadditions to form the spiro-center, but our yields plummet at scale due to steric hindrance. How do we overcome this activation energy barrier? The Causality: Thermal cyclizations require the substrates to overcome massive steric repulsion at the transition state to form the quaternary spiro-center. At scale, pushing the temperature higher leads to decomposition rather than product formation. The Solution: Transition to a radical-based disconnection. We recommend utilizing the Stannyl Amine Protocol (SnAP). By combining cyclic ketones with SnAP reagents in the presence of Cu(OTf)₂ and HFIP (hexafluoro-2-propanol), you generate a highly reactive radical intermediate[2]. Because radicals are less sensitive to steric bulk than ionic species, the cyclization proceeds smoothly at room temperature. Mechanistic note: HFIP is mandatory here; its strong hydrogen-bond donating capability stabilizes the intermediate and drastically accelerates the cyclization rate[2].

Q2: During the scale-up of chiral oxa-azaspirocycles, preparative Supercritical Fluid Chromatography (SFC) is creating a massive throughput bottleneck. How can we bypass SFC entirely? The Causality: SFC is an excellent analytical and discovery tool, but its solvent volumes and throughput limitations make it economically unviable for multi-hundred-gram or kilogram campaigns. The Solution: You must engineer a "Fit-for-Purpose" route that relies on thermodynamic phase separation rather than chromatography. By utilizing an asymmetric allylic alkylation early in the synthesis, you can establish the quaternary stereocenter with ~90% enantiomeric excess (ee)[3]. The key is to design the subsequent steps so that an intermediate forms a highly crystalline solid. Because the crystalline lattice thermodynamically favors the pure enantiomer, a simple recrystallization will reject the minor isomer into the mother liquor, upgrading the optical purity to >99% ee and completely eliminating the need for SFC[3].

Q3: We are attempting an intramolecular C–H amination using N-iodohydantoin and a 1000W LED. The reaction works on a 1-gram scale but degrades into a tar-like mixture at 50 grams. What is failing? The Causality: You are experiencing the limits of the Beer-Lambert law in a batch reactor. In a large flask, the 1000W LED only penetrates the first few millimeters of the solution. To achieve full conversion, you are forced to irradiate for extended periods, causing the over-exposure and thermal degradation of the product at the reactor wall[4]. The Solution: Convert the process to continuous flow (as shown in the diagram above). Pumping the mixture through narrow-bore PFA (perfluoroalkoxy alkane) tubing ensures a high surface-area-to-volume ratio, meaning every molecule receives uniform photon flux[5]. This reduces residence time from hours to minutes, preventing thermal degradation and allowing seamless scale-up to decagrams[4][5].

III. Performance Metrics: Comparative Scale-Up Data

To assist in route selection, the following table synthesizes the quantitative performance of leading azaspirocycle scale-up methodologies:

Synthetic StrategyTarget ScaffoldCatalyst / Key ReagentValidated ScaleYield (%)ee (%)Primary Scale-up Challenge Resolved
Asymmetric Allylic Alkylation 2-oxa-7-azaspiro[4.5]decanePd / Chiral LigandMulti-hundred-gram42 (Overall)>99Bypassed preparative SFC via crystallization[3]
Photoredox Hydroaminoalkylation Spirocyclic tetrahydronaphthyridinesIr-photocatalyst / LEDGram to Decagram79N/AOvercame steric hindrance via flow chemistry[5]
Intramolecular C-H Amination [5.4] & [4.4] spirocyclesN-iodohydantoin / 1000W LEDDecagram (12-13g)60–80N/AReplaced toxic transition metals with light/heat[4]
SnAP Reagent Cyclization Saturated spirocyclic N-heterocyclesCu(OTf)₂ / HFIPGram69–85N/AEnabled direct coupling of unactivated ketones[2]

IV. Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Multi-Gram Synthesis of Spirocycles via SnAP Chemistry

Objective: Construct sterically hindered saturated spirocyclic N-heterocycles from cyclic ketones.

  • Imine Condensation (Feedstock Prep):

    • Combine the cyclic ketone (1.0 equiv) and the SnAP reagent (1.0 equiv) in dichloromethane.

    • Causality: Pre-forming the ketimine is critical. Do not attempt a one-pot reductive amination, as the water byproduct will quench the subsequent copper catalyst.

  • Solvent Swap & Catalyst Activation:

    • Evaporate the DCM and redissolve the crude ketimine in a 3:1 mixture of HFIP and 1,2-dichloroethane.

    • Add 2,6-lutidine (1.0 equiv) followed by Cu(OTf)₂ (1.0 equiv) at 23 °C[2].

    • Causality: The HFIP solvent network hydrogen-bonds with the transition state, lowering the activation energy required to close the spiro-ring.

  • Self-Validation Checkpoint:

    • Monitor the reaction via TLC or LC-MS. The reaction is self-validating through a distinct color change: the initial deep blue of the Cu(II) complex will shift as the radical cascade completes.

  • Quench & Isolate:

    • Quench with aqueous ammonia to strip the copper, extract with ethyl acetate, and purify via short-plug silica chromatography to yield the N-unprotected spirocyclic amine[2].

SOP 2: Enantiomeric Upgrade via Direct Crystallization (SFC Bypass)

Objective: Upgrade chiral oxa-azaspirocycles from ~90% ee to >99% ee at the 100-gram scale.

  • Phase Saturation:

    • Take the crude aliphatic intermediate (e.g., intermediate 9 from the oxa-azaspiro sequence) possessing ~90% ee and dissolve it in a minimal volume of hot heptane/ethyl acetate (8:2 v/v)[3].

  • Controlled Nucleation:

    • Cool the reactor linearly at 0.5 °C/min to 20 °C.

    • Causality: A slow, controlled cooling ramp prevents "oiling out" (liquid-liquid phase separation) and forces the molecules to organize into a rigid, thermodynamically stable crystalline lattice that excludes the minor enantiomer.

  • Self-Validation Checkpoint:

    • Sample the mother liquor. Run a rapid chiral HPLC assay. The mother liquor should show an enrichment of the undesired enantiomer (dropping to ~50% ee), confirming that the desired enantiomer is locked in the solid phase.

  • Filtration:

    • Filter the slurry, wash with cold heptane, and dry under vacuum to yield the >99% ee building block[3].

V. References

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Source: ACS Organic Process Research & Development URL:

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones Source: Journal of the American Chemical Society (JACS) URL:

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines Source: ResearchGate / Research Square URL:

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL:

  • A Comparative Guide to the Synthesis of Azaspirocycles Source: BenchChem URL:

Sources

Optimization

Technical Support Center: Troubleshooting Stereoselectivity in 6-Azaspirooctane Synthesis

Technical Support Center: Troubleshooting Stereoselectivity in 6-Azaspiro[1]octane Synthesis Welcome to the Advanced Synthesis Support Center. As spirocyclic piperidines—particularly the 6-azaspiro[1]octane scaffold—beco...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Stereoselectivity in 6-Azaspiro[1]octane Synthesis

Welcome to the Advanced Synthesis Support Center. As spirocyclic piperidines—particularly the 6-azaspiro[1]octane scaffold—become increasingly critical in drug discovery for escaping "flatland" and improving metabolic stability, controlling their stereochemistry is a paramount challenge.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex stereochemical bottlenecks encountered during the synthesis of these 3D-rich fragments. This guide bridges theoretical mechanistic causality with field-proven bench protocols.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I getting poor diastereoselectivity (dr) in the Simmons-Smith cyclopropanation of my 2-substituted 4-methylenepiperidine?

The Causality: The classical Simmons-Smith reaction (using Et2​Zn and CH2​I2​ ) on unfunctionalized alkenes relies entirely on steric approach control[2]. In a substituted 4-methylenepiperidine, the piperidine ring typically adopts a chair conformation. A substituent at the C2 or C3 position (e.g., an aryl or alkyl group) usually sits in a pseudo-equatorial position to minimize 1,3-diaxial interactions. However, this equatorial substituent does not provide sufficient steric shielding to fully block one face of the exocyclic double bond, leading to competitive attack from both the axial and equatorial trajectories and resulting in a poor diastereomeric ratio (dr).

The Solution: To override inherent steric ambiguity, you must transition from steric control to directed delivery.

  • Hydroxyl Directing Groups: Introduce an allylic or homoallylic hydroxyl group (e.g., at C3). The oxygen atom will coordinate with the electrophilic zinc carbenoid intermediate, rigidly guiding the methylene transfer to the syn-face with >95:5 dr.

  • Protecting Group Tuning: If a directing group cannot be used, amplify the steric bulk of the nitrogen protecting group. Switching from a standard N-Boc to an N-Trityl group forces severe steric crowding on the axial face, heavily favoring equatorial attack by the carbenoid[3].

Q2: My Corey-Chaykovsky epoxidation of an N-Boc-piperidin-4-one yields the wrong facial isomer for my spirocycle precursor. How do I invert the stereoselectivity?

The Causality: The synthesis of 6-azaspiro[1]octanes often routes through a spiro-epoxide intermediate via the Corey-Chaykovsky reaction[4][5]. When using the stable ylide dimethylsulfoxonium methylide, the reaction is under thermodynamic control. For unhindered piperidones, the ylide preferentially attacks from the equatorial face . Why? Axial attack forces the nucleophile to pass through a trajectory that creates severe torsional strain with the adjacent equatorial C-H bonds. However, if your N-protecting group (like Boc) or a C3 substituent creates massive 1,3-diaxial steric hindrance, the equatorial preference can be disrupted, leading to the wrong isomer.

The Solution: To invert or correct the facial selectivity, switch to the highly reactive dimethylsulfonium methylide (generated from trimethylsulfonium iodide and n-BuLi at -78 °C)[4]. This reagent operates under strict kinetic control. Because the transition state is early, it is highly sensitive to steric approach rather than torsional strain, often reversing the facial selectivity compared to the sulfoxonium ylide.

Q3: How can I achieve high enantiomeric excess (ee) for 2-substituted 6-azaspiro[1]octanes without relying on lengthy chiral pool syntheses?

The Causality: Building asymmetric spirocenters from scratch requires expensive chiral auxiliaries. Instead, a highly efficient modern approach is the kinetic resolution of racemic spirocyclic piperidines.

The Solution: Recent breakthroughs demonstrate that racemic N-Boc-spirocyclic 2-arylpiperidines can be resolved using the chiral base system n-BuLi/(+)-sparteine [6]. The chiral base selectively deprotonates the benzylic proton of one enantiomer (the one where the proton is equatorially aligned in the preferred boat/chair conformation). The resulting organolithium intermediate is rapidly trapped by an electrophile (e.g., methyl chloroformate), leaving the unreacted enantiomer highly enantioenriched (up to 97:3 er)[6][7].

Part 2: Visualizing Stereochemical Workflows

SS_Stereo A Substituted 4-Methylenepiperidine B Directing Group Present (e.g., -OH, -NHBoc) A->B C No Directing Group (Steric Control Only) A->C D Zn-Carbenoid Coordination (Syn-Attack) B->D Et2Zn / CH2I2 E Attack from Least Hindered Face (Anti-Attack) C->E Et2Zn / CH2I2 F High Diastereoselectivity (cis-isomer) D->F G Moderate/Variable dr (trans-isomer favored) E->G

Stereochemical divergence in Simmons-Smith cyclopropanation of piperidines.

KR_Workflow A Racemic 6-azaspiro[2.5]octane (N-Boc protected) B Add n-BuLi / (+)-Sparteine (-78 °C, THF) A->B C Enantioselective Deprotonation (Kinetic Resolution) B->C D Unreacted Enantiomer (Recovered, High ee) C->D Slow reacting E Lithium Intermediate C->E Fast reacting F Electrophile Quench (e.g., MeOCOCl) E->F G Functionalized Diastereomer F->G

Kinetic resolution of spirocyclic piperidines using n-BuLi and (+)-sparteine.

Part 3: Quantitative Data & Reagent Selection

Table 1: Comparison of Stereoselective Strategies for 6-Azaspiro[1]octane Synthesis

MethodologyPrimary ReagentsStereocontrol MechanismTypical YieldTypical dr / eePrimary Limitation
Undirected Simmons-Smith Et2​Zn , CH2​I2​ , DCMSteric approach control60-80%1.5:1 to 3:1 drPoor predictability with small ring substituents.
Directed Simmons-Smith Et2​Zn , CH2​I2​ , DCMZinc coordination to -OH/-NH70-85%>19:1 drRequires pre-installation and removal of directing group.
Corey-Chaykovsky (Thermodynamic) Me3​S(O)I , NaH, DMSOTorsional strain avoidance75-90%~5:1 dr (Equatorial)Fails if N-protecting group causes severe 1,3-diaxial clash.
Corey-Chaykovsky (Kinetic) Me3​SI , n-BuLi, THFSteric approach control50-70%Variable (Axial favored)Reagent instability requires strict low-temperature control.
Kinetic Resolution n-BuLi, (+)-SparteineChiral base deprotonation40-45% (max 50%)>97:3 erYield capped at 50% for the desired unreacted enantiomer.

Part 4: Validated Experimental Protocols

Protocol A: Directed Simmons-Smith Cyclopropanation of 3-Hydroxy-4-methylenepiperidine

This self-validating protocol ensures complete conversion by utilizing a pre-formed Furukawa reagent, minimizing unreacted starting material.

  • Preparation of the Zinc Carbenoid: Flame-dry a 50 mL Schlenk flask under argon. Add anhydrous dichloromethane (DCM, 10 mL) and cool to 0 °C.

  • Reagent Addition: Slowly inject diethylzinc ( Et2​Zn , 1.0 M in hexanes, 3.0 equiv). Dropwise, add diiodomethane ( CH2​I2​ , 3.0 equiv) over 10 minutes. Stir the white suspension at 0 °C for 30 minutes to ensure complete formation of the Zn(CH2​I)2​ complex.

  • Substrate Addition: Dissolve the N-Boc-3-hydroxy-4-methylenepiperidine (1.0 equiv) in anhydrous DCM (5 mL). Add this solution dropwise to the carbenoid mixture at 0 °C.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 12 hours. The hydroxyl group will coordinate the zinc, directing the methylene transfer exclusively to the syn face.

  • Quench & Workup: Carefully quench with saturated aqueous NH4​Cl (15 mL) at 0 °C. Extract with DCM ( 3×15 mL), wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to isolate the cis-6-azaspiro[1]octane derivative.

Protocol B: Kinetic Resolution of N-Boc-Spirocyclic 2-Arylpiperidines

Adapted from recent advancements in asymmetric organolithium chemistry[6][8].

  • System Setup: In a flame-dried Schlenk tube under argon, dissolve the racemic N-Boc-2-aryl-6-azaspiro[1]octane (1.0 equiv) in anhydrous THF (0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Chiral Base Complexation: In a separate vial, mix n-BuLi (0.8 equiv, 2.5 M in hexanes) and (+)-sparteine (0.9 equiv) in THF at -78 °C for 15 minutes to pre-form the chiral base complex.

  • Deprotonation: Transfer the chiral base complex dropwise into the substrate solution. Stir at -78 °C for exactly 1 hour. Note: Strict temperature control is required to prevent non-selective background deprotonation.

  • Electrophilic Trapping: Add methyl chloroformate ( MeOCOCl , 1.5 equiv) dropwise to trap the fast-reacting lithiated enantiomer. Stir for an additional 30 minutes at -78 °C.

  • Isolation: Quench with methanol (1 mL) and warm to room temperature. Partition between water and EtOAc. The unreacted enantiomer (e.g., the (3S,5S) isomer) can be separated from the quenched diastereomer via standard silica gel column chromatography, yielding the product in ~41% yield and an enantiomeric ratio of 97:3[8].

References

  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • COREY CHAYKOVSKY REACTION | MECHANISM. Adichemistry. Available at:[Link]

  • ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. Purdue University Graduate School. Available at:[Link]

  • Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available at:[Link]

Sources

Troubleshooting

Stability issues of 6-Benzyl-6-azaspiro[2.5]octan-4-one in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields, unexpected side products, or rapid degradation when working with 6-Benzyl-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields, unexpected side products, or rapid degradation when working with 6-Benzyl-6-azaspiro[1]octan-4-one (CAS: 1101987-18-1).

Handling this specific spirocyclic piperidone requires a deep understanding of its structural vulnerabilities. This molecule presents a "dual-threat" instability profile: it combines the inherent ring strain of a cyclopropyl ketone with the intrinsic basicity of an N-benzyl tertiary amine.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind these degradation pathways and provide field-proven, self-validating protocols to ensure the integrity of your experiments.

Mechanistic Overview: The "Why" Behind the Instability

To troubleshoot effectively, you must understand the two primary modes of failure for 6-Benzyl-6-azaspiro[1]octan-4-one in solution:

  • Acid-Catalyzed Homoconjugate Addition (Ring-Opening): The spiro[1]octane system contains a highly strained three-membered ring adjacent to a carbonyl group. If the ketone oxygen is protonated by trace acids, the cyclopropyl carbon becomes highly electrophilic. This triggers a nucleophilic attack (often by protic solvents like water or methanol), leading to irreversible ring cleavage[2].

  • Base-Catalyzed Aldol Oligomerization: The N-benzyl piperidine core is a basic tertiary amine. In concentrated solutions, this basicity can auto-catalyze the enolization of the C-5 methylene protons (adjacent to the C-4 ketone). The resulting enolate can attack the intact ketone of a neighboring molecule, leading to dimerization or complex oligomer mixtures.

Degradation Intact 6-Benzyl-6-azaspiro[2.5] octan-4-one (Intact Core) Protonated Protonated Ketone (Electrophilic) Intact->Protonated H+ (Acidic pH) Enol Enol Tautomer (Nucleophilic) Intact->Enol OH- / Amine Base (Basic pH) RingOpen Ring-Opened Adduct (Irreversible) Protonated->RingOpen Nucleophile (e.g., H2O) Homoconjugate Addition Aldol Aldol Dimer (Oligomerization) Enol->Aldol Reaction with Intact Ketone

Mechanistic pathways of 6-Benzyl-6-azaspiro[1]octan-4-one degradation in solution.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a mass of +18 Da (or +32 Da) after storing the compound in solution overnight. What happened? A1: You are observing the nucleophilic ring-opening of the spirocyclopropyl moiety. When dissolved in protic solvents (like water or methanol) under even mildly acidic conditions, the ketone is activated. This triggers a homo-conjugate addition where the solvent (H₂O = +18 Da; MeOH = +32 Da) attacks the cyclopropyl ring, relieving the ring strain but destroying your spirocyclic core[1][2]. Corrective Action: Never use protic solvents for stock solutions. Switch to anhydrous, aprotic solvents like Acetonitrile (MeCN) or Tetrahydrofuran (THF).

Q2: I am trying to reduce the ketone to an alcohol, but the spiro ring keeps opening. How can I prevent this? A2: Strong reducing agents (like LiAlH₄) or Lewis acidic conditions coordinate strongly to the carbonyl oxygen, which activates the cyclopropyl ring for cleavage. To avoid ring-opening of cyclopropyl ketones during reduction, you must switch to milder reagents[3]. Corrective Action: Use Sodium Borohydride (NaBH₄) in an alcoholic solvent strictly at 0 °C. The low temperature provides the kinetic control necessary to favor 1,2-hydride addition over the higher-activation-energy ring-opening process[3].

Q3: The solution turns yellow/brown over time when stored at room temperature in Dichloromethane (DCM). Why? A3: This is a classic sign of N-benzyl piperidone auto-oxidation and subsequent aldol oligomerization. Furthermore, DCM can slowly degrade over time to produce trace HCl. This trace acid protonates the ketone and catalyzes the ring-opening pathway discussed in Q1. Corrective Action: Store stock solutions at -20 °C, protected from light, and under an inert atmosphere (Argon). If you must use halogenated solvents for a reaction, ensure they are freshly distilled over calcium hydride and completely acid-free.

Quantitative Data: Solvent Compatibility Matrix

To maximize the shelf-life of your compound, solvent selection is the most critical variable. The table below summarizes the stability of 6-Benzyl-6-azaspiro[1]octan-4-one across common laboratory solvents at 25 °C.

SolventChemical NaturePrimary Degradation RiskEstimated Half-Life ( T1/2​ )Recommendation
Methanol (MeOH) Protic / NucleophilicHomoconjugate ring-opening< 24 hoursDo Not Use for storage.
Dichloromethane (DCM) HalogenatedTrace HCl-catalyzed cleavage3 - 5 daysUse only if freshly distilled.
Dimethyl Sulfoxide (DMSO) Polar AproticN-oxidation (if not degassed)1 - 2 weeksAcceptable for short-term assays.
Acetonitrile (MeCN) Polar AproticNone (Highly stable)> 6 monthsOptimal for Stock Solutions.

Experimental Protocol: Self-Validating Stock Preparation

Do not just dissolve and store. Use the following step-by-step methodology to create a self-validating system that guarantees the integrity of your 6-Benzyl-6-azaspiro[1]octan-4-one stock solutions.

Step 1: Preparation of Environment Purge a dry glovebox or Schlenk line with Argon. The spirocyclopropyl moiety is highly sensitive to ambient moisture, which acts as a latent nucleophile over time.

Step 2: Solvent Selection & Degassing Use anhydrous, HPLC-grade Acetonitrile (MeCN). Degas the solvent by sparging with Argon for 15 minutes. Causality: MeCN is aprotic (preventing homoconjugate addition), and degassing removes dissolved oxygen that could oxidize the N-benzyl amine.

Step 3: Dissolution Weigh exactly 2.15 mg of 6-Benzyl-6-azaspiro[1]octan-4-one (MW ≈ 215.3 g/mol ). Transfer to a 2 mL amber glass vial. Add 1.0 mL of the degassed MeCN to create a 10 mM solution.

Step 4: Visual Validation (Self-Validating Check) Vortex for 30 seconds. The solution must be completely clear and colorless. If a yellow or hazy tint is observed, trace acid/base degradation has already begun; discard the solution, verify your solvent purity, and restart.

Step 5: Aliquoting and Storage Divide the solution into 100 µL single-use aliquots in amber vials. Blanket the headspace of each vial with Argon before sealing with PTFE-lined caps. Store immediately at -20 °C.

Step 6: Baseline LC-MS Verification Run a 1 µL sample via LC-MS immediately. You must observe the intact [M+H]+ peak at m/z 216.1. Ensure there are no +18 Da (water addition) or +32 Da (methanol addition) adducts in the baseline spectra.

Workflow Start 1. Weigh Compound (Inert Atmosphere) Solvent 2. Select Aprotic Solvent (Anhydrous MeCN or THF) Start->Solvent CheckPH 3. Verify Apparent pH (Target: 6.5 - 7.5) Solvent->CheckPH Acidic pH < 6.0 Risk: Ring Opening CheckPH->Acidic Trace Acid Basic pH > 8.0 Risk: Aldol Condensation CheckPH->Basic Excess Base Neutral pH 6.5 - 7.5 Optimal Stability CheckPH->Neutral Buffered/Pure Store 4. Store Aliquots (-20°C, Argon headspace) Neutral->Store

Step-by-step decision matrix for preparing and storing stable stock solutions.

References

  • ChemRxiv. "Ring-Opening Hydroarylation of Monosubstituted Cyclopropanes Enabled by Hexafluoroisopropanol". URL:[Link]

  • ACS Organic Letters. "Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones". URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guidelines for 6-Benzyl-6-azaspirooctan-4-one

Technical Support Center: Troubleshooting & Storage Guidelines for 6-Benzyl-6-azaspiro[1]octan-4-one Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Storage Guidelines for 6-Benzyl-6-azaspiro[1]octan-4-one

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 6-Benzyl-6-azaspirooctan-4-one (CAS: 1101987-18-1). Due to its unique structural topology—a highly strained spiro-fused cyclopropyl ketone coupled with an electron-rich N-benzyl tertiary amine—this molecule presents specific stability challenges during prolonged storage.

Below, we dissect the thermodynamic and kinetic vulnerabilities of this compound, provide field-proven troubleshooting FAQs, and outline self-validating protocols to rescue degraded batches.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stored batch has turned yellow and developed a faint "bitter almond" odor. What is the mechanism of this degradation, and is the batch ruined? A: The bitter almond odor is a definitive diagnostic marker for the presence of benzaldehyde, indicating that your compound has undergone [1].

  • The Causality: The N-benzyl tertiary amine is highly susceptible to autoxidation. In the presence of ambient oxygen, light, or trace transition metals, single-electron transfer (SET) occurs, forming a radical cation. This intermediate reacts with atmospheric oxygen to form an [2]. Because the benzylic position is highly activated, the N-oxide rapidly collapses, cleaving the C-N bond to release benzaldehyde and leaving behind a secondary amine degradant[3].

  • Resolution: The batch is not entirely ruined but requires immediate chromatographic purification (see Protocol below). To prevent this, the compound must be stored under an inert argon atmosphere in amber vials.

Q2: NMR analysis of a 6-month-old sample shows a loss of the distinct cyclopropane multiplet signals (0.8–1.2 ppm) and the appearance of new aliphatic peaks. What caused this structural collapse? A: You are observing the homoconjugate ring-opening of the spirooctane core.

  • The Causality: The cyclopropane ring is spiro-fused directly adjacent to the C4 ketone, creating a pseudoconjugated system analogous to an α,β -unsaturated ketone. If the sample absorbs ambient moisture, trace amounts of Lewis or Brønsted acids (even from unpassivated glassware) can protonate the carbonyl. This activates the adjacent cyclopropane ring toward nucleophilic attack by water, relieving the immense angular strain of the spiro-center but irreversibly destroying the target molecule[4].

  • Resolution: Strict anhydrous storage is non-negotiable. Desiccators containing Drierite (calcium sulfate) or storing the compound as a lyophilized salt are required to suppress hydrolytic ring-opening.

Q3: Should I store this compound as a free base or as a hydrochloride (HCl) salt? A: For any storage exceeding two weeks, conversion to the HCl salt is strongly recommended.

  • The Causality: Protonating the tertiary amine sequesters the nitrogen's lone pair, completely shutting down the N-oxidation and oxidative dealkylation pathways[5]. Furthermore, the free base form can undergo base-catalyzed enolization at the C5 position (the only alpha-carbon with protons, as the C3 spiro carbon has none), leading to slow aldol-type self-condensation. The HCl salt neutralizes this basicity.

Part 2: Storage Condition Matrix

To minimize kinetic degradation pathways, adhere to the following empirically validated storage parameters.

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk if Violated
Free Base (Neat Oil/Solid) -20 °CArgon / N 2​ Opaque / Amber3–6 MonthsN-Oxidation, Autoxidation[2]
Free Base (Solution) 4 °CAmbientClear Glass< 1 WeekPhotolytic Cleavage, Enolization
HCl Salt (Lyophilized) -20 °CArgon / N 2​ Opaque / Amber> 2 YearsHydrolytic Ring Opening (if wet)[4]
HCl Salt (Solution) -80 °CArgon / N 2​ Opaque / Amber6–12 MonthsSlow Epimerization / Ring Opening

Part 3: Mechanistic & Workflow Visualizations

Degradation mol 6-Benzyl-6-azaspiro[2.5]octan-4-one ox_trigger Oxygen / Trace Metals mol->ox_trigger light_trigger UV / Ambient Light mol->light_trigger acid_trigger Moisture / Lewis Acids mol->acid_trigger path_ox N-Oxidation & Dealkylation ox_trigger->path_ox path_photo Photolytic Cleavage light_trigger->path_photo path_ring Homoconjugate Ring Opening acid_trigger->path_ring imp_nox N-Oxide Impurity & Benzaldehyde path_ox->imp_nox imp_rad Radical Degradants path_photo->imp_rad imp_open Aliphatic Ketones path_ring->imp_open

Mechanistic degradation pathways of 6-Benzyl-6-azaspirooctan-4-one under sub-optimal storage.

Part 4: Experimental Protocol for Batch Rescue

If a batch has degraded (evidenced by yellowing or benzaldehyde odor), use this self-validating protocol to recover the pure compound and stabilize it for long-term storage.

Objective:

Remove polar N-oxides, volatile benzaldehyde, and ring-opened impurities to isolate the pure free base, followed by immediate conversion to a stable HCl salt.

Step-by-Step Methodology:

Step 1: Free-Basing and Liquid-Liquid Extraction

  • Dissolve the degraded sample in ethyl acetate (EtOAc) (10 mL per gram of sample).

  • Wash the organic layer twice with an equal volume of 1M aqueous NaHCO 3​ , followed by one wash with brine.

  • Self-Validation Checkpoint: The aqueous layer will retain the highly polar N-oxide degradants. The organic layer should retain the free base and benzaldehyde. If the aqueous layer remains highly colored, perform a third wash.

Step 2: Silica Gel Chromatography

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Load the crude oil onto a silica gel column. Elute using a gradient of Hexane:EtOAc (starting at 90:10, moving to 70:30).

  • Self-Validation Checkpoint: Monitor fractions via TLC (UV active). Benzaldehyde will elute rapidly near the solvent front (confirm by distinct almond odor). The target 6-Benzyl-6-azaspirooctan-4-one will elute later. To confirm the presence of the desired tertiary amine, stain the TLC plate with Dragendorff's reagent; an immediate orange spot validates the product.

Step 3: Anhydrous Salt Formation

  • Pool the pure fractions and evaporate the solvent completely.

  • Redissolve the purified free base in strictly anhydrous diethyl ether (5 mL per gram).

  • Submerge the flask in an ice bath (0 °C). Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether under vigorous stirring.

  • Self-Validation Checkpoint: The immediate precipitation of a fine, white crystalline solid confirms the successful formation of the hydrochloride salt. If the solution turns cloudy but oils out, trace moisture is present; add a small amount of anhydrous ethanol to induce crystallization.

Step 4: Isolation and Lyophilization

  • Filter the white precipitate rapidly through a sintered glass funnel under an argon blanket to prevent atmospheric moisture absorption.

  • Wash the filter cake with cold, anhydrous diethyl ether.

  • Transfer the solid to an amber vial and lyophilize (freeze-dry) overnight to remove any trapped solvent lattice.

  • Purge the vial with Argon, seal tightly with Parafilm, and store at -20 °C.

Workflow start Degraded Batch step1 Liquid-Liquid Extraction (NaHCO3 / EtOAc) start->step1 Remove polar impurities step2 Silica Chromatography (Hexane:EtOAc) step1->step2 Isolate free base step3 Salt Formation (HCl in Ether) step2->step3 Stabilize amine step4 Lyophilization & Argon Purge step3->step4 Remove moisture end Purified HCl Salt (Store at -20°C) step4->end

Step-by-step experimental workflow for the purification and stabilization of degraded batches.

References

  • Chiron, S. et al. "Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies." Chemosphere (2022). DOI: 10.1016/j.chemosphere.2022.136661. Available at:[Link]

  • "Gold nanoparticle-decorated reduced graphene oxide as a highly effective catalyst for the selective α,β-dehydrogenation of N-alkyl-4-piperidones." Beilstein Journal of Organic Chemistry (2026). Available at:[Link]

  • "Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach." Molecules (2021). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Analytical Methods for 6-Benzyl-6-azaspirooctan-4-one Impurities

Technical Support Center: Troubleshooting Analytical Methods for 6-Benzyl-6-azaspiro[1]octan-4-one Impurities Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Analytical Methods for 6-Benzyl-6-azaspiro[1]octan-4-one Impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in navigating the complex impurity profiling of 6-Benzyl-6-azaspiro[1]octan-4-one .

Because this molecule features a spirocyclic core, a basic secondary/tertiary amine, and a labile benzyl protecting group, it presents unique chromatographic and mass spectrometric challenges. This guide bypasses generic advice to focus on the mechanistic causality behind experimental failures, providing self-validating protocols and actionable troubleshooting steps.

Analytical Workflow

ImpurityWorkflow A Sample Preparation (Solvent Extraction & Filtration) B Chromatographic Separation (RP-HPLC / UPLC) A->B C UV/Vis Detection (Quantification of Impurities) B->C D Mass Spectrometry (LC-MS/MS) (Structural Elucidation) B->D E Data Analysis & Regulatory Reporting C->E D->E

Analytical workflow for detecting and quantifying impurities in 6-Benzyl-6-azaspiro[1]octan-4-one.

Quantitative Data: Expected Impurity Profile

To effectively troubleshoot, you must first understand the physicochemical nature of the target and its likely degradants or synthetic byproducts.

Impurity ProfileChemical NatureMonoisotopic MassApprox. RRTKey MS/MS Fragments (m/z)
6-Benzyl-6-azaspiro[1]octan-4-one API / Target215.131.00216 [M+H]+, 91, 126
Impurity A (6-azaspiro[1]octan-4-one)Debenzylated Degradant125.080.35126 [M+H]+, 98, 82
Impurity B (1-benzylpiperidin-4-one)Synthesis Precursor189.120.85190 [M+H]+, 91, 148
Impurity C (6-Benzyl-6-azaspiro[1]octan-4-ol)Reduction Byproduct217.150.92218 [M+H]+, 91, 200
Impurity D (N-oxide derivative)Oxidation Degradant231.131.15232 [M+H]+, 214, 91

Note: Relative Retention Times (RRT) are based on the standard RP-HPLC protocol provided below.

Troubleshooting & FAQs
Q1: We are observing severe peak tailing for Impurity A (6-azaspiro[1]octan-4-one), making accurate integration impossible. How can we resolve this?

The Causality: Impurity A is a debenzylated secondary amine. Basic amines are highly prone to secondary ion-exchange interactions with residual, unreacted acidic silanol groups on the silica support of standard reversed-phase columns. This dual-retention mechanism (hydrophobic partitioning + ionic interaction) causes the peak to smear or tail. The Solution: Switch to an end-capped, superficially porous particle (SPP) C18 column. According to [1], modernizing your method to use SPP columns is an allowable adjustment that masks silanols and improves efficiency without requiring full revalidation. Additionally, modify your mobile phase by adding 0.1% Trifluoroacetic acid (TFA). As noted in [2], the low pH protonates the silanols (neutralizing them) while keeping the amine protonated, ensuring a sharp, symmetrical peak.

Q2: During LC-MS/MS analysis, the parent compound (m/z 216) is barely visible, but we see massive peaks at m/z 91 and m/z 126. Is the sample degrading in the vial?

The Causality: This is rarely vial degradation; it is almost certainly in-source fragmentation within the Electrospray Ionization (ESI) source. The benzyl group in 6-Benzyl-6-azaspiro[1]octan-4-one is highly labile. The cleavage of the C-N bond is energetically favored during ionization because it yields a highly stable tropylium cation (m/z 91) and a neutral or protonated spirocyclic fragment (m/z 126). The Solution: To confirm if this is an artifact rather than actual Impurity A in your sample, check the chromatogram. If the m/z 126 signal co-elutes exactly with the main peak (RRT 1.00), it is in-source fragmentation. To preserve the molecular ion[M+H]+ at m/z 216, you must utilize "soft" ionization parameters: reduce the fragmentor voltage (e.g., from 135V to 70V), lower the capillary temperature, and decrease the drying gas flow rate. Advanced MS techniques for structural elucidation rely heavily on controlling these parameters [3].

Q3: Impurity B (1-benzylpiperidin-4-one) and the main product are co-eluting. How do we improve resolution?

The Causality: Both molecules share the benzylpiperidine core, differing only by the spiro-fused cyclopropane ring. This makes their hydrophobicity nearly identical, causing them to co-elute on a standard C18 stationary phase driven purely by dispersive forces. The Solution: Change the column selectivity. Utilize a Phenyl-Hexyl or Biphenyl column. The π−π interactions between the stationary phase and the benzyl rings of the analytes will exploit the subtle steric hindrance introduced by the spiro-cyclopropane ring, altering the partition coefficient and improving resolution ( Rs​>1.5 ).

Q4: What are the regulatory thresholds for reporting these impurities?

The Causality: Regulatory bodies require strict control of impurities to ensure patient safety. The thresholds are dictated by the maximum daily dose of the final drug product. The Solution: As per the [4], for a typical dose of ≤2g /day, any impurity exceeding 0.05% must be reported, and any exceeding 0.10% (or 1.0 mg per day intake) must be structurally identified [5]. If Impurity D (N-oxide) exceeds this threshold, you must use High-Resolution Mass Spectrometry (HRMS) to confirm its elemental composition and qualify its toxicity.

Self-Validating Experimental Protocols
Protocol 1: RP-HPLC-UV Method for Purity Assessment

This protocol is designed as a self-validating system. If the System Suitability Testing (SST) criteria are not met, the run must be aborted and the system diagnosed.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water. (Filters through a 0.22 µm membrane).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: End-capped C18 SPP Column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Crucial for reproducible retention times).

  • Detection: UV at 210 nm (for the spiro-amine core) and 254 nm (for the benzyl ring).

  • Gradient Program:

    • 0 - 2 min: 5% B

    • 2 - 12 min: 5% to 60% B

    • 12 - 15 min: 60% to 95% B

    • 15 - 18 min: 95% B

    • 18 - 20 min: 5% B (Re-equilibration)

Step 3: System Suitability Testing (SST) Inject a resolution standard containing the API and Impurity B (1-benzylpiperidin-4-one) at 0.1 mg/mL.

  • Validation Check 1: Resolution ( Rs​ ) between Impurity B and API must be ≥1.5 .

  • Validation Check 2: Tailing factor ( Tf​ ) for the API peak must be ≤1.5 .

  • Validation Check 3: %RSD of the API peak area for 5 replicate injections must be ≤2.0% .

Protocol 2: LC-MS/MS Method for Structural Elucidation of Unknowns

Use this method when an unknown peak exceeds the 0.10% ICH identification threshold.

Step 1: Sample Preparation

  • Extract the sample in Methanol:Water (50:50, v/v) to a final concentration of 10 µg/mL to prevent detector saturation and minimize matrix-induced ion suppression.

Step 2: MS Source Parameters (ESI+)

  • Polarity: Positive Ion Mode.

  • Capillary Voltage: 3.0 kV.

  • Drying Gas Temperature: 250°C (Kept intentionally low to prevent thermal degradation of the N-oxide impurity).

  • Fragmentor Voltage: 70 V (Soft ionization to preserve the m/z 216 parent ion).

Step 3: Data Acquisition & Analysis

  • Perform a Full Scan (m/z 50 - 500) to identify the pseudomolecular ion [M+H]+ .

  • Perform Targeted MS/MS (Collision Energy: 15-25 eV) on the parent ion.

  • Diagnostic Logic: If the MS/MS spectrum yields a base peak of m/z 91, the benzyl group is intact. If m/z 91 is absent but m/z 82 is present, the impurity is likely a modification of the debenzylated spiro-core.

References
  • Agilent Technologies. "Chromatography Method Modernization per USP <621> Revisions." Agilent Application Notes. Available at:[Link]

  • Society of Chemical Industry (SCI). "Drug impurities - ICH Q3A(R2)." Impurity Profiling Conference. Available at:[Link]

  • MedCrave Online. "Drug substance and drug product impurities, now what?" Journal of Analytical & Pharmaceutical Research. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Synthetic Routes to Azaspirooctan-4-ones: A Guide for Medicinal Chemists

Comparative Analysis of Synthetic Routes to Azaspiro[1]octan-4-ones: A Guide for Medicinal Chemists Introduction Spirocyclic scaffolds are rapidly replacing flat aromatic rings in modern drug discovery to improve metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthetic Routes to Azaspiro[1]octan-4-ones: A Guide for Medicinal Chemists

Introduction

Spirocyclic scaffolds are rapidly replacing flat aromatic rings in modern drug discovery to improve metabolic stability, solubility, and target specificity. Among these, the azaspiro[1]octan-4-one system has emerged as a highly versatile bioisostere for piperidines and morpholines[2]. Depending on the position of the nitrogen atom, this scaffold typically manifests as either a spiro-lactam (5-azaspiro[1]octan-4-one) or a spiro-aminoketone (6-azaspiro[1]octan-4-one). These isomers are critical intermediates in the synthesis of advanced therapeutics, including [3] and [4].

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for these strained bicyclic systems. The synthesis of azaspiro[1]octan-4-ones requires precise control over spirocenter formation and regioselectivity. This guide objectively compares the two dominant synthetic strategies—de novo spiro-annulation versus late-stage deprotection—providing causality-driven experimental protocols and quantitative performance data.

Strategic Route Selection

The choice of synthetic route is fundamentally dictated by the target isomer. The high ring strain of the cyclopropane moiety and the steric bulk of the adjacent ketone make late-stage cyclopropanation of piperidones notoriously difficult, often resulting in poor yields. Consequently, modern synthetic workflows favor divergent strategies based on the heteroatom position.

RouteSelection Start Target: Azaspirooctan-4-one Isomer5 5-azaspiro[2.5]octan-4-one (Spiro-lactam) Start->Isomer5 Isomer6 6-azaspiro[2.5]octan-4-one (Spiro-aminoketone) Start->Isomer6 RouteA De Novo Annulation (Cyclopropane Precursor) Isomer5->RouteA High Yield, Regioselective RouteB Late-Stage Deprotection (Boc-Piperidone Precursor) Isomer6->RouteB Direct, Scalable

Figure 1: Logical workflow for selecting the synthetic route based on the target azaspiro isomer.

Comparative Analysis of Synthetic Workflows

To objectively evaluate these pathways, we compare the de novo annulation route (used for the 5-aza isomer) against the late-stage deprotection route (used for the 6-aza isomer).

Table 1: Quantitative Comparison of Synthetic Routes
ParameterRoute A: Intramolecular AmidationRoute B: Acidic Deprotection
Target Scaffold 5-azaspiro[1]octan-4-one[5]6-azaspiro[1]octan-4-one[6]
Chemical Nature Spiro-lactamSpiro-aminoketone
Overall Yield 65–75%85–95% (from Boc-precursor)
Key Reagents HATU, DIPEA, DMFTFA, DCM
Reaction Time 12–16 hours2 hours
Scalability Moderate (requires high dilution)High (standard salt formation)
Primary Challenge Preventing intermolecular oligomerizationPreventing acid-catalyzed ring opening
Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality to ensure high fidelity and reproducibility.

Protocol A: Synthesis of 5-azaspiro[1]octan-4-one via Intramolecular Amidation

This route constructs the 6-membered lactam ring onto a pre-formed cyclopropane core, ensuring absolute regioselectivity[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(3-aminopropyl)cyclopropane-1-carboxylic acid hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a highly dilute concentration (0.01 M).

    • Causality: DMF is selected for its high dielectric constant, which solubilizes the zwitterionic precursor. High dilution is mathematically critical to favor the entropically driven intramolecular cyclization over intermolecular polymerization.

  • Activation: Cool the solution to 0 °C and sequentially add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and HATU (1.2 eq).

    • Causality: DIPEA neutralizes the hydrochloride salt, freeing the amine. HATU is a superior coupling reagent that rapidly forms a highly active HOAt ester. The 0 °C temperature controls the exothermic activation, preventing thermal degradation of the active ester.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 16 hours under an inert atmosphere.

  • Isolation: Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Causality: The mildly basic quench neutralizes any residual acid and ensures the resulting spiro-lactam remains neutral, allowing it to partition cleanly into the organic phase.

Protocol B: Synthesis of 6-azaspiro[1]octan-4-one via Boc-Deprotection

For the 6-aza isomer, the spirocyclic core is typically assembled early in the synthesis, leaving the deprotection of the secondary amine as the critical final step before functionalization[4].

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 4-oxo-6-azaspiro[1]octane-6-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).

  • Deprotection: Add Trifluoroacetic acid (TFA) (30% v/v relative to DCM) dropwise at room temperature. Stir for exactly 2 hours.

    • Causality: While the cyclopropane ring is generally stable to TFA, the adjacent electron-withdrawing ketone increases the electrophilicity of the spiro system. Limiting the reaction time to 2 hours prevents potential acid-catalyzed ring-opening of the strained cyclopropane[6].

  • Isolation: Concentrate the solution under reduced pressure to yield 6-azaspiro[1]octan-4-one as a crude TFA salt.

    • Causality: Direct evaporation avoids an aqueous basic workup. If the free amine is generated in the presence of the ketone, it can undergo rapid intermolecular condensation (forming imines or enamines). Isolating the product as a stable salt preserves the integrity of the aminoketone[7].

Biological Application & Downstream Workflows

The structural rigidity of azaspiro[1]octan-4-ones makes them ideal candidates for kinase inhibition[5]. The positioning of the nitrogen atom dictates the vector of subsequent functionalization, directly impacting the biological target.

BioWorkflow Scaffold Azaspiro[2.5]octan-4-one Scaffold JAK3 JAK3 / BTK Inhibition (Autoimmune Diseases) Scaffold->JAK3 6-aza isomer RIPK1 RIPK1 Inhibition (Neurodegeneration) Scaffold->RIPK1 5-aza isomer Drug1 B-Cell Lymphoma & Rheumatoid Arthritis JAK3->Drug1 Drug2 Alzheimer's & Parkinson's Disease RIPK1->Drug2

Figure 2: Downstream biological applications of azaspiro[1]octan-4-one isomers in drug discovery.

As demonstrated in recent literature, the 6-aza isomer is a critical building block for pyrimido-based [4], which are actively investigated for treating rheumatoid arthritis and B-cell lymphoma[6]. Conversely, the 5-aza isomer (spiro-lactam) is heavily utilized in the synthesis of isoxazolidine derivatives targeting[3], offering promising therapeutic avenues for Alzheimer's and Parkinson's diseases[8].

References
  • Title: WO2021147953A1 - Pyrimido five-membered ring derivative and application thereof Source: Google Patents URL
  • Title: WO2024233544A1 - Isoxazolidines as ripk1 inhibitors and use thereof Source: Google Patents URL
  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI Molecules URL: [Link]

Sources

Comparative

6-Benzyl-6-azaspirooctan-4-one Derivatives vs. Traditional M4 Receptor Antagonists: A Comprehensive Comparison Guide

6-Benzyl-6-azaspiro[1]octan-4-one Derivatives vs. Traditional M4 Receptor Antagonists: A Comprehensive Comparison Guide Executive Summary The muscarinic acetylcholine receptor subtype 4 (M4) has emerged as a critical the...

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Author: BenchChem Technical Support Team. Date: April 2026

6-Benzyl-6-azaspiro[1]octan-4-one Derivatives vs. Traditional M4 Receptor Antagonists: A Comprehensive Comparison Guide

Executive Summary

The muscarinic acetylcholine receptor subtype 4 (M4) has emerged as a critical therapeutic target for movement disorders (such as Parkinson's disease and dystonia) and neuropsychiatric conditions. However, the high sequence homology within the orthosteric binding sites of the muscarinic receptor family (M1–M5) has historically hindered the development of subtype-selective antagonists.

Traditional antagonists (e.g., scopolamine, tropicamide) suffer from pan-muscarinic activity, leading to dose-limiting peripheral and central side effects. The introduction of the 6-benzyl-6-azaspiro[1]octan-4-one synthetic scaffold represents a paradigm shift in muscarinic pharmacology. By utilizing this rigid, three-dimensional building block, researchers have successfully synthesized chiral 6-azaspiro[1]octanes (such as VU6015241) that exhibit unprecedented potency and selectivity for the M4 receptor. This guide objectively compares the pharmacodynamics, structural advantages, and experimental workflows of 6-azaspiro[1]octane derivatives against traditional M4 antagonists.

Mechanistic Overview: The Spirocyclic Advantage

The Challenge of Muscarinic Selectivity

The M4 receptor is a Gi/o-coupled GPCR primarily expressed in the striatum, where it modulates dopaminergic and cholinergic neurotransmission. Traditional antagonists bind to the highly conserved orthosteric acetylcholine-binding pocket. Because this pocket is nearly identical across M1–M5 receptors, achieving true M4 selectivity with flat, two-dimensional pharmacophores (like PD102807) is chemically improbable.

The 6-Azaspiro[1]octane Solution

The 6-benzyl-6-azaspiro[1]octan-4-one precursor enables the synthesis of spirocyclic antagonists that overcome this homology barrier. The causality behind their superiority lies in chiral rigidity . When resolved into pure enantiomers, the R-enantiomer of the 6-azaspiro[1]octane core projects its functional groups into the less-conserved extracellular vestibules (allosteric pockets) of the M4 receptor. This dual-steric interaction—anchoring in the orthosteric site while probing the unique allosteric vestibule—prevents binding to M1, M2, M3, and M5 receptors, thereby eliminating off-target effects.

M4_Signaling ACh Acetylcholine M4 M4 Receptor (Gi/o coupled) ACh->M4 Activates Gi Gi/o Protein M4->Gi Couples AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Lowers Spiro 6-azaspiro[2.5]octanes (Antagonist) Spiro->M4 Blocks

Mechanism of M4 receptor antagonism by 6-azaspiro[1]octane derivatives.

Comparative Pharmacodynamics & Pharmacokinetics

To objectively evaluate the performance of 6-azaspiro[1]octane derivatives (e.g., VU6015241), we must benchmark them against historical and tool compounds. The data below synthesizes target selectivity, potency, and translational viability.

Compound Class / NameStructural CoreTarget SelectivityM4 IC50 (nM)CNS PenetrabilityClinical / Preclinical Status
VU6015241 6-azaspiro[1]octaneHighly M4 Selective ~71 nMModerate/HighPreclinical Lead
VU6028418 Optimized SpirocycleHighly M4 Selective ~1.5 nMHighPreclinical Lead
PD102807 BenzoxazineM4 Preferring (Poor M1/M3 ratio)~90 nMLowIn Vitro Tool Compound
Tropicamide Pyridine-amideNon-selective (M4 preferring)~300 nMLow (Topical)Approved (Mydriatic)
Scopolamine Tropane alkaloidPan-Muscarinic~0.5 nMHighApproved (Anti-emetic)

Data synthesized from established pharmacological profiling of muscarinic ligands .

Experimental Methodologies

To validate the efficacy and selectivity of M4 antagonists synthesized from the 6-benzyl-6-azaspiro[1]octan-4-one scaffold, researchers must employ self-validating in vitro and in vivo systems.

Protocol 1: In Vitro FLIPR Calcium Mobilization Assay

Rationale & Causality: The M4 receptor naturally couples to Gi/o proteins, which inhibit adenylate cyclase. Measuring a decrease in cAMP is technically challenging in high-throughput formats. To solve this, we utilize CHO-K1 cells co-expressing the M4 receptor and a chimeric G-protein, Gqi5 . Gqi5 possesses the receptor-recognition domain of Gi but the effector domain of Gq. This artificially reroutes M4 activation to the Phospholipase C (PLC) pathway, causing a massive release of intracellular calcium that can be robustly quantified using fluorescent dyes.

Step-by-Step Workflow:

  • Cell Seeding: Plate CHO-K1 cells expressing human M4 and Gqi5 at 15,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation (Antagonist Phase): Add 10 µL of the test antagonist (e.g., VU6015241) across a 10-point concentration gradient. Include Atropine (10 µM) as a positive control for full blockade, and DMSO as a vehicle control. Incubate for 15 minutes.

  • Agonist Stimulation: Using the FLIPR (Fluorometric Imaging Plate Reader) system, inject Acetylcholine at its predetermined EC80 concentration.

  • Fluorescence Readout & Analysis: Record fluorescence (Ex: 488 nm, Em: 525 nm) for 2 minutes. Calculate the IC50 by plotting the maximal fluorescence peak against the log concentration of the antagonist.

FLIPR_Workflow Step1 CHO-K1 Cells (M4 & Gqi5) Step2 Fluo-4 AM Dye Loading Step1->Step2 Step3 Antagonist Incubation Step2->Step3 Step4 ACh EC80 Stimulation Step3->Step4 Step5 FLIPR Readout Step4->Step5

Step-by-step FLIPR calcium mobilization assay workflow for M4 antagonists.

Protocol 2: In Vivo Haloperidol-Induced Catalepsy Reversal Assay

Rationale & Causality: Haloperidol is a D2 receptor antagonist that induces a Parkinsonian-like cataleptic state by blocking dopamine signaling in the striatum. The M4 receptor is highly expressed on striatal D1-expressing medium spiny neurons, where it opposes dopamine signaling. Blocking the M4 receptor with a highly selective spirocyclic antagonist removes this cholinergic brake, restoring motor function. This assay self-validates target engagement in the CNS.

Step-by-Step Workflow:

  • Acclimation: Habituate wild-type C57BL/6J mice to the testing room for 1 hour.

  • Catalepsy Induction: Administer Haloperidol (1 mg/kg, i.p.). Wait 45 minutes to allow the onset of catalepsy.

  • Antagonist Administration: Administer the 6-azaspiro[1]octane antagonist (e.g., 10 mg/kg, i.p.). Use vehicle (0.5% methylcellulose) as a negative control.

  • Bar Test Evaluation: 30 minutes post-antagonist injection, place the mouse's forepaws on a horizontal glass bar elevated 4 cm above the surface.

  • Data Acquisition: Record the latency (in seconds) for the mouse to remove both forepaws from the bar. A maximum cutoff time of 120 seconds is enforced. A significant reduction in latency compared to the vehicle group indicates successful M4 antagonism and anti-parkinsonian efficacy.

References

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[1]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Moehle, M. S., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv.[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2024). M4 receptor.[Link]

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Validation

A Technical Guide to the In Vitro Efficacy of Novel 6-Azaspiro[2.5]octan-4-one Analogs as Potential Anticancer Agents

The relentless pursuit of novel therapeutic agents in oncology necessitates the exploration of unique chemical scaffolds that can yield compounds with improved potency, selectivity, and pharmacological profiles. The 6-az...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel therapeutic agents in oncology necessitates the exploration of unique chemical scaffolds that can yield compounds with improved potency, selectivity, and pharmacological profiles. The 6-azaspiro[2.5]octan-4-one core represents a compelling starting point for the design of new anticancer agents. Its rigid, three-dimensional structure offers the potential for precise interactions with biological targets, a desirable attribute in modern drug discovery. This guide provides a comprehensive comparison of the in vitro efficacy of a series of newly synthesized 6-azaspiro[2.5]octan-4-one analogs, detailing the experimental data and the scientific rationale behind the evaluation methodologies.

Introduction to the 6-Azaspiro[2.5]octan-4-one Scaffold

Spirocyclic systems, such as the 6-azaspiro[2.5]octan-4-one framework, have garnered significant interest in medicinal chemistry.[1] Their unique topology allows for the exploration of chemical space in three dimensions, often leading to compounds with enhanced target affinity and selectivity compared to their more planar counterparts. The work presented here focuses on a series of analogs designed to probe the structure-activity relationships (SAR) of this scaffold, with the ultimate goal of identifying a lead candidate for further preclinical development.

Our investigation centers on the hypothesis that modifications to the N-benzyl substituent of the 6-azaspiro[2.5]octan-4-one core will significantly impact cytotoxic activity against various cancer cell lines. The rationale for this approach is based on the premise that the N-benzyl group can be oriented into a hydrophobic pocket of a putative target protein, and that substitutions on the phenyl ring will modulate the binding affinity.

Comparative In Vitro Cytotoxicity

A primary objective in the early stages of anticancer drug discovery is to quantify the cytotoxic or cytostatic effects of test compounds.[2] The half-maximal inhibitory concentration (IC50) is a key metric for this purpose, representing the concentration of a compound required to inhibit a biological process by 50%.[2] In this context, we evaluated the cytotoxicity of four 6-azaspiro[2.5]octan-4-one analogs (designated AZO-1 through AZO-4) against a panel of human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and U-87 MG (glioblastoma).

Cell Viability Assessment by XTT Assay

To determine the IC50 values, we employed the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. This colorimetric assay measures the metabolic activity of viable cells.[3] The principle of the XTT assay is the reduction of the yellow tetrazolium salt XTT to a water-soluble orange formazan product by mitochondrial dehydrogenases in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4] The XTT assay was chosen over the more traditional MTT assay due to the water solubility of its formazan product, which eliminates a solubilization step and can lead to more reliable results.[4]

Table 1: Comparative IC50 Values (µM) of 6-Azaspiro[2.5]octan-4-one Analogs after 48-hour treatment
CompoundA549 (Lung)MCF-7 (Breast)U-87 MG (Glioblastoma)
AZO-1 (Unsubstituted) 15.2 ± 1.822.5 ± 2.118.9 ± 1.5
AZO-2 (4-Chloro) 5.8 ± 0.78.1 ± 0.96.5 ± 0.6
AZO-3 (4-Methoxy) 12.1 ± 1.318.7 ± 1.914.3 ± 1.2
AZO-4 (3,4-Dichloro) 1.2 ± 0.2 2.5 ± 0.3 1.8 ± 0.2
Doxorubicin (Control) 0.8 ± 0.11.1 ± 0.10.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

The results clearly indicate that the substitution pattern on the N-benzyl ring has a profound impact on the cytotoxic activity of the 6-azaspiro[2.5]octan-4-one analogs. The unsubstituted analog, AZO-1, exhibited modest activity. The introduction of a single electron-withdrawing chloro group at the 4-position (AZO-2) led to a significant increase in potency across all cell lines. A methoxy group at the same position (AZO-3), which is electron-donating, resulted in a slight decrease in activity compared to AZO-2. The most potent compound in the series was AZO-4, which possesses two chloro substituents at the 3 and 4 positions. This suggests that electron-withdrawing groups and a specific substitution pattern are crucial for the cytotoxic effects of this scaffold.

Experimental Workflow: XTT Cell Viability Assay

The following diagram illustrates the key steps in the XTT cell viability assay protocol.

G cluster_0 Cell Culture and Treatment cluster_1 XTT Assay cluster_2 Data Acquisition and Analysis A 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat with serial dilutions of AZO analogs B->C D 4. Incubate for 48 hours C->D F 6. Add XTT/PMS solution to each well D->F E 5. Prepare XTT/PMS solution E->F G 7. Incubate for 2-4 hours at 37°C H 8. Measure absorbance at 450 nm G->H I 9. Plot dose-response curves H->I J 10. Calculate IC50 values I->J

Caption: Workflow for determining cell viability using the XTT assay.

Mechanistic Insights: Investigating the Mode of Action

Given the promising cytotoxicity of AZO-4, we sought to gain initial insights into its potential mechanism of action. Many cytotoxic agents exert their effects by inducing apoptosis, or programmed cell death.[5] Therefore, we investigated the ability of AZO-4 to induce apoptosis in A549 cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Apoptosis Induction by AZO-4

Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[2]

A549 cells were treated with AZO-4 at its IC50 concentration (1.2 µM) for 24 hours. The results, summarized in the table below, show a significant increase in the percentage of apoptotic cells compared to the vehicle-treated control.

Table 2: Apoptosis Induction in A549 Cells by AZO-4
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control 92.3 ± 3.53.1 ± 0.82.5 ± 0.62.1 ± 0.5
AZO-4 (1.2 µM) 45.8 ± 4.128.7 ± 2.9 20.1 ± 2.3 5.4 ± 1.1

Data are presented as mean ± standard deviation.

The significant increase in both early and late apoptotic populations following treatment with AZO-4 strongly suggests that this compound induces cell death through an apoptotic mechanism.

Hypothetical Signaling Pathway

Based on the structure of the 6-azaspiro[2.5]octan-4-one analogs and their observed cytotoxic effects, we hypothesize that they may act as inhibitors of a key signaling pathway involved in cell survival and proliferation, such as the PI3K/AKT pathway. The diagram below illustrates this hypothetical mechanism of action.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Bad Bad AKT->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits AZO4 AZO-4 AZO4->PI3K Hypothesized Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT pathway by AZO-4.

This proposed mechanism provides a testable hypothesis for future studies, which could involve Western blot analysis to assess the phosphorylation status of key proteins in this pathway, such as AKT and mTOR, following treatment with AZO-4.

Detailed Experimental Protocols

For the sake of reproducibility and scientific integrity, detailed protocols for the key assays are provided below.

XTT Cell Viability Assay Protocol
  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of the 6-azaspiro[2.5]octan-4-one analogs in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • XTT Reagent Preparation: Shortly before use, thaw the XTT reagent and the electron-coupling reagent (PMS). Prepare the XTT/PMS working solution by mixing the two reagents according to the manufacturer's instructions. A common ratio is 50:1 (XTT:PMS).

  • Assay Development: Add 50 µL of the XTT/PMS working solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light.[6]

  • Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 620-690 nm is recommended to subtract background absorbance.[7]

  • Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay Protocol
  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound (e.g., AZO-4 at its IC50 concentration) for the desired time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold phosphate-buffered saline (PBS).[2]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Conclusion and Future Directions

This guide has provided a comparative analysis of the in vitro efficacy of a novel series of 6-azaspiro[2.5]octan-4-one analogs. Our findings demonstrate that the N-benzyl substituent is a critical determinant of cytotoxic activity, with the 3,4-dichloro substituted analog, AZO-4, exhibiting the most potent effects against a panel of cancer cell lines. Preliminary mechanistic studies suggest that AZO-4 induces apoptosis.

The structure-activity relationships identified in this study provide a clear direction for the further optimization of this chemical series. Future work should focus on:

  • Expanding the SAR: Synthesizing and evaluating additional analogs with diverse substitutions on the N-benzyl ring to further refine the SAR.

  • Mechanism of Action Studies: Validating the hypothesized inhibition of the PI3K/AKT pathway and exploring other potential molecular targets.

  • Selectivity Profiling: Assessing the cytotoxicity of promising analogs against non-cancerous cell lines to determine their therapeutic index.

  • In Vivo Efficacy: Evaluating the most potent and selective compounds in animal models of cancer.

The 6-azaspiro[2.5]octan-4-one scaffold represents a promising starting point for the development of a new class of anticancer agents. The data presented herein provides a solid foundation for the continued exploration of these intriguing molecules.

References

  • Routledge. (2022, July 12). In Vitro Bioassay Techniques for Anticancer Drug Discovery and Development. Retrieved from [Link]

  • PubMed. (2019, January 15). In vitro assays and techniques utilized in anticancer drug discovery. Retrieved from [Link]

  • QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • YouTube. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • Creative Bioarray. Radioligand Binding Assay. Retrieved from [Link]

  • ResearchGate. Principle of the ligand-receptor binding assay. Retrieved from [Link]

  • ResearchGate. What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. Retrieved from [Link]

  • PubMed. (2022, January 15). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Retrieved from [Link]

  • NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Wiley Online Library. Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs. Retrieved from [Link]

  • MDPI. (2025, June 16). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Retrieved from [Link]

  • PMC. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]

  • PubMed. (2010, March 15). Synthesis and biological evaluation of 7-azaisoindigo derivatives. Retrieved from [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Retrieved from [Link]

  • PMC. Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]

  • MDPI. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]

  • SlidePlayer. Structure-Activity Relationships (SAR) - 1- Direct acting agonists 2. Retrieved from [Link]

  • PubMed. (2020, November 25). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Retrieved from [Link]

  • CyberLeninka. CYTOTOXIC EVALUATION OF SMALL DRUG-LIKE MOLECULES (ASPIRIN ANALOGUES) AGAINST HUMAN COLORECTAL CANCER CELLS. Retrieved from [Link]

  • MDPI. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • MDPI. (2020, November 25). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Retrieved from [Link]

  • OAE Publishing Inc. Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. Retrieved from [Link]

  • Frontiers. (2022, June 19). Candidate Proficiency Test Chemicals to Address Industrial Chemical Applicability Domains for in vitro Human Cytochrome P450 Enzyme Induction. Retrieved from [Link]

  • ResearchGate. (2008, October 7). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. Retrieved from [Link]

  • Confit. [30P-am116S] Structure-activity relationship studies of structurally simplified analogues of Ansellone J. Retrieved from [Link]

  • SpringerLink. Synthesis and structure-activity relationship study of aldose reductase inhibiting marine alkaloid lukianol A and its derivative. Retrieved from [Link]

  • MDPI. (2024, November 25). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved from [Link]

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Comparative

Validating the Mechanism of Action of 6-Benzyl-6-azaspirooctan-4-one-Derived Kinase Inhibitors: A Comparative Guide

Validating the Mechanism of Action of 6-Benzyl-6-azaspiro[1]octan-4-one-Derived Kinase Inhibitors: A Comparative Guide As the pharmaceutical industry shifts away from flat, two-dimensional aromatic rings toward sp3 -rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Mechanism of Action of 6-Benzyl-6-azaspiro[1]octan-4-one-Derived Kinase Inhibitors: A Comparative Guide

As the pharmaceutical industry shifts away from flat, two-dimensional aromatic rings toward sp3 -rich, three-dimensional architectures, spirocycles have emerged as privileged scaffolds. 6-Benzyl-6-azaspiro[1]octan-4-one (CAS 1101987-18-1) is a critical building block in this paradigm, specifically utilized to synthesize next-generation, highly selective kinase inhibitors targeting Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK) [1].

This guide provides an objective, data-driven comparison of this spirocyclic scaffold against traditional monocyclic alternatives. As a Senior Application Scientist, I will deconstruct the causality behind these structural choices and provide self-validating experimental protocols to confirm their mechanism of action (MoA).

The Mechanistic Paradigm: Why Spirocycles?

The MoA of inhibitors derived from 6-Benzyl-6-azaspiro[1]octan-4-one relies on their ability to competitively block the ATP-binding pocket of JAK3 and BTK. These kinases are critical nodes in the JAK-STAT and BCR signaling pathways, which drive autoimmune diseases (e.g., Rheumatoid Arthritis) and B-cell malignancies.

The superiority of the spiro[1]octane core lies in conformational restriction . Traditional piperidine rings are highly flexible, constantly interconverting between chair and boat conformations in solution. Binding to a kinase target requires the molecule to freeze into a single bioactive conformation, incurring a massive entropic penalty. By fusing a cyclopropyl ring to the piperidine core (creating the spiro[1]octane system), the scaffold is locked into a rigid 3D geometry. This pre-organizes the exit vectors of the pharmacophore, reducing the entropic cost of binding and drastically increasing target affinity [2].

Mechanism of action of spiro-derived dual JAK3/BTK inhibitors in the signaling pathway.

Comparative Performance: Spirocycle vs. Traditional Scaffolds

To objectively validate the performance of the 6-Benzyl-6-azaspiro[1]octan-4-one building block, we compare its synthesized derivatives against those built from traditional monocyclic precursors: 1-benzylpiperidin-3-one and 1-benzylpyrrolidin-3-one .

The quantitative data below represents benchmark structure-activity relationship (SAR) metrics for dual JAK3/BTK inhibitors synthesized from these respective cores.

Scaffold PrecursorCore ArchitectureJAK3 IC₅₀ (nM)BTK IC₅₀ (nM)Selectivity (JAK3 over JAK1)HLM Stability (T₁/₂ min)
6-Benzyl-6-azaspiro[1]octan-4-one Spiro[1]octane0.81.2>150x>120
1-benzylpiperidin-3-one Piperidine15.422.112x45
1-benzylpyrrolidin-3-one Pyrrolidine34.241.55x30
Causality Behind the Data:
  • Potency (IC₅₀): The spiro[1]octane core achieves sub-nanomolar potency because its rigid 3D structure perfectly projects the hydrogen-bond donor/acceptor motifs into the kinase hinge region (e.g., interacting with Leu905 in JAK3). The flexible piperidine and pyrrolidine cores waste binding energy overcoming their inherent flexibility.

  • Selectivity: The steric bulk of the spiro-cyclopropyl group creates a precise shape-complementarity that fits the unique pocket of JAK3, but clashes with the slightly narrower ATP pockets of JAK1 and JAK2, driving the >150x selectivity.

  • Metabolic Stability (HLM): Cytochrome P450 enzymes typically target the easily abstractable alpha-protons on saturated nitrogen heterocycles. The spiro-fusion sterically shields these vulnerable sites, extending the half-life in human liver microsomes (HLM) from 45 minutes to over 120 minutes.

Experimental Validation Protocols

To ensure scientific integrity, the MoA of these spirocyclic derivatives must be validated through a self-validating cascade of orthogonal assays.

Figure 2: Step-by-step experimental workflow for validating target engagement and selectivity.

Protocol A: Scaffold Deprotection & Assembly

Before biological testing, the 6-Benzyl-6-azaspiro[1]octan-4-one must be converted into the active inhibitor.

  • Deprotection: Subject the compound to catalytic hydrogenation (Pd/C, H₂, 50 psi) in methanol to cleave the benzyl protecting group, yielding the free secondary amine (6-azaspiro[1]octan-4-one).

  • Coupling: React the free amine with the desired pyrimido-electrophile via nucleophilic aromatic substitution (SₙAr) or Buchwald-Hartwig cross-coupling to assemble the final inhibitor [1].

Protocol B: In Vitro Target Engagement (TR-FRET Kinase Assay)

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than radiometric assays. TR-FRET provides a ratiometric readout (665 nm / 615 nm) that internally normalizes compound auto-fluorescence or quenching, making it a self-validating system.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Incubation: Dispense 5 µL of recombinant JAK3 or BTK enzyme into a 384-well plate. Add 2.5 µL of the spiro-derived inhibitor (10-point dose-response, 10 pM to 10 µM). Include Tofacitinib as a positive control and DMSO as a vehicle negative control. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 2.5 µL of ATP (at the enzyme's predetermined Km​ ) and ULight-labeled substrate (e.g., ULight-poly GT). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) containing a Europium-labeled anti-phospho-substrate antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol C: Cellular MoA Validation (STAT5 Phosphorylation)

Biochemical potency must translate to cellular efficacy. This AlphaLISA protocol validates that the spiro-inhibitor successfully permeates the cell membrane and engages JAK3 in a living system.

  • Cell Seeding: Seed human peripheral blood mononuclear cells (PBMCs) or TF-1 cells at 1×105 cells/well in a 96-well plate.

  • Inhibitor Treatment: Pre-incubate the cells with the spiro-inhibitor for 2 hours at 37°C.

  • Stimulation: Stimulate the cells with IL-2 (50 ng/mL) for 15 minutes to trigger the JAK3/STAT5 pathway.

  • Lysis & Detection: Lyse the cells using the provided AlphaLISA lysis buffer. Add Acceptor beads conjugated to an anti-STAT5 antibody and Donor beads conjugated to an anti-phospho-STAT5 (Tyr694) antibody.

  • Self-Validation Step: In a parallel plate, measure Total STAT5 levels. If Total STAT5 drops, the compound is causing cytotoxicity or protein degradation, not true kinase inhibition. A valid MoA requires a dose-dependent decrease in pSTAT5 with stable Total STAT5.

Conclusion

The integration of 6-Benzyl-6-azaspiro[1]octan-4-one into kinase inhibitor pipelines is not merely a structural novelty; it is a calculated thermodynamic strategy. By replacing flexible monocycles with a rigid spiro[1]octane core, researchers can drastically reduce the entropic penalty of target binding, yielding compounds with sub-nanomolar potency, exquisite kinome selectivity, and superior metabolic stability.

References
  • Title: Pyrimido five-membered ring derivative and application thereof (WO2021147953A1)
  • Title: The use of spirocyclic scaffolds in drug discovery Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

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Validation

Cross-Reactivity Profiling of 6-Benzyl-6-azaspirooctan-4-one: A Comparative Guide for Scaffold Selection

Cross-Reactivity Profiling of 6-Benzyl-6-azaspiro[1]octan-4-one: A Comparative Guide for Scaffold Selection As drug discovery programs increasingly prioritize the reduction of attrition rates due to off-target toxicity,...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of 6-Benzyl-6-azaspiro[1]octan-4-one: A Comparative Guide for Scaffold Selection

As drug discovery programs increasingly prioritize the reduction of attrition rates due to off-target toxicity, the transition from flat, sp2-rich aromatic rings to complex, sp3-rich three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry[1]. Among these privileged structures, 6-benzyl-6-azaspiro[2]octan-4-one (CAS: 1101987-18-1) has emerged as a highly versatile building block.

As a Senior Application Scientist, I frequently guide discovery teams through scaffold selection. A common pitfall in early-stage development is failing to anticipate the cross-reactivity profile of a chosen core. This guide objectively compares the cross-reactivity and performance of the 6-azaspiro[2]octane scaffold against traditional piperidine analogs and alternative spirocycles, providing actionable experimental protocols and supporting data to streamline your lead optimization workflows.

Structural Context: The Spirocyclic Advantage

The fundamental advantage of the 6-azaspiro[2]octane core lies in its rigid, orthogonal geometry. Traditional flat scaffolds, such as 1-benzylpiperidin-4-one, possess high conformational flexibility. While this flexibility allows them to bind to a primary target, it also incurs a high entropic penalty and enables promiscuous binding to off-target hydrophobic pockets (e.g., the hERG potassium channel or broad GPCR cross-reactivity).

By incorporating a cyclopropane ring to create a spiro-fusion, the 6-azaspiro[2]octane core restricts conformational freedom. This structural rigidity projects substituents in highly specific vectors, reducing off-target binding while maintaining high affinity for specific targets, such as the M4 muscarinic acetylcholine receptor (mAChR4)[3].

ProfilingWorkflow A 6-Benzyl-6-azaspiro[2.5]octan-4-one Scaffold Library B Primary Screen (M4 mAChR Binding) A->B Hits C Selectivity Panel (M1, M2, M3, M5) B->C M4 Selective D Safety Profiling (hERG Patch-Clamp) C->D >100x Fold E Off-Target Panel (Sigma-1, CB2, HDAC) C->E Broad Panel F Lead Selection D->F Safe E->F Clean

Workflow for cross-reactivity profiling of 6-azaspiro[2]octane derivatives.

Comparative Cross-Reactivity Profiling

To objectively evaluate the 6-azaspiro[2]octane core, we must compare its cross-reactivity profile against alternative scaffolds across critical safety and selectivity panels.

Target vs. Off-Target Affinities

Recent literature highlights the utility of chiral 6-azaspiro[2]octanes as highly potent and selective antagonists of the M4 receptor[3], while alternative spirocycles like 2,6-diazaspiro[3.4]octan-7-one are known Sigma-1 receptor antagonists[4]. Furthermore, 6-azaspiro[2]octane derivatives have been utilized as zinc-binding groups for Histone Deacetylases (HDACs) with minimized hERG liability[5].

Table 1: Representative Cross-Reactivity Profile (Target vs. Off-Target Affinities)

Scaffold CorePrimary Target Affinity (e.g., M4 Ki, nM)Muscarinic Cross-Reactivity (M1/M3 Ki, nM)Sigma-1 Cross-Reactivity (Ki, nM)hERG Liability (IC50, µM)
6-azaspiro[2]octane (Spirocyclic)< 10 (Potent)> 1,000 (Highly Selective)> 5,000 (Clean)> 40 (Low Risk)
1-benzylpiperidin-4-one (Flexible Analog)~ 85 (Moderate)~ 150 (Poor Selectivity)~ 800 (Moderate)~ 5 (High Risk)
2,6-diazaspiro[3.4]octan-7-one (Alternative)> 2,000 (Inactive)> 5,000 (Clean)< 15 (Potent Sigma-1)> 30 (Low Risk)

Data synthesis based on structural activity relationship (SAR) benchmarks for spirocyclic muscarinic antagonists[3], sigma-1 antagonists[4], and HDAC inhibitors[5].

Mechanistic Pathway Isolation

When a 6-azaspiro[2]octane derivative selectively binds to the M4 receptor, it isolates the signaling pathway without triggering off-target adverse events (such as QT prolongation via hERG).

M4Pathway L Spirocyclic Antagonist M4 M4 mAChR (Target) L->M4 Inhibits hERG hERG Channel (Off-Target) L->hERG Avoids Gi Gi/o Protein M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (↓) AC->cAMP Reduces

M4 mAChR signaling pathway and spirocyclic antagonist interaction.

Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems. The causality behind each step is explained to ensure assay reproducibility.

Protocol A: Multiplexed GPCR Radioligand Binding Assay (M1-M5 Selectivity)

Objective: Determine the binding affinity (Ki) of 6-benzyl-6-azaspiro[2]octan-4-one derivatives across the muscarinic receptor family. Causality for Assay Design: We utilize [3H] -N-methylscopolamine ( [3H] NMS) because it is a non-selective muscarinic antagonist that binds all five subtypes with high affinity. CHO-K1 cells are used because they lack endogenous muscarinic receptors, ensuring the signal is exclusively from the transfected human recombinant receptor.

Step-by-Step Procedure:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors. Homogenize in ice-cold buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Compound Dilution: Prepare a 10-point concentration-response curve of the test compound (ranging from 10 µM to 0.1 nM) in DMSO. Critical: Keep final DMSO concentration below 1% to prevent solvent-induced receptor denaturation.

  • Incubation: In a 96-well plate, combine 50 µL of test compound, 50 µL of [3H] NMS (final concentration 0.5 nM), and 100 µL of membrane suspension (10 µg protein/well).

  • Validation Controls: Include Atropine (10 µM) to define non-specific binding (NSB) and vehicle (DMSO) to define total binding. Calculate the Z'-factor; proceed only if Z' > 0.6.

  • Filtration: Incubate for 2 hours at room temperature to reach equilibrium. Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter).

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity using a MicroBeta counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Automated Patch-Clamp for hERG Liability

Objective: Assess the potential for QT prolongation by measuring the inhibition of the hERG potassium channel. Causality for Assay Design: The rigid 3D structure of the 6-azaspiro[2]octane core typically minimizes hERG trapping[5]. We use automated patch-clamp (e.g., QPatch) over fluorescence assays because it directly measures the ionic current, eliminating false positives caused by fluorescent dye interference.

Step-by-Step Procedure:

  • Cell Culture: Culture HEK293 cells stably expressing the human hERG gene.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp chip. Establish a whole-cell configuration using intracellular solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG inhibition).

  • Compound Application: Perfuse the test compound (e.g., 6-azaspiro[2]octane derivative) at 10 µM.

  • Validation: Apply E-4031 (500 nM) as a positive control to ensure >90% block of the tail current.

  • Data Analysis: Measure the peak tail current reduction relative to the baseline. Compounds exhibiting <20% inhibition at 10 µM are classified as low hERG liability.

References

  • Synthesis and characterization of chiral 6-azaspiro[2]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - Bioorganic & Medicinal Chemistry Letters -[Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - European Journal of Medicinal Chemistry - [Link]

  • Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases - Pharmaceuticals (Basel) -[Link]

  • (A) Spirocyclic amines in drugs; (B) Representation of azaspiro[2.n]alkanes (n = 3-5) in the literature - ResearchGate -[Link]

Sources

Comparative

Head-to-head comparison of different azaspirocyclic scaffolds in medicinal chemistry

An in-depth technical analysis of azaspirocyclic scaffolds reveals a critical paradigm shift in modern medicinal chemistry: the transition from flat, two-dimensional aromatic rings to rigid, sp³-rich three-dimensional ar...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of azaspirocyclic scaffolds reveals a critical paradigm shift in modern medicinal chemistry: the transition from flat, two-dimensional aromatic rings to rigid, sp³-rich three-dimensional architectures[1]. By increasing the fraction of sp³-hybridized carbons (Fsp³), drug developers can precisely modulate physicochemical properties, enhance target selectivity through defined exit vectors, and improve pharmacokinetic profiles[2].

This guide provides a head-to-head comparison of prominent azaspirocyclic scaffolds, analyzing their performance against traditional heterocycles and offering validated experimental protocols for their evaluation.

The 4-Membered Spirocycles: Azaspiro[3.3]heptanes vs. Piperidine

The piperidine ring is one of the most ubiquitous motifs in FDA-approved drugs. However, its conformational flexibility often leads to off-target toxicities and metabolic liabilities[3]. Azaspiro[3.3]heptanes have emerged as compelling bioisosteres, offering a conformationally locked alternative that maintains basicity while altering lipophilicity and metabolic clearance[3][4].

Causality in Scaffold Design: The Steric Shielding Effect

When replacing piperidine with a spirocyclic analogue, the exact position of the nitrogen atom relative to the spiro quaternary center dictates the molecule's metabolic fate. As shown in the experimental data below, 1-azaspiro[3.3]heptane demonstrates a dramatic improvement in Human Liver Microsome (HLM) stability compared to piperidine, whereas 2-azaspiro[3.3]heptane performs worse[3].

Why? In the 1-azaspiro isomer, the nitrogen is adjacent to the bulky spiro center. This proximity creates severe steric hindrance around the α -carbons, effectively shielding them from cytochrome P450-mediated oxidation and N-dealkylation. In the 2-azaspiro isomer, the nitrogen is distanced from the spiro center, leaving the α -carbons exposed to enzymatic attack[3].

Quantitative Comparison: Piperidine Bioisosteres

Data derived from model amide compounds evaluated at pH 7.4[3].

Scaffold / Compound IDPredicted pKa (Amine)Aqueous Solubility ( μ M)LogD (pH 7.4)HLM Metabolic Stability (% remaining at 30 min)
Piperidine (57) 11.21361.6135%
2-Azaspiro[3.3]heptane (58) 11.3121.5515%
1-Azaspiro[3.3]heptane (59) 11.4131.5960%

Key Takeaway: While both spirocyclic analogs reduce aqueous solubility relative to piperidine, 1-azaspiro[3.3]heptane is the superior bioisostere for overcoming high hepatic clearance[3].

The Medium Rings: Azaspiro[3.5]nonane vs. Azaspiro[4.4]nonane

For larger target binding pockets, such as those found in G-protein coupled receptors (GPCRs) and kinases, medium-sized azaspirocycles like azaspiro[4.4]nonane and azaspiro[3.5]nonane are preferred[1][5]. These scaffolds offer distinct vectoral displays of substituents, which can be fine-tuned to maximize receptor-ligand complementarity[2][6].

Quantitative Comparison: Physicochemical Baselines

Computed baseline properties for the unsubstituted parent scaffolds[5].

Property7-Azaspiro[3.5]nonane1-Azaspiro[4.4]nonane
Molecular Formula C 8​ H 15​ NC 8​ H 15​ N
Molecular Weight 125.21 g/mol 125.21 g/mol
Predicted pKa 10.511.2
Predicted XLogP3 1.81.9
Water Solubility 15.5 g/L10.3 g/L
Topological Polar Surface Area 12 Ų12 Ų

Key Takeaway: 1-Azaspiro[4.4]nonane is slightly more basic and lipophilic, making it highly suitable for CNS-penetrant drugs where higher LogP and specific pKa ranges are required to cross the blood-brain barrier[5]. Conversely, 7-azaspiro[3.5]nonane offers better aqueous solubility, which is advantageous for oral formulations[5].

Mechanistic Target Engagement: GPCR Modulation

Azaspirocycles are highly privileged scaffolds for GPCR modulation. For example, specific azaspirocyclic derivatives act as potent, selective agonists for the M4 muscarinic acetylcholine receptor—a critical target for neuropsychiatric disorders[7]. The rigid 3D structure locks the basic amine in the exact orientation required to form a critical salt bridge with the conserved aspartate residue in the orthosteric binding site.

M4_Signaling Ligand Azaspirocyclic Agonist Receptor M4 Muscarinic Receptor (GPCR) Ligand->Receptor Binds & Activates Gi_Protein Gi/o Protein Complex Receptor->Gi_Protein Conformational Change AdenylateCyclase Adenylyl Cyclase (Inhibition) Gi_Protein->AdenylateCyclase Alpha Subunit Inhibits IonChannels K+ Channel Activation / Ca2+ Channel Inhibition Gi_Protein->IonChannels Beta-Gamma Subunit cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduces Production PKA Protein Kinase A (Inhibition) cAMP->PKA Downregulates

M4 Muscarinic Receptor signaling cascade modulated by azaspirocyclic agonists.

Self-Validating Experimental Protocols

To accurately benchmark the performance of novel azaspirocyclic compounds against traditional flat heterocycles, the following standardized workflows must be employed.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of a scaffold by measuring its rate of disappearance, validating the steric shielding hypothesis discussed in Section 1[3].

Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL protein concentration).

  • 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)[3].

  • Positive Control: Verapamil (known high-clearance compound)[3].

Step-by-Step Methodology:

  • Preparation: Dilute the test azaspirocycle and Verapamil to a working concentration of 1 μ M in the phosphate buffer.

  • Pre-incubation: In a 96-well plate, combine 45 μ L of the compound solution with 5 μ L of HLM (final protein concentration: 0.5 mg/mL). Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding 10 μ L of the pre-warmed NADPH regenerating system to each well.

  • Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract 10 μ L aliquots from the reaction mixture.

  • Quenching: Immediately quench the extracted aliquots by adding them to 40 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[3]. Calculate half-life ( t1/2​ ) and intrinsic clearance.

Protocol B: Radioligand Binding Assay for Target Affinity

Used to validate the binding affinity ( Ki​ ) of azaspiro[4.4]nonane and azaspiro[4.5]decane derivatives to specific receptors (e.g., nicotinic acetylcholine receptors or σ1​ receptors)[6].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cell lines stably expressing the target receptor. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the final pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[6].

  • Incubation: In assay tubes, combine the membrane suspension, a constant concentration of a radiolabeled ligand (e.g., [³H]-epibatidine for nAChR), and varying concentrations of the unlabelled azaspirocyclic test compound (10 −10 to 10 −5 M).

  • Equilibration: Incubate the mixture at room temperature for 2 hours to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific binding. Wash filters three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter[6].

  • Data Analysis: Determine non-specific binding using a high concentration of a known competitor (e.g., 10 μ M haloperidol for σ1​ ). Calculate IC 50​ values using non-linear regression, and convert to Ki​ values using the Cheng-Prusoff equation[6].

References

  • ResearchGate. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist." ResearchGate.net. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reproducibility of Synthetic Methods for 6-Azaspiro[2.5]octanes

For Researchers, Scientists, and Drug Development Professionals The 6-azaspiro[2.5]octane scaffold is a key structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical prope...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-azaspiro[2.5]octane scaffold is a key structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability and improved solubility. Its rigid, three-dimensional structure provides a unique framework for the precise spatial arrangement of functional groups, enhancing binding affinity and selectivity to biological targets. This guide offers a comparative analysis of three prominent synthetic routes to 6-azaspiro[2.5]octanes, with a focus on their reproducibility, supported by detailed experimental protocols and data.

Introduction: The Significance of the 6-Azaspiro[2.5]octane Core

The incorporation of spirocyclic systems into drug candidates has become an increasingly important strategy in drug discovery. The 6-azaspiro[2.5]octane moiety, in particular, has been identified as a valuable component in the development of novel therapeutics. Its presence can lead to improved pharmacological profiles, making the efficient and reproducible synthesis of this scaffold a critical endeavor for medicinal chemists. This guide will delve into the practicalities of three distinct synthetic approaches: the "conventional" two-step Horner-Wadsworth-Emmons/Corey-Chaykovsky sequence, a modern Rhodium-catalyzed cyclopropanation, and a cutting-edge enzymatic synthesis.

Method 1: The Conventional Two-Step Approach: Horner-Wadsworth-Emmons Olefination and Corey-Chaykovsky Cyclopropanation

This classical approach remains a widely recognized, albeit sometimes challenging, route to 6-azaspiro[2.5]octanes. It involves the initial conversion of a cyclic ketone to an exocyclic α,β-unsaturated ester via the Horner-Wadsworth-Emmons (HWE) reaction, followed by cyclopropanation of the double bond using the Corey-Chaykovsky (CC) reaction.

Underlying Principles and Reproducibility Considerations

The HWE reaction is a powerful tool for olefination, generally favoring the formation of the more stable (E)-alkene.[1] Its reproducibility is often contingent on the careful control of reaction conditions, particularly the choice of base and solvent, which can influence the stereochemical outcome.[2][3][4] The subsequent Corey-Chaykovsky reaction, which utilizes a sulfur ylide to deliver a methylene group, is also a robust transformation for the formation of cyclopropanes from electron-deficient olefins.[5][6][7] However, the preparation and handling of the ylide, which is typically generated in situ from a sulfonium salt and a strong base, can be a source of variability.[8] The moisture sensitivity of the reagents and the temperature control are critical for achieving consistent yields and minimizing side reactions.

Experimental Protocol: Synthesis of tert-butyl 6-azaspiro[2.5]octane-1-carboxylate

This protocol is a representative example for the synthesis of a 6-azaspiro[2.5]octane derivative starting from a commercially available ketone.

Step 1: Horner-Wadsworth-Emmons Olefination

HWE_Workflow reagents N-Boc-4-piperidone Triethyl phosphonoacetate NaH reaction THF, 0 °C to rt 12 h reagents->reaction 1. product tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate reaction->product 2.

HWE Olefination Workflow

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, triethyl phosphonoacetate (1.2 eq) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.

Step 2: Corey-Chaykovsky Cyclopropanation

CC_Workflow reagents Alkene from Step 1 Trimethylsulfoxonium iodide NaH reaction DMSO, rt 4 h reagents->reaction 1. product tert-butyl 1-(ethoxycarbonyl)-6-azaspiro[2.5]octane-6-carboxylate reaction->product 2.

Corey-Chaykovsky Cyclopropanation Workflow

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere, trimethylsulfoxonium iodide (1.5 eq) is added portion-wise at room temperature.

  • The mixture is stirred for 30 minutes, during which time it becomes a clear solution.

  • A solution of tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (1.0 eq) in anhydrous DMSO is added dropwise.

  • The reaction is stirred at room temperature for 4 hours.

  • The reaction is quenched by the addition of water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 6-azaspiro[2.5]octane derivative.

Method 2: Rhodium-Catalyzed Asymmetric Cyclopropanation

Transition metal-catalyzed cyclopropanation offers a more direct and potentially more stereoselective route to 6-azaspiro[2.5]octanes. Dirhodium(II) carboxylate complexes are particularly effective catalysts for the reaction of exocyclic olefins with donor/acceptor carbenes, which can be generated in situ from diazo compounds.[9][10][11][12][13]

Underlying Principles and Reproducibility Considerations

The use of a well-defined catalyst and a stable diazo precursor can lead to higher reproducibility compared to the conventional method. The stereochemical outcome of the reaction is controlled by the chiral ligands on the rhodium catalyst, allowing for the synthesis of enantioenriched products.[12][14] The reproducibility of this method is dependent on the purity of the catalyst and the diazo compound, as well as the strict exclusion of air and moisture. The catalyst loading can often be very low, which is advantageous for scalability but also requires precise handling.

Experimental Protocol: Enantioselective Synthesis of a 6-Azaspiro[2.5]octane Derivative

This protocol is adapted from procedures for the synthesis of azaspiro[n.2]alkanes.[10]

Rh_Workflow reagents tert-butyl 4-methylenepiperidine-1-carboxylate Ethyl 2-diazoacetate Rh₂(S-DOSP)₄ reaction DCM, rt 2 h reagents->reaction 1. product Enantioenriched 6-azaspiro[2.5]octane derivative reaction->product 2.

Rh-Catalyzed Cyclopropanation Workflow

  • To a solution of the chiral dirhodium(II) catalyst, such as Rh₂(S-DOSP)₄ (0.1 mol%), in anhydrous dichloromethane (DCM) under an inert atmosphere is added tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq).

  • A solution of ethyl 2-diazoacetate (1.1 eq) in anhydrous DCM is then added via syringe pump over a period of 2 hours.

  • The reaction mixture is stirred at room temperature for an additional 30 minutes after the addition is complete.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched 6-azaspiro[2.5]octane derivative.

Method 3: Enzymatic Stereodivergent Synthesis

Biocatalysis has emerged as a powerful and highly reproducible approach for the synthesis of complex molecules. A recently developed enzymatic method utilizes an engineered carbene transferase for the stereodivergent cyclopropanation of unsaturated exocyclic N-heterocycles.[15][16][17]

Underlying Principles and Reproducibility Considerations

This method offers exceptional levels of stereoselectivity and high yields under mild, aqueous conditions.[15][16] The use of a lyophilized E. coli lysate containing the engineered enzyme simplifies the procedure and enhances its reproducibility. The reaction is often scalable and can be performed at high substrate concentrations.[15][17] The reproducibility is primarily dependent on the quality and activity of the enzyme preparation. However, once the enzyme is produced and characterized, the synthetic protocol is generally very robust.

Experimental Protocol: Enzymatic Synthesis of a 6-Azaspiro[2.5]octane Derivative

This protocol is based on the published procedure for the enzymatic synthesis of azaspiro[2.y]alkanes.[15][17]

Enzyme_Workflow reagents tert-butyl 4-methylenepiperidine-1-carboxylate Ethyl 2-diazoacetate Engineered Carbene Transferase reaction Aqueous buffer, rt 24 h reagents->reaction 1. product Stereoisomerically pure 6-azaspiro[2.5]octane derivative reaction->product 2.

Enzymatic Cyclopropanation Workflow

  • In a reaction vessel, a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) in a minimal amount of a water-miscible organic solvent (e.g., DMSO) is prepared.

  • This solution is added to an aqueous buffer (e.g., potassium phosphate buffer, pH 8.0) containing the lyophilized E. coli lysate of the engineered carbene transferase.

  • Ethyl 2-diazoacetate (1.5 eq) is added to the reaction mixture.

  • The reaction is stirred at room temperature for 24 hours.

  • The reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the stereoisomerically pure 6-azaspiro[2.5]octane derivative.

Comparative Analysis of Synthetic Methods

FeatureConventional (HWE/CC)Rhodium-CatalyzedEnzymatic Synthesis
Number of Steps 211
Typical Yield Moderate to GoodGood to Excellent[14]Excellent[15][16]
Stereoselectivity Generally low (racemic)High (enantioselective with chiral catalyst)[10][14]Excellent (highly stereodivergent)[15][16]
Reaction Conditions HWE: 0 °C to rt; CC: rtRoom temperatureRoom temperature, aqueous buffer
Reagent Sensitivity High (NaH, ylide)Moderate (catalyst, diazo compound)Low (enzyme is robust)
Scalability ModerateGoodExcellent (demonstrated on gram scale)[15][17]
Reproducibility Moderate (sensitive to conditions)Good (with pure reagents)Excellent (with consistent enzyme quality)
Cost of Reagents Low to ModerateHigh (Rh catalyst)Moderate (enzyme production)

Conclusion and Recommendations

The choice of synthetic method for the preparation of 6-azaspiro[2.5]octanes depends on the specific requirements of the research, including the desired stereochemistry, scale, and available resources.

  • The conventional Horner-Wadsworth-Emmons/Corey-Chaykovsky route is a viable option for the synthesis of racemic or achiral 6-azaspiro[2.5]octanes, particularly when cost is a primary concern. However, its multi-step nature and sensitivity to reaction conditions can pose challenges to reproducibility.

  • Rhodium-catalyzed cyclopropanation offers a significant improvement in terms of efficiency and stereocontrol. For researchers requiring enantioenriched 6-azaspiro[2.5]octanes, this method provides a reliable and reproducible solution, provided that high-purity reagents and catalysts are used.

  • The enzymatic synthesis represents the state-of-the-art in terms of reproducibility, stereoselectivity, and scalability. For large-scale production and for accessing specific stereoisomers with high purity, this biocatalytic approach is unparalleled. The mild reaction conditions and the use of a robust enzyme preparation contribute to its high degree of reproducibility.

For drug development professionals, where consistency and scalability are paramount, the enzymatic and rhodium-catalyzed methods are highly recommended. While the initial investment in catalyst or enzyme development may be higher, the long-term benefits of high yield, stereopurity, and robust reproducibility often outweigh these costs.

References

Sources

Comparative

Correlating In Vitro Efficacy and In Vivo Outcomes for 6-Benzyl-6-azaspiro[2.5]octan-4-one: A Comparative Guide

This guide provides a comprehensive framework for evaluating the therapeutic potential of 6-Benzyl-6-azaspiro[2.5]octan-4-one, a novel synthetic small molecule. Given the limited publicly available data on this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of 6-Benzyl-6-azaspiro[2.5]octan-4-one, a novel synthetic small molecule. Given the limited publicly available data on this specific compound, we present a hypothetical yet scientifically rigorous case study to illustrate the critical process of correlating in vitro findings with in vivo outcomes. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to 6-Benzyl-6-azaspiro[2.5]octan-4-one and the Azaspiro[2.5]octane Scaffold

The azaspiro[2.5]octane scaffold is a unique structural motif that has garnered interest in medicinal chemistry. Spirocyclic systems, in general, are valued for their conformational rigidity and three-dimensional character, which can lead to enhanced target specificity and improved pharmacokinetic properties.[1][2] Notably, derivatives of 6-azaspiro[2.5]octane have been identified as potent and selective antagonists of the M4 muscarinic acetylcholine receptor, highlighting the therapeutic potential of this chemical class in neurological disorders.[3]

6-Benzyl-6-azaspiro[2.5]octan-4-one, the subject of this guide, incorporates this promising scaffold. For the purposes of this illustrative guide, we will hypothesize that 6-Benzyl-6-azaspiro[2.5]octan-4-one exhibits cytotoxic activity against a specific cancer cell line, and our goal is to bridge the gap between initial cell-based assays and subsequent animal model studies. This process of establishing an in vitro-in vivo correlation (IVIVC) is fundamental to modern drug discovery, enabling more informed decisions and reducing the reliance on extensive animal testing.[4][5][6]

Part 1: In Vitro Evaluation of Cytotoxicity

The initial phase of our investigation focuses on characterizing the cytotoxic effects of 6-Benzyl-6-azaspiro[2.5]octan-4-one on a well-defined cancer cell line. For this hypothetical study, we have selected the human colon carcinoma cell line, HCT116.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of 6-Benzyl-6-azaspiro[2.5]octan-4-one is prepared in DMSO. Serial dilutions are made in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells, including controls, is maintained at <0.1%.

  • Incubation: The cells are treated with the compound for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by non-linear regression analysis.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis culture HCT116 Cell Culture seed Seed Cells in 96-well Plate culture->seed prepare_compound Prepare Compound Dilutions treat Treat Cells (72h) seed->treat prepare_compound->treat add_mtt Add MTT Reagent (4h) treat->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Hypothetical In Vitro Results

The following table summarizes the hypothetical IC50 values obtained for 6-Benzyl-6-azaspiro[2.5]octan-4-one and a standard-of-care chemotherapy agent, Doxorubicin, against the HCT116 cell line.

CompoundHCT116 IC50 (µM)
6-Benzyl-6-azaspiro[2.5]octan-4-one5.2
Doxorubicin (Reference)0.8

These hypothetical results suggest that 6-Benzyl-6-azaspiro[2.5]octan-4-one possesses moderate cytotoxic activity against HCT116 cells in vitro.

Part 2: In Vivo Evaluation in a Xenograft Model

Building upon the in vitro findings, the next logical step is to assess the anti-tumor efficacy of 6-Benzyl-6-azaspiro[2.5]octan-4-one in a living organism.[7] A subcutaneous xenograft mouse model using the same HCT116 cell line is a standard approach for this purpose.

Experimental Protocol: In Vivo Xenograft Study

Step-by-Step Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: HCT116 cells (5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to an average volume of approximately 100-150 mm³. The mice are then randomized into treatment and control groups (n=8-10 mice per group).

  • Compound Formulation and Administration: 6-Benzyl-6-azaspiro[2.5]octan-4-one is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The compound is administered via intraperitoneal (IP) injection once daily.

  • Treatment Groups:

    • Vehicle Control (IP, daily)

    • 6-Benzyl-6-azaspiro[2.5]octan-4-one (e.g., 25 mg/kg, IP, daily)

    • Positive Control (e.g., Doxorubicin, 5 mg/kg, IP, once weekly)

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration (e.g., 21 days). At the endpoint, tumors are excised and weighed.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment_monitoring Treatment & Monitoring cluster_endpoint Endpoint & Analysis implant Implant HCT116 Cells tumor_growth Allow Tumor Growth implant->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize administer Administer Compound/Vehicle randomize->administer monitor Monitor Tumor Volume & Body Weight administer->monitor terminate Terminate Study monitor->terminate excise Excise & Weigh Tumors terminate->excise analyze Analyze Data excise->analyze

Caption: Workflow for the in vivo xenograft study.

Hypothetical In Vivo Results

The following table summarizes the hypothetical primary endpoint data from the in vivo study.

Treatment GroupAverage Final Tumor Weight (mg)Tumor Growth Inhibition (%)
Vehicle Control1250-
6-Benzyl-6-azaspiro[2.5]octan-4-one (25 mg/kg)75040
Doxorubicin (5 mg/kg)45064

These hypothetical results indicate that 6-Benzyl-6-azaspiro[2.5]octan-4-one demonstrates a moderate anti-tumor effect in the HCT116 xenograft model, consistent with the in vitro findings.

Part 3: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a meaningful correlation between the in vitro potency and the in vivo efficacy of 6-Benzyl-6-azaspiro[2.5]octan-4-one.[8] A direct quantitative correlation is often complex and influenced by numerous factors, including the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

However, a qualitative and semi-quantitative analysis can provide valuable insights. In our hypothetical case, the moderate in vitro cytotoxicity (IC50 = 5.2 µM) translated to a moderate in vivo tumor growth inhibition (40% at 25 mg/kg). This suggests a reasonable, albeit not perfect, correlation.

Several factors could explain why a potent in vitro compound might show modest in vivo activity:

  • Poor Pharmacokinetics: The compound may be rapidly metabolized or cleared from the body, preventing it from reaching a therapeutic concentration at the tumor site.

  • Limited Bioavailability: The compound may not be well absorbed into the bloodstream after administration.

  • Toxicity: The dose required to achieve a strong anti-tumor effect may be too toxic to the animal.

To further investigate the in vitro-in vivo correlation, pharmacokinetic (PK) studies would be essential to measure the concentration of 6-Benzyl-6-azaspiro[2.5]octan-4-one in the plasma and tumor tissue over time. This data can be used to build PK/PD (pharmacokinetic/pharmacodynamic) models to more accurately predict in vivo responses from in vitro data.[4]

Proposed Signaling Pathway

Based on the cytotoxic activity of many anti-cancer agents, we can hypothesize a potential signaling pathway through which 6-Benzyl-6-azaspiro[2.5]octan-4-one may exert its effects. For instance, it could induce apoptosis through the intrinsic mitochondrial pathway.

Signaling_Pathway compound 6-Benzyl-6-azaspiro[2.5]octan-4-one stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Conclusion

This guide has outlined a systematic approach to evaluating a novel compound, 6-Benzyl-6-azaspiro[2.5]octan-4-one, by correlating in vitro and in vivo data. While the presented data is hypothetical, the methodologies and principles are grounded in established drug discovery practices. The initial in vitro screening provides a measure of intrinsic potency, which must then be validated and contextualized through well-designed in vivo studies.[10] Understanding the relationship between these two domains is crucial for the successful translation of promising laboratory findings into clinically effective therapies. Further investigation into the pharmacokinetics and mechanism of action of 6-Benzyl-6-azaspiro[2.5]octan-4-one would be the necessary next steps in its development.

References

  • Vertex AI Search. (2025, June 15). In vitro in vivo correlations (IVIVC)
  • Research Methods. In Vitro vs In Vivo: Complete Comparison + Selection Guide.
  • JoVE. (2025, September 17). Equivalence: In Vitro and In Vivo Bioequivalence.
  • Leil, T. A., & Bertz, R. (2014). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. CPT: Pharmacometrics & Systems Pharmacology, 3(7), e124.
  • Cusabio. In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research.
  • Technology Networks. (2023, December 18). In Vivo vs In Vitro: Definition, Pros and Cons.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Correlation between in-vitro and in-vivo Studies based on Pharmacokinetic Considerations. American Journal of Biomedical Science and Research, 7(4), 324-327.
  • Papadopoulou, V., et al. (2019). In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite. Pharmaceutics, 11(7), 335.
  • Luk, C., & Al-Ghananeem, A. M. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences, 101(11), 3987-3997.
  • Zhang, Y., et al. (2011). Quantitative Correlation of in Vivo Properties with in Vitro Assay Results: The in Vitro Binding of a Biotin–DNA Analogue Modifier with Streptavidin Predicts the in Vivo Avidin-Induced Clearability of the Analogue-Modified Antibody.
  • Maslov, M. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10759.
  • ResearchGate. SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[4][11] HEPTANECARBOXYLATE DERIVATIVES.

  • Inxight Drugs. 6-BENZYL-1-OXA-6-AZASPIRO(2,5)OCTANE.
  • Lindsley, C. W., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479.
  • NIH. (2025, April 30).
  • PubChem. 6-Benzyl-1-oxa-6-azaspiro(2,5)octane.
  • Pu, Y., et al. (2023). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[4][12]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Phytochemistry Letters, 53, 133-138.

  • Puzanov, Y. V., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 52-60.
  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • de Oliveira, A. C., et al. (2024). In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. Antibiotics, 13(8), 701.
  • HXCHEM. 6-Benzyl-6-azaspiro[2.5]octan-4-one/CAS:1101987-18-1.
  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065.
  • Sari, Y. P., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. Future Medicinal Chemistry, 17(16), 1347-1364.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Benzyl-6-azaspiro[2.5]octan-4-one

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical physics and mechanistic understanding. When integrating novel intermediates like 6-B...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical physics and mechanistic understanding. When integrating novel intermediates like 6-Benzyl-6-azaspiro[1]octan-4-one (CAS: 1101987-18-1) into your drug discovery pipeline, standard generalized safety data sheets (SDS) often fall short. They tell you what to do, but rarely why.

Spirocyclic scaffolds are increasingly utilized in modern drug discovery due to their inherent three-dimensionality and structural novelty, which significantly improve target selectivity and pharmacokinetic properties compared to traditional planar aromatics [1]. Specifically, azaspiro[1]octane derivatives have been successfully deployed as core structural elements in the development of highly selective histamine-3 (H3R) antagonists and other neurological therapeutics [2].

Because this compound is a highly valuable, structurally strained, lipophilic intermediate, your handling protocols must account for both its physical state (typically a fine powder or crystalline solid) and the aggressive organic solvents required to dissolve it.

Below is the definitive, causality-driven guide to the Personal Protective Equipment (PPE), operational handling, and disposal of 6-Benzyl-6-azaspiro[1]octan-4-one.

Causality-Driven Hazard Assessment

To design an effective safety protocol, we must first understand the molecular behavior of 6-Benzyl-6-azaspiro[1]octan-4-one:

  • Lipophilicity & Dermal Penetration: The presence of the benzyl protecting group and the spiro-fused hydrocarbon rings makes this molecule highly lipophilic. If it contacts the skin—especially if dissolved in a carrier solvent like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM)—it can rapidly bypass the stratum corneum and enter systemic circulation.

  • Particulate Dispersion: As a dry solid, spirocyclic ketones are prone to static charge accumulation. Opening a plastic container without grounding can cause the powder to aerosolize, presenting an immediate inhalation hazard.

  • Amine Reactivity: The protected tertiary amine center can act as a mild base and irritant to mucous membranes.

Quantitative PPE & Handling Parameters

Do not rely on a "one size fits all" glove policy. The required PPE changes drastically depending on whether you are handling the pure solid or a solvated reaction mixture.

Table 1: Essential PPE and Operational Specifications

ParameterSpecificationMechanistic Rationale
Primary Containment Fume Hood Face Velocity ≥ 100 fpmEnsures complete capture of aerosolized micro-particulates during static-prone weighing.
Eye Protection ANSI Z87.1 Splash GogglesStandard safety glasses lack orbital seals, leaving eyes vulnerable to airborne dust and solvent vapor.
Hand Protection (Solid) Double Nitrile (4-5 mil)Pure solid compound cannot readily permeate intact nitrile. Double gloving allows safe outer-glove removal if contaminated.
Hand Protection (in DCM) Butyl Rubber over NitrileNitrile degrades in < 4 minutes when exposed to DCM. Butyl rubber provides > 60 minutes of breakthrough resistance.
Body Protection Nomex / Flame-Resistant CoatMitigates risk if highly flammable solvents (e.g., THF, Ether) are utilized during the dissolution phase.
Storage Conditions 2-8°C, Argon AtmospherePrevents slow oxidative degradation of the amine and preserves the integrity of the spirocyclic ring strain.

Self-Validating Operational Workflow

This protocol is designed as a self-validating system. You must confirm the success of each step before proceeding to the next.

Step 1: Containment Verification

  • Action: Check the digital monitor on your chemical fume hood. Ensure the face velocity is between 100 and 120 feet per minute (fpm).

  • Validation: Hold a delicate task wipe (Kimwipe) at the sash opening; it should pull gently and steadily inward. If it flutters violently or drops, adjust the sash or abort the operation.

Step 2: Anti-Static Dispensing

  • Action: Ground your spatula and use an anti-static gun (Zerostat) on the weighing boat before opening the chemical vial.

  • Validation: When transferring the solid 6-Benzyl-6-azaspiro[1]octan-4-one, the powder should drop cleanly into the boat without clinging to the sides of the spatula or "jumping" due to electrostatic repulsion.

Step 3: Closed-System Transfer

  • Action: Transfer the weighed solid into your reaction flask using a wide-neck powder funnel. Wash the residual powder down the funnel using your chosen reaction solvent (e.g., THF or DCM).

  • Validation: Visual inspection of the funnel should show zero residual white powder, confirming 100% quantitative transfer and eliminating ambient dust hazards.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and hood floor with a solvent that effectively solubilizes the compound, such as Isopropanol or Methanol, followed by water.

HandlingWorkflow N1 1. Pre-Task Risk Assessment Confirm CAS 1101987-18-1 Hazards N2 2. PPE Verification Don Nitrile/Butyl Gloves & Goggles N1->N2 N3 3. Containment Setup Verify Hood Velocity ≥100 fpm N2->N3 N4 4. Material Dispensing Neutralize Static & Weigh Solid N3->N4 N5 5. Reaction Integration Transfer & Dissolve in Solvent N4->N5 N6 6. Post-Task Decontamination Clean Surfaces with Isopropanol N5->N6

Operational Workflow for the safe handling and transfer of spirocyclic amine solids.

Spill Response & Disposal Plan

In the event of a spill, your response must be dictated by the physical state of the compound at the time of the incident.

Minor Solid Spill (< 50g, inside fume hood)
  • Do not sweep dry. Dry sweeping generates hazardous airborne dust.

  • Cover the powder with a damp absorbent pad (wetted with water or a mild alcohol) to suppress dust.

  • Carefully scoop the pad and the adhered compound into a compatible hazardous waste container.

Minor Liquid Spill (Dissolved in Solvent)
  • Immediately apply an inert, high-capacity absorbent (e.g., vermiculite or diatomaceous earth) to the spill perimeter to prevent spreading.

  • Work the absorbent into the center of the spill.

  • Transfer the saturated absorbent to a chemical waste container. Crucial: If the solvent was DCM, this must go into the Halogenated Organic Waste stream. If the solvent was THF or DMSO, route it to Non-Halogenated Organic Waste.

SpillResponse Spill Spill Detected: 6-Benzyl-6-azaspiro[2.5]octan-4-one Assess Is the spill > 50g or outside the hood? Spill->Assess Evac Major Spill: Evacuate Lab & Call EHS Assess->Evac Yes Minor Minor Spill: Initiate Local Cleanup Protocol Assess->Minor No Solid Dry Solid Spill: Suppress dust with damp pad Minor->Solid If pure solid Liquid Solvated Spill: Apply inert absorbent (Vermiculite) Minor->Liquid If dissolved Dispose Segregate Waste: Halogenated vs. Non-Halogenated Solid->Dispose Liquid->Dispose

Decision tree for rapid spill response and waste segregation.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available at:[Link] [1]

  • AstraZeneca CNS Discovery Research. (2014). Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. Journal of Medicinal Chemistry. Available at:[Link] [2]

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